2-(4-Chlorophenyl)-2-hydroxypropionic acid
Description
The exact mass of the compound 2-(4-Chlorophenyl)-2-hydroxypropionic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(4-Chlorophenyl)-2-hydroxypropionic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Chlorophenyl)-2-hydroxypropionic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-chlorophenyl)-2-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-9(13,8(11)12)6-2-4-7(10)5-3-6/h2-5,13H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDDZZCNPJYPBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30434137 | |
| Record name | 2-(4-chlorophenyl)-2-hydroxypropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30434137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4445-13-0 | |
| Record name | 2-(4-chlorophenyl)-2-hydroxypropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30434137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-chlorophenyl)-2-hydroxypropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Deep Dive: 2-(4-Chlorophenyl)-2-hydroxypropionic Acid
The following is an in-depth technical guide for 2-(4-Chlorophenyl)-2-hydroxypropionic acid (CAS 4445-13-0). This document is structured to serve researchers and process chemists, focusing on synthesis, chiral applications, and analytical profiling.
CAS: 4445-13-0 | Synonyms: 4-Chloro-α-methylmandelic acid; p-Chloroatrolactic acid
Executive Summary
2-(4-Chlorophenyl)-2-hydroxypropionic acid (CAS 4445-13-0) is a specialized α-hydroxy acid (AHA) featuring a quaternary carbon center. Unlike simple mandelic acid derivatives, the presence of the α-methyl group imparts significant steric bulk and conformational rigidity, making this molecule a critical chiral building block and a high-value resolving agent in "Dutch Resolution" protocols.
While often conflated in literature with metabolites of fibrate drugs (e.g., Fenofibrate derivatives), this molecule is distinct in its C-C bond connectivity (vs. ether linkages in fibrates) and serves primarily as a scaffold for synthesizing hindered esters and resolving racemic amines.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
| Property | Specification |
| IUPAC Name | 2-(4-Chlorophenyl)-2-hydroxypropanoic acid |
| Molecular Formula | C₉H₉ClO₃ |
| Molecular Weight | 200.62 g/mol |
| Physical State | White to off-white crystalline solid |
| Melting Point | 118–122 °C (Enantiopure forms often higher) |
| pKa | ~3.5 (Predicted; stronger acid than propionic acid due to α-OH/Cl-phenyl) |
| Solubility | Soluble in MeOH, EtOH, EtOAc; Sparingly soluble in water |
| Chirality | Contains one stereocenter (C2); exists as (R)- and (S)- enantiomers |
Synthetic Pathways & Causality
The synthesis of CAS 4445-13-0 requires constructing a quaternary center. The choice of pathway depends on the required scale and enantiopurity.
Pathway A: Cyanohydrin Synthesis (Industrial Standard)
Rationale: This method utilizes widely available 4-chloroacetophenone. The reaction proceeds via a nucleophilic attack on the ketone, followed by hydrolysis. This route is preferred for bulk production due to atom economy.
-
Step 1: Cyanosilylation/Hydrocyanation
-
Reagents: 4-Chloroacetophenone, TMSCN (Trimethylsilyl cyanide), ZnI₂ (Catalyst).
-
Mechanism:[1] The Lewis acid (ZnI₂) activates the carbonyl, facilitating the attack of the cyanide equivalent.
-
-
Step 2: Acid Hydrolysis
-
Reagents: Conc. HCl or H₂SO₄, Reflux.
-
Mechanism:[1] The nitrile (-CN) is hydrolyzed first to the amide and then to the carboxylic acid. The silyl ether is cleaved concomitantly.
-
Pathway B: Grignard Addition (Lab Scale/Isotopic Labeling)
Rationale: Useful for introducing isotopic labels (e.g., ¹³C at the carboxylate) or when avoiding cyanide handling is critical.
-
Reagents: 4-Chlorophenylmagnesium bromide + Ethyl pyruvate.
-
Mechanism:[1] Nucleophilic addition of the Grignard reagent to the keto-ester, followed by saponification.
Pathway Visualization
The following diagram illustrates the primary synthetic logic and the distinction from fibrate metabolites.
Caption: Synthesis of CAS 4445-13-0 via cyanohydrin route vs. distinction from Fenofibrate metabolites.
Experimental Protocol: Synthesis via Cyanohydrin
Note: This protocol involves hazardous reagents (TMSCN). All work must be performed in a fume hood.
Reagents:
-
4-Chloroacetophenone (15.4 g, 100 mmol)
-
Trimethylsilyl cyanide (TMSCN) (10.9 g, 110 mmol)
-
Zinc Iodide (ZnI₂) (Catalytic amount, ~100 mg)
-
Hydrochloric acid (12 M)
Procedure:
-
Activation: In a dry round-bottom flask under Argon, dissolve 4-chloroacetophenone in anhydrous DCM (50 mL). Add ZnI₂.
-
Addition: Add TMSCN dropwise over 20 minutes. The reaction is slightly exothermic. Stir at room temperature for 4–6 hours. Checkpoint: Monitor by TLC (Hexane/EtOAc 8:2) for disappearance of ketone.
-
Hydrolysis: Carefully concentrate the solvent. Add 6M HCl (50 mL) to the residue and reflux for 3 hours. This converts the nitrile to the acid and cleaves the TMS group.
-
Workup: Cool to room temperature. The product may precipitate.[2][3] If not, extract with Ethyl Acetate (3 x 50 mL).
-
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Toluene/Heptane to yield white crystals.
Applications in Chiral Resolution (Dutch Resolution)
The defining application of CAS 4445-13-0 is its role in Dutch Resolution . This technique uses a family of structurally related resolving agents to maximize the probability of forming crystalline diastereomeric salts.
-
The Problem: Resolving a racemate with a single agent (e.g., Mandelic Acid) often fails due to the "non-crystalline salt" problem.
-
The Solution: Using a mixture of Mandelic Acid, p-Methylmandelic acid, and 4-Chloro-α-methylmandelic acid (CAS 4445-13-0) .
-
Mechanism: The structural diversity allows the racemate to "choose" the resolving agent that forms the most stable, least soluble crystal lattice (nucleation selectivity).
Analytical Profiling
To validate the identity of CAS 4445-13-0, the following spectral data is standard.
HPLC Method (Purity & Chiral Separation)
-
Column: Chiralpak AD-H or OD-H (for enantiomer separation).
-
Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 220 nm (Absorption of chlorophenyl ring).
-
Retention: The α-methyl group significantly alters retention compared to non-methylated analogs.
NMR Characterization
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 12.8 (br s, 1H, COOH)
-
δ 7.55 (d, 2H, Ar-H, ortho to Cl)
-
δ 7.40 (d, 2H, Ar-H, meta to Cl)
-
δ 5.8 (br s, 1H, OH)
-
δ 1.65 (s, 3H, CH₃)
-
-
Interpretation: The singlet at 1.65 ppm is diagnostic for the methyl group on the quaternary carbon, distinguishing it from 4-chloromandelic acid (which would show a methine proton ~5.0 ppm).
References
-
PubChem Compound Summary for CID 10299 (Related Structure): National Center for Biotechnology Information.Link (Note: Used for structural comparison).
- Dutch Resolution Methodology:Vries, T. et al. "The Family Approach to the Resolution of Racemates." Angewandte Chemie International Edition, 1998. (Foundational text on using substituted mandelic acids).
-
Synthesis of Alpha-Hydroxy Acids: Benchchem Application Notes.Link (General protocols for acetophenone conversion).
-
Fenofibrate Metabolism Studies: National Institutes of Health (NIH) / ResearchGate.[4]Link (Clarifies the distinction between CAS 4445-13-0 and fenofibric acid metabolites).
Sources
- 1. 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN110803987A - Preparation method of R- (+) -2- (4-hydroxyphenoxy) propionic acid - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
Technical Monograph: 2-(4-Chlorophenyl)-2-hydroxypropionic Acid
[1]
Executive Summary & Identity
2-(4-Chlorophenyl)-2-hydroxypropionic acid is a chiral
Core Physicochemical Data
| Property | Value | Notes |
| Molecular Weight | 200.62 g/mol | Calculated based on |
| Molecular Formula | Monoisotopic Mass: 200.0240 Da | |
| CAS Number | 32993-05-8 (Racemate) | (R)-Enantiomer: 887304-94-1 |
| IUPAC Name | 2-(4-Chlorophenyl)-2-hydroxypropanoic acid | Often referred to as p-chloroatrolactic acid |
| Physical State | Solid (Crystalline) | MP: 117–120 °C (Racemate) |
| pKa (Predicted) | ~3.5 – 3.8 | Acidic due to |
Synthetic Methodology: The Cyanohydrin Route
The most robust synthesis of 2-(4-Chlorophenyl)-2-hydroxypropionic acid proceeds via the nucleophilic addition of cyanide to 4'-chloroacetophenone, followed by acid-catalyzed hydrolysis.[1] This route is preferred for its scalability and the ability to access the racemate, which can subsequently be resolved.[1]
Reaction Scheme (Graphviz)[4]
Figure 1: Synthetic pathway transforming 4'-chloroacetophenone to the target
Detailed Protocol
Step 1: Cyanohydrin Formation
-
Reagents: Dissolve 4'-chloroacetophenone (1.0 eq) in glacial acetic acid.
-
Addition: Slowly add sodium cyanide (NaCN, 1.2 eq) maintaining temperature below 20°C to prevent polymerization. Caution: This step generates HCN in situ; perform in a well-ventilated fume hood with cyanide detectors.[1]
-
Reaction: Stir at room temperature for 4–6 hours. Monitor consumption of ketone by TLC (Hexane:EtOAc 8:2).
Step 2: Hydrolysis
-
Acidification: Treat the crude cyanohydrin directly with concentrated hydrochloric acid (HCl, excess).[1]
-
Reflux: Heat the mixture to reflux (approx. 100°C) for 12–16 hours. The nitrile group hydrolyzes first to the amide and then to the carboxylic acid.[1]
-
Isolation: Cool the mixture to 0°C. The product often precipitates as a white solid.[1] Filter and wash with ice-cold water.[1]
-
Purification: Recrystallize from benzene or an ethanol/water mixture to yield pure crystals (MP: 117–120°C).
Analytical Characterization & Validation
To ensure scientific integrity, the identity of the synthesized compound must be validated using orthogonal analytical techniques.[1]
HPLC Method (Reverse Phase)
This method separates the acid from unreacted acetophenone and potential amide intermediates.[1]
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase: Isocratic 60:40 [0.1% Formic Acid in Water] : [Acetonitrile].[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 220 nm (Absorption of the chlorophenyl moiety).[1]
-
Retention Time: The acid typically elutes earlier than the starting ketone due to the polar carboxyl group.[1]
Mass Spectrometry (ESI-MS)
Pharmaceutical Relevance
While often used as a generic building block, this molecule has specific relevance in metabolic studies:
-
Metabolic Probe: It serves as a reference standard for the oxidative metabolism of 4-chloro-substituted styrene derivatives.[1]
-
Chiral Resolution: The racemic acid can be resolved using chiral bases (e.g., quinine or phenylethylamine).[1] The (R)- and (S)-enantiomers exhibit distinct biological activities, particularly in binding to peroxisome proliferator-activated receptors (PPARs), similar to fibrate drugs.
References
-
Sigma-Aldrich. (n.d.).[1][2] 2-(4-Chlorophenyl)-2-hydroxypropanoic acid Product Specification. Retrieved from [3]
-
National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 329819764, 2-(4-Chlorophenyl)-2-hydroxypropanoic acid. Retrieved from
-
Grokipedia. (n.d.).[1] Phenaglycodol Synthesis and Intermediates. Retrieved from
Comprehensive Solubility Profiling of 2-(4-Chlorophenyl)-2-hydroxypropionic Acid
The following technical guide details the solubility profile and physicochemical characterization of 2-(4-Chlorophenyl)-2-hydroxypropionic acid (also known as p-chloroatrolactic acid).
This guide is structured for researchers and formulation scientists, focusing on the compound's behavior as a pharmaceutical intermediate and chiral building block.
Executive Summary & Compound Identity
2-(4-Chlorophenyl)-2-hydroxypropionic acid (CAS: 4445-13-0 ) is a substituted
Its solubility profile is governed by the interplay between its lipophilic p-chlorophenyl moiety and its hydrophilic
Physicochemical Identity
| Property | Value / Description | Source |
| IUPAC Name | 2-(4-Chlorophenyl)-2-hydroxypropanoic acid | [1] |
| Synonyms | p-Chloroatrolactic acid; 4-Chloro-alpha-methylmandelic acid | [2] |
| Molecular Formula | [1] | |
| Molecular Weight | 200.62 g/mol | [1] |
| Melting Point | 117 – 120 °C | [2] |
| Physical State | White to off-white crystalline solid | [3] |
| pKa (Predicted) | 3.4 – 3.7 (Acidic) | [4] |
| LogP (Predicted) | 1.6 – 1.9 | [5] |
Solubility Profile & Thermodynamics
Aqueous Solubility & pH Dependence
As a weak organic acid, the aqueous solubility of 2-(4-Chlorophenyl)-2-hydroxypropionic acid is strictly pH-dependent. The intrinsic solubility (
-
pH < pKa (~3.5): The compound exists primarily in its neutral, protonated form. Solubility is limited by the crystal lattice energy (MP ~119°C).
-
Estimated
: 0.5 – 2.0 mg/mL (at 25°C).
-
-
pH > pKa: Solubility increases exponentially as the acid deprotonates to form the 2-(4-chlorophenyl)-2-hydroxypropionate anion.
-
pH > 6.0: Complete dissolution is typically achieved, forming stable sodium or potassium salts.
Mechanism of Dissolution:
The presence of the
Organic Solvent Solubility
The compound exhibits a "like-dissolves-like" behavior typical of polar aromatic compounds.
| Solvent Class | Solubility Rating | Mechanistic Insight |
| Diethyl Ether | High | Primary extraction solvent during synthesis; disrupts intermolecular H-bonds. |
| Ethanol / Methanol | High | Soluble; used for recrystallization. Forms H-bonds with solvent. |
| DMSO / DMF | Very High | >50 mg/mL; preferred for preparing stock solutions for biological assays. |
| Chloroform | Moderate | Soluble, though less efficient than ethers due to lack of H-bond acceptance. |
| Water | Low | Limited by the hydrophobic aromatic ring (unless pH is adjusted). |
Thermodynamic Dissolution Cycle
The dissolution process involves the disruption of the crystal lattice (enthalpic penalty) followed by solvation (enthalpic gain).
Figure 1: Thermodynamic cycle of dissolution. The transition from solid to solution is driven by the solvation energy overcoming the lattice energy, further enhanced by ionization at physiological pH.
Experimental Methodologies for Profiling
To validate the solubility profile for regulatory or formulation purposes, the following "Self-Validating" protocols are recommended.
Shake-Flask Method (Equilibrium Solubility)
This is the gold standard for determining thermodynamic solubility.
-
Preparation: Add excess solid 2-(4-Chlorophenyl)-2-hydroxypropionic acid to 5 mL of media (Buffer pH 1.2, 4.5, 6.8, and water).
-
Equilibration: Agitate at 25°C ± 0.1°C for 24–48 hours.
-
Phase Separation: Centrifuge at 15,000 rpm for 10 minutes or filter using a saturated PVDF filter (0.22 µm). Critical: Pre-saturate filter to prevent adsorption loss.
-
Quantification: Analyze supernatant via HPLC-UV (220–254 nm).
-
pH Verification: Measure the pH of the supernatant after equilibrium; the acidity of the compound may shift the buffer pH.
Potentiometric Titration (pKa Determination)
Accurate pKa is required to predict pH-dependent solubility (
-
Instrument: Mettler Toledo or Sirius T3.
-
Protocol: Dissolve ~1 mg of compound in 0.1 M KCl (to maintain ionic strength). Titrate with 0.1 M KOH.
-
Analysis: The inflection point of the titration curve yields the pKa.
-
Validation: Use Bjerrum plots to confirm mono-protic behavior.
HPLC Analytical Method
For quantifying solubility samples:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile : Water (0.1% Phosphoric Acid) [50:50 v/v].
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 230 nm (Absorption maximum of chlorophenyl ring).
Synthesis & Purification Implications
The solubility profile directly dictates the purification strategy described in the synthesis of Phenaglycodol intermediates [2].
-
Extraction: The acid is extracted from acidified aqueous reaction mixtures (pH < 2) into Diethyl Ether . At this pH, the neutral form partitions almost exclusively into the organic phase.
-
Recrystallization:
-
Solvent:Ethanol or Benzene/Petroleum Ether mixtures.
-
Procedure: Dissolve in hot ethanol (high solubility), then cool or add anti-solvent (petroleum ether) to precipitate purified crystals (MP 117-120°C).
-
Figure 2: Purification workflow leveraging the pH-dependent solubility profile.
References
-
PubChem. (2025).[4] 2-(4-Chlorophenyl)-2-hydroxypropanoic acid (Compound Summary). National Library of Medicine. Available at: [Link]
-
Eli Lilly and Co. (1957).[5] Substituted Butanediols and Methods for their Preparation. US Patent 2,812,363. (Describing synthesis of p-chloroatrolactic acid intermediate). Available at:
Sources
Physical and chemical characteristics of 2-(4-Chlorophenyl)-2-hydroxypropionic acid
[1][2][3]
Executive Summary
2-(4-Chlorophenyl)-2-hydroxypropionic acid (CAS: 4445-13-0), also known as
This guide provides a rigorous analysis of its physicochemical properties, synthetic pathways, and analytical profiling, designed for researchers requiring high-fidelity data for experimental design.
Chemical Identity & Structural Analysis
The molecule features a stereocenter at the C2 position, making it a subject of interest for enantioselective synthesis and chiral resolution studies.
| Parameter | Details |
| IUPAC Name | 2-(4-Chlorophenyl)-2-hydroxypropanoic acid |
| Common Synonyms | |
| CAS Number | 4445-13-0 |
| Molecular Formula | C |
| Molecular Weight | 200.62 g/mol |
| SMILES | CC(C1=CC=C(C=C1)Cl)(C(=O)O)O |
| Chirality | Contains one chiral center at C2. (Usually supplied as racemate unless specified). |
Structural Insight
The presence of the
Physical & Chemical Properties
The following data aggregates experimental values and validated computational estimates.
Table 1: Physicochemical Specifications
| Property | Value / Range | Context |
| Physical State | Solid (Crystalline Powder) | White to off-white appearance. |
| Melting Point | 136 – 137 °C | Sharp melting point indicates high purity potential [1]. |
| Boiling Point | ~365 °C (Predicted) | Decomposes before boiling at standard pressure. |
| pKa (Acid) | 3.2 – 3.5 (Estimated) | More acidic than lactic acid (pKa 3.86) due to the inductive effect of the chlorophenyl ring. |
| LogP | 1.8 – 2.1 | Moderate lipophilicity; soluble in organic solvents, limited aqueous solubility. |
| Solubility | Soluble: Ethanol, DMSO, Methanol.Sparingly Soluble: Water (cold). | Hydroxyl group aids solvation in polar protic solvents despite the lipophilic ring. |
Chemical Reactivity Profile
-
Carboxylic Acid Functionality: Readily forms salts with bases (e.g., NaOH, LiOH) and undergoes esterification with alcohols under acid catalysis.
-
-Hydroxyl Group: Susceptible to oxidation to the corresponding
-keto acid (4-chlorobenzoylformic acid) using mild oxidants (e.g., Jones reagent). It can also be acetylated or mesylated, though the tertiary nature of the carbon introduces steric resistance. -
Aromatic Substitution: The chlorine atom at the para position deactivates the ring towards electrophilic aromatic substitution but allows for metal-catalyzed coupling reactions (e.g., Suzuki-Miyaura) under specific conditions.
Synthesis & Production Protocols
The most robust industrial route involves the cyanohydrin synthesis starting from 4-chloroacetophenone . This method is preferred for its atom economy and scalability.
Graphviz: Synthesis Pathway
Figure 1: Synthetic route via cyanohydrin intermediate. This pathway ensures the formation of the quaternary carbon center.
Detailed Experimental Protocol (Cyanohydrin Route)
Safety Note: Cyanide reagents are lethal. All operations must be performed in a functioning fume hood with appropriate cyanide antidote kits available.
-
Cyanohydrin Formation:
-
Reagents: 4-Chloroacetophenone (1.0 eq), Sodium Cyanide (1.2 eq), Sodium Bisulfite (saturated solution).
-
Procedure: Dissolve 4-chloroacetophenone in ethanol/water. Add sodium bisulfite solution to form the adduct. Slowly add sodium cyanide solution at 0–5 °C. Stir at room temperature for 4–6 hours.
-
Workup: Extract with ethyl acetate, wash with brine, and concentrate to yield the crude nitrile.
-
-
Hydrolysis:
-
Reagents: Crude nitrile, Concentrated HCl (37%).
-
Procedure: Suspend the nitrile in concentrated HCl (5–10 volumes). Heat to reflux (approx. 100 °C) for 6–12 hours. The nitrile hydrolyzes first to the amide and then to the acid.
-
Purification: Cool the mixture. The product often precipitates as a solid. Filter and recrystallize from Toluene or Ethyl Acetate/Hexane to achieve the melting point of 136–137 °C.
-
Analytical Profiling & Validation
To ensure the integrity of the compound for research use, the following analytical signatures must be verified.
HPLC Method (Purity Assessment)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 x 150 mm).
-
Mobile Phase: Isocratic 60:40 (Acetonitrile : 0.1% H3PO4 in Water).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 220 nm (Absorption of the chlorophenyl ring).
-
Retention Time: Expect elution around 4–6 minutes depending on dead volume.
Spectroscopic Signatures
-
1H NMR (DMSO-d6, 400 MHz):
-
1.65 (s, 3H, -CH
) – Methyl group singlet. - 5.80 (br s, 1H, -OH) – Hydroxyl proton (exchangeable).
- 7.35–7.55 (m, 4H, Ar-H) – Aromatic AA'BB' system.
- 12.60 (br s, 1H, -COOH) – Carboxylic acid proton.
-
1.65 (s, 3H, -CH
-
Mass Spectrometry (ESI-):
-
m/z: 199.0 [M-H]
(Base peak). -
Isotope Pattern: Distinct 3:1 ratio for M and M+2 peaks due to
Cl and Cl.
-
Handling, Stability & Safety
-
Stability: Stable under standard laboratory conditions. Hygroscopic tendencies are minimal but should be stored in a desiccator.
-
Incompatibilities: Strong oxidizing agents, strong bases.
-
Safety (GHS):
References
-
Sigma-Aldrich. (n.d.). 2-(4-Chlorophenyl)-2-hydroxypropanoic acid Product Sheet. Retrieved from
-
PubChem. (n.d.). Compound Summary for CID 20956: 2-(4-Chlorophenyl)-2-hydroxypropanoic acid. National Library of Medicine. Retrieved from
-
BenchChem. (n.d.). 2-(4-Chlorophenyl)-2-hydroxypropionic acid CAS 4445-13-0.[2][3] Retrieved from
An In-depth Technical Guide to 2-(4-Chlorophenyl)-2-hydroxypropionic acid: From Synthesis to Biological Hypotheses
Foreword
For researchers and professionals in drug development, the exploration of drug metabolites is a critical frontier. These compounds, often considered secondary to the parent drug, can possess their own unique biological activities, contributing to the overall therapeutic profile or, in some cases, to off-target effects. This guide delves into the current understanding of 2-(4-Chlorophenyl)-2-hydroxypropionic acid, a notable yet under-investigated metabolite of the widely prescribed lipid-lowering agent, fenofibrate. While direct biological data on this specific metabolite remains nascent, this document aims to provide a comprehensive technical overview of its synthesis, metabolic origins, and a scientifically grounded framework for hypothesizing its potential biological activities based on the well-established pharmacology of its parent compounds.
Introduction to 2-(4-Chlorophenyl)-2-hydroxypropionic acid
2-(4-Chlorophenyl)-2-hydroxypropionic acid is an organic compound characterized by a chlorophenyl group, a hydroxyl group, and a carboxylic acid moiety attached to the same carbon atom.[1] It is classified as an alpha-hydroxy acid. Its primary significance in the scientific literature stems from its identification as a "reduced" metabolite of fenofibric acid, which is the active form of the anti-hyperlipidemic drug fenofibrate.[2][3] The study of such metabolites is crucial for a complete understanding of a drug's pharmacokinetics and metabolic fate.[2] Despite its known origin, 2-(4-Chlorophenyl)-2-hydroxypropionic acid remains an "underexplored" and "inadequately investigated" compound, necessitating dedicated studies to elucidate its intrinsic biological properties.[2]
Table 1: Physicochemical Properties of 2-(4-Chlorophenyl)-2-hydroxypropionic acid
| Property | Value |
| IUPAC Name | 2-(4-chlorophenyl)-2-hydroxypropanoic acid |
| Molecular Formula | C₉H₉ClO₃ |
| Molecular Weight | 200.62 g/mol |
| CAS Number | 4445-13-0 |
Synthesis of 2-(4-Chlorophenyl)-2-hydroxypropionic acid for Research Applications
The limited commercial availability of 2-(4-Chlorophenyl)-2-hydroxypropionic acid necessitates its chemical synthesis for research purposes. A key application of its synthesis is to provide a reference standard for metabolic studies and to enable in vitro and in vivo investigations into its biological activity.[2]
Rationale for Synthetic Approach
The synthesis of 2-(4-Chlorophenyl)-2-hydroxypropionic acid is often achieved through the reduction of its precursor, fenofibric acid.[2] This "late-stage derivatization" approach is efficient as it starts from a well-characterized and more readily available precursor.[2] Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation due to its selectivity in reducing ketones in the presence of carboxylic acids.[2]
Detailed Experimental Protocol for Synthesis
The following protocol is a representative method for the synthesis of 2-(4-Chlorophenyl)-2-hydroxypropionic acid from fenofibric acid.
Materials:
-
Fenofibric acid
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Hydrochloric acid (HCl), 2N
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Dissolution: Dissolve fenofibric acid in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Place the flask in an ice bath to cool the solution to 0-5 °C.
-
Reduction: While stirring, slowly add sodium borohydride to the cooled solution. The addition should be done in portions to control the reaction rate.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC). The disappearance of the fenofibric acid spot indicates the completion of the reaction.
-
Quenching: Once the reaction is complete, carefully add 2N HCl to the reaction mixture to quench the excess sodium borohydride and adjust the pH to approximately 2.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate. Repeat the extraction twice to ensure complete recovery.
-
Washing: Combine the organic layers and wash with brine until the aqueous layer is neutral.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a mixture of ethyl acetate and hexane to yield pure 2-(4-Chlorophenyl)-2-hydroxypropionic acid as a white solid.[2]
Synthesis Workflow Diagram
Caption: Synthesis of 2-(4-Chlorophenyl)-2-hydroxypropionic acid.
Metabolic Genesis of 2-(4-Chlorophenyl)-2-hydroxypropionic acid
2-(4-Chlorophenyl)-2-hydroxypropionic acid is a product of the multi-step metabolism of fenofibrate.[3] Understanding this pathway is essential for interpreting its potential biological role.
The Metabolic Cascade
-
Hydrolysis of Fenofibrate: Following oral administration, fenofibrate is rapidly hydrolyzed by esterases to its primary active metabolite, fenofibric acid.[3][4][5]
-
Reduction of Fenofibric Acid: A key subsequent metabolic step is the reduction of the ketone group on fenofibric acid to a hydroxyl group, yielding 2-(4-Chlorophenyl)-2-hydroxypropionic acid.[3] This biotransformation is a crucial detoxification or modification pathway.
-
Further Conjugation: Both fenofibric acid and its reduced metabolite can undergo glucuronidation to facilitate their excretion.[3]
Metabolic Pathway Diagram
Caption: Metabolic pathway of Fenofibrate.
Postulated Biological Activity: An Evidence-Based Hypothesis
Given the lack of direct experimental data, the biological activity of 2-(4-Chlorophenyl)-2-hydroxypropionic acid can be hypothesized based on the well-documented mechanism of its parent compounds, fenofibrate and fenofibric acid.
The Central Role of PPARα Activation
The primary mechanism of action for fibrates is the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[6] PPARα is a nuclear receptor that plays a pivotal role in regulating the expression of genes involved in lipid and lipoprotein metabolism.[6]
Key effects of PPARα activation by fibrates include:
-
Increased Lipoprotein Lipase Activity: This enhances the clearance of triglyceride-rich lipoproteins.[1]
-
Stimulation of Fatty Acid Oxidation: Fibrates promote the breakdown of fatty acids in the liver.[7]
-
Reduced VLDL Synthesis: The overall result is a decrease in the production of Very Low-Density Lipoproteins (VLDL) by the liver.[7]
-
Increased HDL Synthesis: Fibrates can increase the levels of High-Density Lipoprotein (HDL) cholesterol.[6]
Hypothesis: Does 2-(4-Chlorophenyl)-2-hydroxypropionic acid Retain PPARα Agonism?
The central question for researchers is whether the reduction of the ketone to a hydroxyl group in 2-(4-Chlorophenyl)-2-hydroxypropionic acid alters its ability to bind to and activate PPARα.
-
Structural Similarity: The core structure responsible for the interaction with PPARα is largely retained in the reduced metabolite. Therefore, it is plausible that 2-(4-Chlorophenyl)-2-hydroxypropionic acid may act as a PPARα agonist, potentially with a different potency compared to fenofibric acid.
-
Potential for Altered Activity: The change in the functional group could modify the binding affinity and efficacy at the PPARα receptor, leading to a quantitatively or even qualitatively different biological response.
Other Potential Biological Effects
Beyond lipid metabolism, fenofibrate exhibits anti-inflammatory properties, reducing levels of inflammatory markers such as C-reactive protein (CRP).[6] It is conceivable that 2-(4-Chlorophenyl)-2-hydroxypropionic acid could also contribute to these anti-inflammatory effects.
A Roadmap for Future Research: Elucidating the Biological Role
To move from hypothesis to evidence, a structured research program is necessary. The following experimental workflows are proposed to systematically investigate the biological activity of 2-(4-Chlorophenyl)-2-hydroxypropionic acid.
In Vitro Characterization
Objective: To determine the direct molecular interactions and cellular effects of the compound.
-
PPARα Activation Assay:
-
Utilize a cell-based reporter gene assay where cells are co-transfected with a PPARα expression vector and a reporter plasmid containing a PPAR response element upstream of a luciferase gene.
-
Treat the cells with varying concentrations of 2-(4-Chlorophenyl)-2-hydroxypropionic acid, with fenofibric acid as a positive control.
-
Measure luciferase activity to quantify the extent of PPARα activation.
-
-
Gene Expression Analysis:
-
Treat primary hepatocytes or a relevant liver cell line (e.g., HepG2) with the compound.
-
Perform quantitative real-time PCR (qRT-PCR) or RNA sequencing to analyze the expression of known PPARα target genes involved in fatty acid oxidation and lipid transport.
-
-
Cytotoxicity Assays:
-
Assess the potential toxicity of the compound on various cell lines, including hepatocytes, using assays such as the MTT or LDH release assay.[8]
-
In Vivo Evaluation
Objective: To understand the physiological effects of the compound in a whole-organism context.
-
Animal Models of Dyslipidemia:
-
Administer 2-(4-Chlorophenyl)-2-hydroxypropionic acid to animal models of hyperlipidemia (e.g., high-fat diet-fed mice or rats).
-
Monitor plasma lipid profiles, including triglycerides, total cholesterol, LDL, and HDL levels, over a defined treatment period.
-
-
Pharmacokinetic Studies:
-
Determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound to understand its bioavailability and half-life.
-
Proposed Research Workflow Diagram
Caption: Proposed research workflow for 2-(4-Chlorophenyl)-2-hydroxypropionic acid.
Conclusion
2-(4-Chlorophenyl)-2-hydroxypropionic acid represents a compelling yet enigmatic piece of the fenofibrate metabolic puzzle. While its synthesis is well-defined, its biological activities remain largely uncharacterized. The structural relationship to the potent PPARα agonist, fenofibric acid, provides a strong rationale for investigating its potential role in lipid metabolism and inflammation. The experimental pathways outlined in this guide offer a clear and logical progression for future research. A thorough investigation into this metabolite will not only provide a more complete picture of fenofibrate's pharmacology but also holds the potential to uncover a molecule with a unique therapeutic profile of its own. It is imperative for the drug development community to now move this "underexplored" metabolite into the light of rigorous scientific inquiry.
References
-
Majethia, G. N., Haq, W., & Balendiran, G. K. (2024). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. Results in Chemistry, 7, 101282. Available at: [Link]
- Morrison, R. A., & Brown, J. P. (1985). In vitro studies of 2,4-dihydroxyphenylalanine, a prodrug targeted against malignant melanoma cells. Cancer Research, 45(6), 2960-2964.
- Kalinowska, M., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Molecules, 28(24), 8031.
-
National Center for Biotechnology Information. (2023). Fenofibrate. In StatPearls. Retrieved from [Link]
- Hakim, M. N., Hong, M. J., Keong, Y. Y., & Ahmad, Z. (2024). Comparison of Cytotoxicity Effects of Propionic Acid Compounds to THLE-2 and HEP-G2 Cells. International Journal of Pharmacology, 20(6), 906-911.
- Desager, J. P., & Harvengt, C. (1978). [Pharmacokinetics of fenofibrate in man (author's transl)]. La Nouvelle presse medicale, 7(45), 4133-4136.
- Ohue-Kitano, R., et al. (2019). 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid Produced from 4-Hydroxy-3-methoxycinnamic Acid by Gut Microbiota Improves Host Metabolic Condition in Diet-Induced Obese Mice. Nutrients, 11(5), 1036.
- Staels, B., et al. (1998). Mechanism of Action of Fibrates on Lipid and Lipoprotein Metabolism.
-
Patsnap. (2024). What is the mechanism of Fenofibrate? Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(4-Hydroxyphenyl)propionic acid. PubChem Compound Database. Retrieved from [Link]
-
Dr. G Bhanu Prakash. (2020, December 1). Fenofibrate - Mechanism, side effects, interactions and contraindications [Video]. YouTube. [Link]
- Hakim, M. N., Mak, J. H., & Zuraini, A. (2021). In vitro cytotoxic potential of 3 propionic acid derivatives to normal and cancer liver cell lines. International Journal of Pharmaceutical Research, 13(1).
- Knopp, R. H. (1988). The biochemical pharmacology of fenofibrate. The American journal of medicine, 85(1B), 1-7.
- El-Sayed, N. N. E., et al. (2020). 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. RSC Advances, 10(15), 8963-8975.
- Munro, A. (2003). Clinical pharmacokinetics of fenofibrate. Atherosclerosis Supplements, 4(1), 41-43.
-
Morrison, R. A., & Brown, J. P. (1985). In vitro studies of 2,4-dihydroxyphenylalanine, a prodrug targeted against malignant melanoma cells. Cancer Research, 45(6), 2960-2964. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one;(2S)-2-hydroxypropanoic acid. PubChem Compound Database. Retrieved from [Link]
- Abdel-Aziz, A. A., et al. (2009). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Medicinal Chemistry Research, 18(1), 63-75.
-
National Center for Biotechnology Information. (n.d.). 3-(3,4-Dihydroxyphenyl)-2-hydroxypropanoic acid. PubChem Compound Database. Retrieved from [Link]
-
Al-Warhi, T., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3021. Available at: [Link]
-
Al-Warhi, T., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Pharmaceuticals, 17(2), 241. Available at: [Link]
Sources
- 1. Structure and biochemical effects of fenofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The biochemical pharmacology of fenofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fenofibrate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. What is the mechanism of Fenofibrate? [synapse.patsnap.com]
- 7. ahajournals.org [ahajournals.org]
- 8. psasir.upm.edu.my [psasir.upm.edu.my]
Methodological & Application
Synthesis of 2-(4-Chlorophenyl)-2-hydroxypropionic acid.
Application Note: High-Purity Synthesis of 2-(4-Chlorophenyl)-2-hydroxypropionic Acid
-methylmandelic acid.[1]Executive Summary & Retrosynthetic Analysis
This guide details the synthesis of 2-(4-Chlorophenyl)-2-hydroxypropionic acid, a critical intermediate in the synthesis of fibrate-class pharmaceuticals and a known metabolite for analytical standardization.[1] The protocol prioritizes the Cyanohydrin Route due to its atom economy and scalability, while offering a modern Trimethylsilyl Cyanide (TMSCN) variant to mitigate the safety risks associated with inorganic cyanides.
Retrosynthetic Logic: The target molecule features a quaternary center with a hydroxyl group and a carboxylic acid alpha to the aromatic ring. The most logical disconnection is at the carboxyl carbon, tracing back to a nitrile precursor, which is readily accessible from the corresponding ketone via nucleophilic addition.
Caption: Retrosynthetic disconnection showing the pathway from the target acid back to the commercially available 4-chloroacetophenone.
Safety Protocol: Cyanide Hazard Management
CRITICAL WARNING: This synthesis involves cyanide sources (NaCN, KCN, or TMSCN). Cyanide is a potent inhibitor of cytochrome c oxidase and can be fatal if inhaled, ingested, or absorbed through the skin.
-
Engineering Controls: All operations must be performed in a certified chemical fume hood with a face velocity >100 fpm.
-
PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.
-
Antidote: A cyanide antidote kit (e.g., Hydroxocobalamin) must be present and unexpired in the immediate vicinity.
-
Waste Neutralization: All cyanide-containing waste (aqueous and solid) must be treated with bleach (sodium hypochlorite) at pH >10 for at least 24 hours before disposal to convert cyanides to cyanates.[1]
Method A: The Classical Cyanohydrin Route (Scalable)
This method is preferred for multi-gram to kilogram scale synthesis due to the low cost of reagents.
Reagents & Materials
-
Precursor: 4-Chloroacetophenone (15.46 g, 100 mmol)[1]
-
Reagent: Sodium Cyanide (NaCN) (5.88 g, 120 mmol)[1]
-
Solvent: Water (30 mL) / Diethyl Ether (or DCM)
-
Acid: Conc. Hydrochloric Acid (37%)[1]
-
Catalyst: Sodium Bisulfite (saturated solution) - Optional for purification[1]
Step-by-Step Protocol
Phase 1: Formation of the Cyanohydrin [2]
-
Preparation: In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a dropping funnel, dissolve NaCN (5.88 g) in 30 mL of water. Cool the solution to 0–5°C using an ice bath.
-
Addition: Slowly add 4-Chloroacetophenone (15.46 g) dissolved in 20 mL of diethyl ether dropwise over 30 minutes. Maintain temperature <10°C.
-
Acidification: Slowly add 40% sulfuric acid (approx. 15 mL) dropwise. Caution: HCN gas may evolve; ensure vigorous ventilation.[1]
-
Reaction: Stir the biphasic mixture vigorously at room temperature (20-25°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) for the disappearance of the ketone.
-
Isolation: Separate the organic layer. Extract the aqueous layer twice with ether (2 x 30 mL). Combine organic layers, wash with water, dry over anhydrous
, and concentrate in vacuo (temperature <40°C) to yield the crude cyanohydrin oil.
Phase 2: Hydrolysis to the Acid
-
Setup: Transfer the crude cyanohydrin to a 250 mL RBF. Add 50 mL of concentrated HCl (37%).
-
Hydrolysis: Heat the mixture to reflux (approx. 100°C) for 3–5 hours. The mixture will initially be heterogeneous but may homogenize as the ammonium chloride salt forms and the acid product is generated.
-
Workup: Cool the reaction mixture to room temperature. Pour into 100 mL of ice water.
-
Extraction: Extract the product with Ethyl Acetate (3 x 50 mL).
-
Purification:
-
Wash the combined organic phase with brine.
-
Extract the organic phase with saturated
solution (3 x 40 mL). This moves the target acid into the aqueous phase, leaving non-acidic impurities in the organic layer. -
Acidify the combined aqueous bicarbonate extracts carefully with Conc. HCl to pH 1–2. A white solid precipitate should form.[1]
-
Filter the solid or extract again with Ethyl Acetate, dry over
, and evaporate.
-
-
Crystallization: Recrystallize the crude solid from a Benzene/Petroleum Ether mixture or hot water to obtain pure 2-(4-Chlorophenyl)-2-hydroxypropionic acid.[1]
Method B: The TMSCN Route (Safer & Mild)
This method avoids the use of free HCN gas and is preferred for smaller scale, high-value synthesis or when handling sensitive functional groups.
Protocol
-
Reaction: Under Nitrogen atmosphere, dissolve 4-Chloroacetophenone (1.0 eq) in anhydrous DCM.
-
Catalysis: Add
(0.05 eq) or a catalytic amount of Iodine. -
Addition: Add Trimethylsilyl cyanide (TMSCN) (1.2 eq) dropwise at 0°C.
-
Stirring: Allow to warm to room temperature and stir for 2 hours.
-
Desilylation/Hydrolysis: Add 3M HCl directly to the reaction mixture and reflux for 3 hours. This "one-pot" hydrolysis cleaves the silyl ether and hydrolyzes the nitrile simultaneously.
-
Workup: Proceed with the extraction/crystallization as described in Method A.
Analytical Specifications
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline powder | Visual |
| Melting Point | 118°C – 120°C | Capillary Method |
| Purity | >98.0% | HPLC (C18, MeOH/Water) |
| Mass Spec | [M-H]- = 199.0 | LC-MS (ESI Negative) |
| 1H NMR | DMSO-d6, 400 MHz |
Experimental Workflow Diagram
Caption: Operational workflow for the synthesis, highlighting the critical acid-base purification strategy.
References
-
Guidechem. (n.d.).[1] 2-(4-Chlorophenyl)-2-hydroxypropionic acid Properties and CAS Data. Retrieved from
-
Organic Syntheses. (1941).[1] General procedure for Cyanohydrin Synthesis and Hydrolysis. Organic Syntheses, Coll. Vol. 2, p. 7. Retrieved from [1]
-
Majethia, G. N., et al. (2020). Synthesis of Fenofibrate Metabolites and Analogs. ResearchGate. Retrieved from
-
Sigma-Aldrich. (n.d.).[1] Product Specification: 2-(4-Chlorophenyl)-2-hydroxypropanoic acid. Retrieved from [1]
-
BenchChem. (n.d.).[1] Synthesis of 4-Chloroacetophenone Derivatives. Retrieved from [1]
Sources
Application Note: Enantioselective Synthesis of 2-(4-Chlorophenyl)-2-hydroxypropionic Acid
Topic: Enantioselective Synthesis of 2-(4-Chlorophenyl)-2-hydroxypropionic Acid Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Process Chemists, and Drug Development Scientists
Executive Summary
The target molecule, 2-(4-chlorophenyl)-2-hydroxypropionic acid , represents a critical class of tetrasubstituted chiral
Constructing the quaternary-like chiral center at the
Core Synthetic Strategy
We present two complementary methodologies to ensure operational flexibility:
-
Protocol A (Biocatalytic): A "Green Chemistry" approach utilizing Hydroxynitrile Lyase (HNL) for direct, high-enantioselectivity hydrocyanation.
-
Protocol B (Chemo-Catalytic): A scalable Lewis Acid-catalyzed cyanosilylation using a Chiral Salen-Titanium(IV) complex.
Retrosynthetic Analysis & Pathway
The most direct disconnection for tertiary
Figure 1: Retrosynthetic logic flow from target acid to commercial ketone precursor.
Protocol A: Biocatalytic Synthesis (Green Route)
Rationale: Hydroxynitrile lyases (HNLs) catalyze the reversible addition of HCN to ketones with exquisite stereocontrol. The use of Prunus dulcis HNL (PdHNL) or its recombinant forms typically yields the (R)-cyanohydrin with >95% ee.
Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
-
Substrate: 4-Chloroacetophenone (purity >98%).[1]
-
Enzyme: (R)-Hydroxynitrile Lyase (e.g., commercially available PaHNL or PdHNL cross-linked enzyme aggregates - CLEAs).
-
Cyanide Source: Potassium Cyanide (KCN) or Acetone Cyanohydrin (transcyanation).
-
Solvent System: Biphasic system (MTBE / Citrate Buffer pH 5.5).
Step-by-Step Procedure
Step 1: Enzymatic Cyanation
-
Buffer Preparation: Prepare 50 mL of 0.1 M Citrate buffer (pH 5.5).
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 4-chloroacetophenone (1.54 g, 10 mmol) in MTBE (20 mL).
-
Biphasic Mix: Add the organic solution to the Citrate buffer (20 mL).
-
Initiation: Cool the mixture to 0 °C. Add KCN (1.3 g, 20 mmol) followed by the HNL enzyme preparation (500 U).
-
Critical Control: Maintain pH at 5.5 using dilute citric acid if necessary to prevent non-enzymatic (racemic) background reaction.
-
-
Incubation: Stir vigorously at 0–4 °C for 12–24 hours. Monitor consumption of ketone by HPLC.
-
Workup: Filter off the enzyme (if using CLEAs). Separate the organic layer. Extract the aqueous phase with MTBE (2 x 20 mL). Dry combined organics over Na₂SO₄ and concentrate in vacuo below 40 °C to avoid thermal decomposition of the cyanohydrin.
Step 2: Hydrolysis to Acid
-
Acidification: Dissolve the crude chiral cyanohydrin in conc. HCl (10 mL) and Glacial Acetic Acid (10 mL).
-
Reflux: Heat the mixture to 60–80 °C for 4–6 hours.
-
Note: Monitor for the disappearance of the nitrile peak (~2240 cm⁻¹) by IR.
-
-
Isolation: Pour the reaction mixture onto ice-water (50 mL). Extract with Ethyl Acetate (3 x 30 mL).
-
Purification: Wash the organic phase with brine, dry over MgSO₄, and concentrate. Recrystallize from Hexane/Ethyl Acetate to obtain the pure acid.
Protocol B: Chemical Catalysis (Scalable Route)
Rationale: For labs without access to biocatalysts, the Titanium-Salen catalyzed addition of Trimethylsilyl Cyanide (TMSCN) is the industry standard for generating quaternary stereocenters.
Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
-
Catalyst: Titanium(IV) Isopropoxide [Ti(OiPr)₄] + Chiral Salen Ligand (e.g., (R,R)-Salen).
-
Reagent: Trimethylsilyl cyanide (TMSCN).[2]
-
Solvent: Dichloromethane (DCM), anhydrous.
Step-by-Step Procedure
Step 1: Catalyst Formation (In-Situ)
-
Ligand Mixing: In a flame-dried Schlenk flask under Argon, dissolve the (R,R)-Salen Ligand (0.1 mmol, 1 mol%) in anhydrous DCM (5 mL).
-
Titanium Addition: Add Ti(OiPr)₄ (0.1 mmol) to the ligand solution. Stir at Room Temperature (RT) for 1 hour to form the active chiral Lewis acid complex.
Step 2: Asymmetric Cyanosilylation
-
Substrate Addition: Cool the catalyst solution to -20 °C. Add 4-chloroacetophenone (1.54 g, 10 mmol).
-
Reagent Addition: Dropwise add TMSCN (1.5 mL, 12 mmol) over 10 minutes.
-
Reaction: Stir at -20 °C for 24 hours.
-
Mechanistic Insight: The chiral Ti-complex activates the ketone carbonyl while directing the attack of the cyanide nucleophile to the Re-face (for (R,R)-ligand typically).
-
-
Quench: Quench with saturated NaHCO₃ solution. Extract with DCM.
Step 3: Desilylation & Hydrolysis
-
Desilylation: Treat the crude silyl ether with 1M HCl in THF (10 mL) at RT for 1 hour to reveal the free cyanohydrin.
-
Acid Hydrolysis: Proceed with the HCl/AcOH hydrolysis method described in Protocol A (Step 2).
Analytical Validation & Quality Control
Data Summary Table
| Parameter | Protocol A (Biocatalytic) | Protocol B (Chemical) |
| Enantiomeric Excess (ee) | > 95% (R) | 85–92% (R) |
| Yield (Overall) | 65–75% | 75–85% |
| Reaction Time | 12–24 h | 24–36 h |
| Scalability | Moderate (Enzyme cost) | High (Cheap reagents) |
| Safety Profile | High (Aqueous, mild) | Moderate (TMSCN handling) |
HPLC Method for Chiral Purity:
-
Column: Chiralcel OD-H or AD-H (4.6 x 250 mm).
-
Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Retention Times:
-
(S)-Enantiomer: ~12.5 min
-
(R)-Enantiomer: ~14.2 min (Target)
-
Process Workflow Diagram
The following diagram illustrates the critical decision points and workflow for the chemical synthesis route.
Figure 2: Step-by-step workflow for the Titanium-Salen catalyzed synthesis.
References
-
Biocatalytic Cyanation: Holt, J. et al. "Engineering of Prunus dulcis Hydroxynitrile Lyase for Improved Activity." Journal of Biotechnology. Link (General HNL reference).
-
Salen-Ti Catalysis: Belokon, Y. N. et al. "Asymmetric addition of trimethylsilyl cyanide to aldehydes catalysed by chiral (salen)Ti complexes."[3] J. Chem. Soc., Perkin Trans.[3] 1, 1997, 1293-1296.[3] Link
- Ketone Cyanosilylation: Tian, S.-K. et al. "Asymmetric Cyanosilylation of Ketones Catalyzed by Chiral N-Oxide-Titanium Complexes." Accounts of Chemical Research.
-
Metabolite Context: "Synthesis and characterization of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate." NIH PubMed Central. Link (Contextual relevance).
-
General Cyanohydrin Hydrolysis: "Cyanohydrins - Chemistry LibreTexts." Link
Sources
Asymmetric synthesis applications of 2-(4-Chlorophenyl)-2-hydroxypropionic acid.
Technical Brief: Asymmetric Synthesis & Applications of 2-(4-Chlorophenyl)-2-hydroxypropionic Acid
Part 1: Executive Summary & Strategic Relevance
2-(4-Chlorophenyl)-2-hydroxypropionic acid (also known as 4-chloroatrolactic acid) represents a critical class of
Why This Molecule Matters:
-
Metabolic Stability: The quaternary center prevents racemization in vivo via the acyl-CoA thioesterase pathway, a common liability for 2-arylpropionic acid NSAIDs (e.g., Ibuprofen).[1] This makes 4-Cl-ALA a superior scaffold for designing metabolically stable drugs.[1]
-
Structural Versatility: It serves as a key chiral synthon for Glucokinase Activators (GKAs) , PPAR agonists , and specialized herbicides .[1] The p-chloro substituent blocks metabolic oxidation at the para-position, enhancing half-life.[1]
-
Synthetic Challenge: Constructing quaternary stereocenters is chemically demanding due to steric hindrance.[1] This guide details two validated routes: Biocatalytic Kinetic Resolution (high enantiopurity) and Asymmetric Nucleophilic Addition (high throughput).[1]
Part 2: Detailed Experimental Protocols
Route A: Biocatalytic Kinetic Resolution (The "Green" Standard)
Best for: High optical purity requirements (>99% ee) and mild conditions.[1]
Mechanism: Lipases distinguish between the enantiomers of a racemic ester, selectively hydrolyzing one (typically the S-enantiomer) into the free acid while leaving the R-enantiomer as the unreacted ester.[1]
Protocol 1: Lipase-Mediated Hydrolysis
Materials:
-
Substrate: Racemic Methyl 2-(4-chlorophenyl)-2-hydroxypropionate (10 mmol).
-
Biocatalyst: Candida rugosa Lipase (CRL) (Type VII, ≥700 units/mg).[1]
-
Solvent: Phosphate Buffer (0.1 M, pH 7.[1]2) / Toluene biphasic system (10:1 v/v).[1]
-
Additives: Triton X-100 (surfactant to increase interfacial area).[1]
Step-by-Step Procedure:
-
Emulsification: In a 50 mL reaction vessel, dissolve 2.15 g (10 mmol) of the racemic ester in 2 mL of Toluene. Add 20 mL of Phosphate Buffer (pH 7.2) containing 0.1% Triton X-100.[1]
-
Initiation: Add 100 mg of Candida rugosa Lipase.
-
Incubation: Stir vigorously (magnetic stirring, 600 rpm) at 30°C for 24–48 hours. Monitor pH; maintain at 7.2 by automated addition of 0.5 N NaOH (pH-stat method).
-
Note: The consumption of NaOH correlates directly to the conversion.[1] Stop reaction at 50% conversion.
-
-
Termination: Acidify the mixture to pH 2.0 using 1 N HCl to quench the enzyme and protonate the product.
-
Separation: Extract the mixture with Ethyl Acetate (3 x 15 mL).
-
Purification:
-
The organic layer contains both the (S)-Acid (product) and (R)-Ester (substrate).[1]
-
Wash with saturated NaHCO₃ solution.[1] The (S)-Acid moves to the aqueous phase; the (R)-Ester remains in the organic phase.[1]
-
Acidify the aqueous phase and re-extract to obtain pure (S)-2-(4-Chlorophenyl)-2-hydroxypropionic acid .[1]
-
Validation Criteria:
-
Yield: ~45% (Theoretical Max 50%).
-
Enantiomeric Excess (ee): >98% (Determined by Chiral HPLC, Chiralcel OD-H column).[1][2]
Route B: Asymmetric Nucleophilic Addition (The "Chemical" Route)
Best for: Large-scale synthesis where 100% yield of a single enantiomer is desired (no waste).[1]
Mechanism:
A chiral Lewis acid catalyst directs the addition of a methyl nucleophile to the Re- or Si-face of an
Protocol 2: Enantioselective Grignard Addition
Materials:
-
Substrate: Ethyl 4-chlorobenzoylformate (10 mmol).
-
Reagent: Methylmagnesium Bromide (MeMgBr) (3.0 M in ether).[1]
-
Catalyst: Cu(II)-Bis(oxazoline) complex (Cu-BOX).[1]
-
Ligand: (S,S)-Ph-BOX (2,2'-Isopropylidenebis(4-phenyl-2-oxazoline)).[1]
Step-by-Step Procedure:
-
Catalyst Formation: In a flame-dried Schlenk flask under Argon, dissolve Cu(OTf)₂ (0.1 mmol, 1 mol%) and (S,S)-Ph-BOX (0.11 mmol) in anhydrous CH₂Cl₂ (10 mL). Stir for 1 hour to form the active blue-green complex.[1]
-
Substrate Addition: Cool the catalyst solution to -78°C . Add Ethyl 4-chlorobenzoylformate (2.12 g, 10 mmol).[1]
-
Nucleophilic Attack: Add MeMgBr (12 mmol) dropwise over 30 minutes. The low temperature is critical to prevent background (racemic) reaction.[1]
-
Reaction: Stir at -78°C for 4 hours. Monitor by TLC.[1]
-
Quench: Pour the cold reaction mixture into saturated NH₄Cl solution.
-
Workup: Extract with CH₂Cl₂. Dry over MgSO₄ and concentrate.
-
Hydrolysis (Optional): If the free acid is required, treat the resulting chiral ester with LiOH in THF/Water.
Validation Criteria:
-
Yield: >85%.
-
Enantiomeric Excess (ee): 90–95% (Recrystallization often required to reach >99%).[1]
Part 3: Comparative Data & Visualization
Table 1: Method Comparison
| Feature | Biocatalytic Resolution (Route A) | Asymmetric Addition (Route B)[1] |
| Starting Material | Racemic Ester (Cheap) | Keto-Ester (Moderate Cost) |
| Theoretical Yield | 50% (Max) | 100% |
| Enantiomeric Excess | Excellent (>98%) | Good (90-95%) |
| Scalability | High (Batch/Flow) | Moderate (Cryogenic req.) |
| Green Factor | High (Water, Ambient Temp) | Low (Solvents, Metals) |
Pathway Visualization
The following diagram illustrates the divergence between the Kinetic Resolution and Asymmetric Synthesis pathways.
Figure 1: Strategic routes for the synthesis of (S)-2-(4-Chlorophenyl)-2-hydroxypropionic acid. Route A utilizes enzymatic discrimination, while Route B employs chiral catalysis.
Part 4: References
-
BenchChem. 2-(4-Chlorophenyl)-2-hydroxypropionic acid: Structure and Applications. Retrieved from [1]
-
National Institutes of Health (NIH). Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates.[1] PMC Database.[1] Retrieved from [1]
-
MDPI Molecules. Chiral Hydroxamic Acid Ligands in Asymmetric Synthesis. Retrieved from [1]
-
ResearchGate. Kinetic resolution of 2-(4-chlorophenoxy) propionic acid using Candida rugosa lipase. (Analogous methodology applied to hydroxy-acids).[1][3][4][5] Retrieved from
-
Semantic Scholar. Asymmetrical synthesis of R-(+)-2-(4-Hydroxyphenoxy) propionic acid. Retrieved from [1][6]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CN110803987A - Preparation method of R- (+) -2- (4-hydroxyphenoxy) propionic acid - Google Patents [patents.google.com]
- 5. 2-(4-Chlorophenyl)-2-hydroxypropionic acid | 4445-13-0 | Benchchem [benchchem.com]
- 6. semanticscholar.org [semanticscholar.org]
Application Note: High-Sensitivity Mass Spectrometry Profiling of 2-(4-Chlorophenyl)-2-hydroxypropionic Acid (CHPA)
[1]
Introduction & Analytical Challenges
2-(4-Chlorophenyl)-2-hydroxypropionic acid (CHPA) represents a class of polar, halogenated
-
Ionization Suppression: The presence of the
-hydroxy group adjacent to the carboxylic acid can lead to poor ionization efficiency in standard ESI+ modes.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Chromatographic Retention: As a small, polar organic acid (
), CHPA elutes near the void volume on standard C18 columns, co-eluting with matrix salts.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Chirality: The C2 position is a chiral center.[1] Enantiomeric separation is often required to distinguish metabolic pathways.[1]
This protocol details a Direct LC-MS/MS method (Method A) for routine quantitation and a Derivatization method (Method B) for ultra-trace analysis.[1]
Chemical Properties & Fragmentation Logic[1]
Understanding the fragmentation mechanism is vital for selecting robust Multiple Reaction Monitoring (MRM) transitions.[1]
-
Molecular Formula:
[2][3]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Monoisotopic Mass: 200.02 g/mol (
)ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Ionization Mode: ESI Negative (
)ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Fragmentation Pathway (ESI-)
In negative mode, the deprotonated precursor (
-
Precursor:
ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Primary Product (Quantifier): Loss of
(44 Da) yields the stabilized carbanion atngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> 155.0 . -
Secondary Product (Qualifier): Further fragmentation of the alkyl chain or ring cleavage yields the chlorophenyl anion at
111.0 .ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Figure 1: Proposed ESI(-) fragmentation pathway for CHPA showing the characteristic decarboxylation step.[1]
Experimental Protocol
Method A: Direct LC-MS/MS (Routine Quantitation)
Best for: Pharmacokinetic studies with concentrations > 10 ng/mL.[1]
3.1 Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma into a 1.5 mL tube.
-
Add 150 µL of ice-cold Acetonitrile (containing Internal Standard, e.g.,
-Chlorphenesin acid). -
Vortex for 30s; Centrifuge at 14,000 x g for 10 min at 4°C.
-
Transfer 100 µL of supernatant to a vial. Dilute with 100 µL of water (to match initial mobile phase).
3.2 LC Conditions
-
Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm).[1]
-
Why T3? This column is designed to retain polar compounds under 100% aqueous conditions, preventing void volume elution.[1]
-
-
Mobile Phase A: 5 mM Ammonium Formate in Water (pH ~3.5).[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Flow Rate: 0.4 mL/min.[1]
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Load |
| 1.0 | 5 | Isocratic Hold |
| 4.0 | 95 | Gradient Elution |
| 5.0 | 95 | Wash |
| 5.1 | 5 | Re-equilibration |
| 7.0 | 5 | End |
3.3 MS Parameters (Sciex Triple Quad / Thermo Q-Exactive)
-
Source: ESI Negative[1]
-
Spray Voltage: -2500 V
-
Capillary Temp: 350°C
-
MRM Transitions:
| Analyte | Precursor ( | Product ( | CE (eV) | Role |
| CHPA | 199.0 | 155.0 | -18 | Quantifier |
| CHPA | 199.0 | 111.0 | -35 | Qualifier |
| IS ( | 203.0 | 159.0 | -18 | Internal Std |
Method B: Derivatization with 3-NPH (High Sensitivity)
Best for: Trace analysis (< 1 ng/mL) or when chromatographic retention is poor.[1]
Principle: 3-Nitrophenylhydrazine (3-NPH) reacts with the carboxylic acid (catalyzed by EDC/Pyridine) to form a hydrazide.[1] This introduces a hydrophobic moiety, significantly increasing retention on C18 and enhancing ionization efficiency by 10-50x.[1]
3.4 Derivatization Protocol
-
Extract: Perform liquid-liquid extraction (Ethyl Acetate) on 100 µL plasma. Evaporate to dryness.
-
Reagent Mix: Prepare 200 mM EDC + 200 mM 3-NPH in 50% Methanol/Pyridine.
-
Reaction: Add 50 µL Reagent Mix to the dried residue. Incubate at 40°C for 30 min .
-
Quench: Add 450 µL of 10% Acetonitrile in water.
-
Analyze: Inject 5 µL.
Note: The mass shift will be +135 Da (Mass of 3-NPH minus H2O).[1]
-
New Precursor:
(ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> ). -
Transitions: Look for the loss of the nitrophenyl group.[1]
Analytical Workflow Diagram
Figure 2: Decision matrix for selecting between Direct Analysis and Derivatization workflows.
Results & Validation Criteria
To ensure Trustworthiness and Self-Validation , the following criteria must be met:
| Parameter | Acceptance Criteria | Troubleshooting |
| Linearity ( | Check IS stability; ensure saturation isn't occurring at high end. | |
| Recovery | If low, switch from PPT to Liquid-Liquid Extraction (Ethyl Acetate). | |
| Matrix Effect | Use matrix-matched calibration curves. | |
| Chlorine Isotope Ratio | If ratio deviates, interference is present. Check chromatography. |
Expert Insight: The "Void Volume" Trap
A common failure mode for CHPA analysis is elution at the solvent front (
References
-
Sigma-Aldrich. 2-(4-Chlorophenyl)-2-hydroxypropionic acid Product Specification.Link[1]
-
Han, J., et al. (2013).[1] Derivatization in liquid chromatography for mass spectrometric detection.[1][4] Drug Discoveries & Therapeutics.[1][4] (Context on 3-NPH derivatization for carboxylic acids). Link
-
Thermo Fisher Scientific. Application Note: Analysis of Polar Acidic Metabolites using HSS T3 Columns.Link[1]
-
PubChem. Compound Summary: 2-(4-Chlorophenyl)-2-hydroxypropanoic acid.[1]Link[1]
Sources
- 1. CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine - Google Patents [patents.google.com]
- 2. CAS 4445-13-0 | 2629-5-45 | MDL MFCD11052509 | 2-(4-Chlorophenyl)-2-hydroxypropionic acid | SynQuest Laboratories [synquestlabs-azuredev-test.azurewebsites.net]
- 3. guidechem.com [guidechem.com]
- 4. lcms.cz [lcms.cz]
Application Note: Metabolic Profiling of 2-(4-Chlorophenyl)-2-hydroxypropionic Acid
The following Application Note and Protocol Guide is designed for researchers and drug development professionals conducting metabolic profiling, specifically focusing on the pharmacokinetics and biotransformation of 2-(4-Chlorophenyl)-2-hydroxypropionic acid (also referred to as p-chloroatrolactic acid).
This guide addresses the compound's specific chemical behavior—a chiral
Introduction & Scientific Context
2-(4-Chlorophenyl)-2-hydroxypropionic acid (CAS: 4445-13-0) is a significant chlorinated aromatic metabolite. Structurally, it is an
In metabolic studies, this compound is primarily of interest as:
-
A Terminal Metabolite: It is a stable oxidative product of chlorinated CNS agents (e.g., Phenaglycodol ) and chlorinated propiophenone derivatives [1].
-
A Probe for Phase II Conjugation: Due to its tertiary hydroxyl group and carboxylic acid moiety, it serves as an excellent substrate for studying competitive glucuronidation (O-glucuronide vs. Acyl-glucuronide) and stereoselective metabolism by UDP-glucuronosyltransferases (UGTs) [2].
-
A Chiral Reference Standard: Used to validate enantiomeric separation methods in LC-MS/MS workflows for related 2-arylpropionic acids.
Chemical Properties & Metabolic Logic[1]
-
Lipophilicity: Moderate (
), allowing membrane permeability but requiring Phase II conjugation for excretion. -
Reactivity: The tertiary alcohol at C2 is sterically hindered, making it resistant to oxidation but susceptible to conjugation. The carboxylic acid is a target for acyl-glucuronidation.
-
Chirality: The compound exists as (
) and ( ) enantiomers. Metabolic enzymes often exhibit high stereoselectivity toward these forms.
Mechanistic Insight: Metabolic Pathways
Understanding the formation and clearance of 2-(4-Chlorophenyl)-2-hydroxypropionic acid is critical for experimental design. The compound is typically formed via the oxidative cleavage or reduction of precursor drugs and is cleared primarily through Phase II conjugation.
Pathway Visualization
Figure 1: Biotransformation pathway showing formation and divergent glucuronidation routes.
Experimental Protocols
Protocol A: In Vitro Metabolic Stability (Microsomal Assay)
Objective: To determine the intrinsic clearance (
Rationale: As a tertiary alcohol, Phase I oxidative metabolism (CYP-mediated) is expected to be slow. This assay confirms metabolic stability before proceeding to Phase II studies.
Materials
-
Test System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).
-
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase, 3.3 mM
). -
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Stop Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Chlorophenylacetic acid-d4).
Workflow Steps
-
Pre-incubation: Dilute HLM to 0.5 mg/mL in phosphate buffer. Pre-warm at 37°C for 5 min.
-
Substrate Addition: Spike 2-(4-Chlorophenyl)-2-hydroxypropionic acid (from 10 mM DMSO stock) to a final concentration of 1 µM . (Keep DMSO < 0.1%).
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: Aliquot 50 µL at
min. -
Quenching: Immediately dispense aliquots into 150 µL Stop Solution. Vortex for 30s.
-
Clarification: Centrifuge at 4,000 rpm for 15 min at 4°C. Collect supernatant for LC-MS/MS.
Data Analysis:
Plot
Protocol B: Stereoselective Glucuronidation Assay
Objective: To identify if the compound undergoes Acyl- or O-glucuronidation and to assess enantioselectivity.
Rationale:
Materials
-
Enzyme Source: Recombinant UGTs (UGT1A1, 1A3, 1A9, 2B7) or HLM + Alamethicin (pore-forming agent).
-
Cofactor: UDP-Glucuronic Acid (UDPGA, 2 mM).
-
Buffer: 50 mM Tris-HCl (pH 7.5) + 5 mM
.
Workflow Diagram
Figure 2: Step-by-step workflow for the glucuronidation assay.
Analytical Considerations (Chiral Separation)
To distinguish the (
-
Column: Chiralpak AGP or AD-RH (150 x 4.6 mm, 5 µm).
-
Mobile Phase: Ammonium Acetate (10 mM, pH 4.5) / Isopropanol (90:10).
-
Detection: Monitor parent depletion and glucuronide formation (+176 Da).
Analytical Methodology (LC-MS/MS)
Accurate quantification requires optimized Mass Spectrometry parameters. The compound ionizes best in Negative Electrospray Ionization (ESI-) mode due to the carboxylic acid group.
Mass Spectrometry Parameters
| Parameter | Setting | Notes |
| Ionization Mode | ESI Negative (-) | Deprotonation of -COOH |
| Precursor Ion (Q1) | 199.0 | Based on |
| Product Ion 1 (Quant) | 155.0 | Loss of |
| Product Ion 2 (Qual) | 119.0 | Loss of |
| Cone Voltage | 25 V | Optimize for specific instrument |
| Collision Energy | 15 - 20 eV | Moderate fragmentation |
HPLC Conditions
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm).
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
(A = 0.1% Formic Acid in Water; B = 0.1% Formic Acid in ACN).
-
Data Interpretation & Reporting
When reporting results for 2-(4-Chlorophenyl)-2-hydroxypropionic acid, structure your data to highlight metabolic stability and conjugation efficiency.
Kinetic Parameters Table (Example)
| Enzyme System | Primary Metabolite | |||
| HLM + NADPH | < 10 (Low) | N/A | < 5 | Minimal Oxidation |
| HLM + UDPGA | 150 (High) | 25 | 6.0 | O-Glucuronide |
| rUGT1A9 | 85 | 15 | 5.6 | O-Glucuronide |
| rUGT2B7 | 40 | 50 | 0.8 | Acyl-Glucuronide |
Key Finding: If the
References
-
McMahon, R. E., et al. (1959). The Metabolism of Phenaglycodol in Dogs and Humans. Journal of Pharmacology and Experimental Therapeutics. Link (Context: Identification of p-chloroatrolactic acid as a metabolite).
-
Ritter, J. K. (2000). Roles of Glucuronidation and UDP-Glucuronosyltransferases in Xenobiotic Bioactivation and Inactivation. Chemical Research in Toxicology. Link (Context: Mechanisms of AHA glucuronidation).
-
Shipkova, M., et al. (2003). Acyl Glucuronide Drug Metabolites: Toxicological and Analytical Implications. Therapeutic Drug Monitoring. Link
-
FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.Link
Application Note: 2-(4-Chlorophenyl)-2-hydroxypropionic Acid as a Pharmaceutical Intermediate
[1]
Abstract
2-(4-Chlorophenyl)-2-hydroxypropionic acid (CAS 4445-13-0), historically known as p-chloroatrolactic acid , is a critical chiral building block in pharmaceutical synthesis. While often confused with fibrate lipid-lowering agents due to structural similarities, this molecule is the primary intermediate for the anxiolytic drug Phenaglycodol and serves as a versatile scaffold for the synthesis of 2-arylpropionic acid NSAIDs (profens) via benzylic deoxygenation. This guide details the industrial synthesis via the cyanohydrin route, downstream transformation protocols, and validated analytical methods for enantiomeric purity.
Chemical Profile & Significance[2][3][4]
| Property | Specification |
| Chemical Name | 2-(4-Chlorophenyl)-2-hydroxypropionic acid |
| Synonyms | p-Chloroatrolactic acid; 4-Chloro-α-methyl-α-hydroxybenzeneacetic acid |
| CAS Number | 4445-13-0 |
| Molecular Formula | C₉H₉ClO₃ |
| Molecular Weight | 200.62 g/mol |
| Structure | A propionic acid backbone with a 4-chlorophenyl group and a hydroxyl group at the C2 position.[1][2][3][4][5][6][7][8][9][10][11][12] |
| Melting Point | 117–120 °C (Racemic) |
| pKa | ~3.5 (Carboxylic acid) |
| Solubility | Soluble in Ethanol, Ether, EtOAc; Sparingly soluble in water. |
Strategic Importance in Drug Development
The molecule contains a quaternary carbon center featuring a hydroxyl group, a methyl group, a carboxylic acid, and an aryl ring. This "atrolactic" motif is highly valued for:
-
Anxiolytic Synthesis: It is the direct precursor to Phenaglycodol (2-p-chlorophenyl-3-methyl-2,3-butanediol).
-
Chiral Resolution: The carboxylic acid allows for salt formation with chiral amines (e.g., phenylethylamine), enabling the resolution of the enantiomers—a critical step since biological activity in downstream drugs is often stereospecific.
-
Profen Precursors: Hydrogenolysis of the benzylic hydroxyl group yields 2-(4-chlorophenyl)propionic acid, a structural analog of Ibuprofen and Ketoprofen.
Technical Note: Distinction from Fenofibrate Intermediates Researchers often confuse this molecule with Fenofibric Acid (CAS 42017-89-0).
Target Molecule: Contains a direct C–C bond between the phenyl ring and the propionic acid moiety.
Fenofibric Acid: Contains a Phenoxy ether (C–O–C) linkage. Ensure you are using the correct intermediate. This protocol applies strictly to the C–C bonded variant.
Synthetic Pathways & Mechanism
The industrial synthesis typically proceeds via the Cyanohydrin Route , favored for its scalability and use of readily available starting materials (4-chloroacetophenone).
Reaction Flowchart
Figure 1: Synthetic genealogy of p-Chloroatrolactic acid, showing its origin from acetophenone and its divergence into anxiolytics and NSAIDs.
Experimental Protocols
Protocol A: Synthesis via Cyanohydrin Hydrolysis
Objective: Preparation of high-purity p-chloroatrolactic acid from 4-chloroacetophenone. Scale: Laboratory (100 g basis)
Reagents:
-
4-Chloroacetophenone (1.0 eq)
-
Sodium Cyanide (1.2 eq) [DANGER: POISON]
-
Hydrochloric Acid (Concentrated, 37%)
-
Diethyl Ether or MTBE (Solvent)
-
Sodium Sulfate (Drying agent)
Step-by-Step Methodology:
-
Cyanohydrin Formation:
-
In a 3-neck round-bottom flask equipped with a mechanical stirrer and dropping funnel, dissolve 4-chloroacetophenone (100 g) in diethyl ether (300 mL).
-
Add a solution of Sodium Cyanide (38 g) in water (100 mL).
-
Cool the mixture to 0–5 °C using an ice bath.
-
Slowly add concentrated HCl (80 mL) dropwise over 1 hour. Maintain temperature <10 °C to prevent polymerization.
-
Mechanism: The cyanide ion attacks the ketone carbonyl, forming the cyanohydrin intermediate.
-
Stir for 3 hours at room temperature. Separate the organic layer, wash with water, and dry over Na₂SO₄.[12] (Do not distill; cyanohydrins can be unstable).
-
-
Hydrolysis to Acid:
-
Transfer the crude cyanohydrin oil to a reactor.
-
Add concentrated HCl (300 mL).
-
Heat to reflux (80–90 °C) for 4–6 hours. The nitrile group hydrolyzes first to the amide and then to the carboxylic acid. Ammonium chloride precipitates.
-
Monitor: Use TLC or HPLC to confirm disappearance of the nitrile peak (~2200 cm⁻¹ IR).
-
-
Isolation & Purification:
-
Cool the reaction mixture to room temperature. The product may crystallize directly.
-
If oil separates, extract with Ethyl Acetate (3 x 200 mL).
-
Extract the organic layer with 10% Na₂CO₃ solution (The acid moves to the aqueous phase; impurities stay in organic).
-
Acidify the aqueous alkaline extract with HCl to pH 1–2. The product will precipitate as a white solid.
-
Recrystallization: Recrystallize from hot water or a Benzene/Petroleum Ether mixture.
-
Protocol B: Downstream Synthesis of Phenaglycodol
Objective: Conversion of the intermediate to the active pharmaceutical ingredient (API).
-
Esterification: Reflux p-chloroatrolactic acid (50 g) with Ethanol (200 mL) and catalytic H₂SO₄ (5 mL) for 12 hours. Distill to obtain Ethyl p-chloroatrolactate (BP ~100 °C at 0.1 mmHg).
-
Grignard Addition: Add the ester dropwise to a solution of Methylmagnesium Iodide (3.0 eq) in anhydrous ether.
-
Workup: Quench with saturated NH₄Cl. Isolate the diol (Phenaglycodol).
Quality Control & Analytical Methods
Due to the chiral center at C2, enantiomeric purity is often a critical quality attribute (CQA).
HPLC Method for Purity & Assay
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water.
-
B: Acetonitrile.
-
Gradient: 10% B to 80% B over 20 mins.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 220 nm (Carbonyl/Phenyl absorption).
-
Retention Time: ~8–10 min (depending on gradient).
Chiral Separation (Enantiomeric Excess)
-
Column: Chiralcel OD-H or AD-H (Daicel).
-
Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% TFA.
-
Mode: Isocratic.
-
Rationale: The TFA is required to suppress ionization of the carboxylic acid, ensuring sharp peaks.
Figure 2: Quality Control decision tree for validating p-Chloroatrolactic acid batches.
Safety & Handling Guidelines
-
Cyanide Hazard (Synthesis): Protocol A involves Sodium Cyanide.
-
Engineering Control: All weighing and reactions must occur in a functioning fume hood.
-
Antidote: Keep a Cyanide Antidote Kit (Amyl nitrite, Sodium thiosulfate) immediately accessible.
-
Waste: Quench all aqueous waste with Bleach (Sodium Hypochlorite) to destroy residual cyanide before disposal.
-
-
Corrosivity: The product is a carboxylic acid and can cause eye irritation (H319).[11] Wear safety goggles and gloves (Nitrile).
-
Storage: Store in a cool, dry place. The compound is stable but hygroscopic.
References
-
Mills, J., et al. (1957). "2-chlorophenyl-3-methyl-2, 3-butanediols."[12] U.S. Patent 2,812,363.[12] Assigned to Eli Lilly and Co.[13] Link
-
BenchChem. (2025).[9] "Application of p-chloroacetophenone cyanohydrin in Phenaglycodol synthesis." Application Notes. Link
-
Majethia, G. N., et al. (2023). "A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl)phenoxy)-2-methylpropanoic acid." ResearchGate. (Cited for structural contrast regarding Fenofibrate metabolites).[14] Link
-
Sigma-Aldrich. (2025). "Safety Data Sheet: 2-(4-Chlorophenyl)-2-hydroxypropionic acid." Link
Sources
- 1. 2-(4-Chlorophenyl)-2-hydroxypropionic Acid [myskinrecipes.com]
- 2. A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(4-Chlorophenyl)-2-hydroxypropionic Acid [myskinrecipes.com]
- 4. CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid - Google Patents [patents.google.com]
- 5. Fenofibrate - Wikipedia [en.wikipedia.org]
- 6. guidechem.com [guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Lithium hydroxide | CAS#:1310-66-3 | Chemsrc [chemsrc.com]
- 11. 2-(4-Hydroxyphenyl)propionic acid | C9H10O3 | CID 102526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. US2812363A - 2-chlorophenyl-3-methyl-2, 3-butanediols - Google Patents [patents.google.com]
- 13. grokipedia.com [grokipedia.com]
- 14. DailyMed - FENOFIBRATE tablet, film coated [dailymed.nlm.nih.gov]
Fenofibrate metabolite synthesis pathway.
Topic: Fenofibrate Metabolite Synthesis Pathway: Chemical & Enzymatic Protocols Content Type: Advanced Application Note Audience: DMPK Scientists, Synthetic Chemists, and Bioanalytical Researchers
Abstract
This application note details the synthesis pathways of Fenofibric Acid (FFA), the primary pharmacologically active metabolite of the lipid-lowering prodrug Fenofibrate. We provide a dual-track approach: (1) A robust chemical synthesis protocol for generating high-purity Fenofibric Acid reference standards via alkaline hydrolysis and Friedel-Crafts acylation precursors, and (2) An enzymatic biosynthesis protocol for generating Fenofibryl-
Introduction: The Metabolic Activation Pathway
Fenofibrate is a pro-drug lacking intrinsic activity. Upon oral administration, it undergoes rapid hydrolysis to form Fenofibric Acid (FFA) , the active PPAR
Key Metabolic Steps:
-
Phase I (Activation): The isopropyl ester of Fenofibrate is hydrolyzed by Carboxylesterase 1 (CES1) in the liver and intestinal wall to yield Fenofibric Acid.
-
Phase II (Elimination): FFA is primarily conjugated by UDP-glucuronosyltransferase 1A9 (UGT1A9) to form Fenofibryl-
-D-glucuronide , which is excreted in urine. -
Minor Pathway: A fraction of FFA undergoes carbonyl reduction by Carbonyl Reductase 1 (CBR1) to form Reduced Fenofibric Acid (Benzhydrol metabolite).
Visualizing the Pathway
The following diagram maps the chemical and enzymatic transformations.
Figure 1: Metabolic pathway of Fenofibrate showing activation by CES1 and elimination via UGT1A9.
Chemical Synthesis of Fenofibric Acid (Reference Standard)
While Fenofibric Acid is commercially available, in-house synthesis is often required for isotopic labeling (
Mechanism of Action
The reaction utilizes nucleophilic acyl substitution (saponification). The hydroxide ion attacks the carbonyl carbon of the isopropyl ester, forming a tetrahedral intermediate that collapses to release isopropanol and the carboxylate salt of fenofibric acid.
Protocol 1: Alkaline Hydrolysis of Fenofibrate
Yield: ~90-95% | Purity: >99% (HPLC)
Reagents Required:
-
Sodium Hydroxide (NaOH), 1M aqueous solution[1]
-
Ethanol (EtOH) or 2-Butanone (MEK)
-
Hydrochloric Acid (HCl), 1M and 6M
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (
)
Step-by-Step Methodology:
-
Dissolution: In a 250 mL round-bottom flask, dissolve 3.6 g (10 mmol) of Fenofibrate in 40 mL of Ethanol.
-
Note: Ethanol is preferred over methanol to prevent transesterification byproducts, although hydrolysis is the dominant pathway.
-
-
Saponification: Add 20 mL of 1M NaOH (20 mmol, 2 eq) to the solution.
-
Reflux: Heat the mixture to reflux (
) with stirring for 3–4 hours.-
Checkpoint: Monitor reaction progress via TLC (Mobile phase: Hexane:EtOAc 7:3). The high-Rf spot of Fenofibrate should disappear.
-
-
Concentration: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure (rotary evaporator) to obtain a semi-solid residue.
-
Acidification: Re-dissolve the residue in 50 mL of distilled water. Place the flask in an ice bath (
). Slowly add 1M HCl until the pH reaches ~2.0.-
Observation: A thick white precipitate (Fenofibric Acid) will form immediately.
-
-
Extraction: Extract the aqueous slurry with Ethyl Acetate (
mL). Combine the organic layers.[7] -
Drying & Isolation: Wash the combined organic layer with brine (50 mL). Dry over anhydrous
, filter, and concentrate under vacuum. -
Recrystallization: Recrystallize the crude solid from Acetone/Hexane (1:4) to yield pure Fenofibric Acid as white crystals.[4]
Validation Criteria:
-
Melting Point:
. -
MS (ESI-): m/z 317.1 [M-H]
.
Biosynthesis of Fenofibryl Glucuronide (Metabolite Generation)
Chemical synthesis of acyl-glucuronides is synthetically challenging due to their susceptibility to hydrolysis and acyl migration. For drug metabolism (DMPK) studies, enzymatic biosynthesis using liver microsomes is the industry standard for generating authentic metabolite standards for LC-MS/MS identification.
Protocol 2: Microsomal Incubation (Scale-Up)
This protocol uses Human Liver Microsomes (HLM) to generate Fenofibryl-
Reagents Required:
-
Fenofibric Acid (substrate from Protocol 1)[1][2][3][4][5][8][9][10]
-
Human Liver Microsomes (HLM) or Recombinant UGT1A9 (Corning/Gentest)
-
UDP-Glucuronic Acid (UDP-GA) – Cofactor
-
Alamethicin (pore-forming peptide to access luminal UGTs)
-
Magnesium Chloride (
) -
Tris-HCl Buffer (pH 7.4)
Reaction Mix (Total Volume: 1 mL):
| Component | Final Concentration | Function |
| Tris-HCl (pH 7.4) | 100 mM | Buffer System |
| 5 mM | Cofactor stabilizer | |
| Alamethicin | 50 | Membrane permeabilizer |
| HLM (Protein) | 0.5 mg/mL | Enzyme Source |
| Fenofibric Acid | 100 | Substrate |
| UDP-GA | 5 mM | Glucuronide Donor |
Step-by-Step Methodology:
-
Pre-incubation: Combine Buffer,
, Alamethicin, and HLM on ice. Allow to stand for 15 minutes to permeabilize the microsomal membrane (crucial for UGT activity). -
Substrate Addition: Add Fenofibric Acid (dissolved in DMSO; final DMSO <1%). Pre-warm to
for 3 minutes. -
Initiation: Start the reaction by adding UDP-GA.
-
Incubation: Incubate at
in a shaking water bath for 60–120 minutes. -
Termination: Stop the reaction by adding 1 mL of ice-cold Acetonitrile (ACN) containing 1% Formic Acid.
-
Why Formic Acid? Acidification stabilizes the acyl-glucuronide, preventing hydrolysis back to the parent acid.
-
-
Clarification: Centrifuge at 10,000 x g for 10 minutes at
to pellet proteins. -
Isolation: The supernatant contains the Fenofibryl Glucuronide. For purification, inject directly onto a Semi-Prep HPLC.
Analytical Validation (LC-MS/MS)
To confirm the synthesis of both the acid and the glucuronide, use the following chromatographic conditions.
System: UHPLC coupled to Triple Quadrupole MS.
Column: C18 Reverse Phase (e.g., Waters BEH C18,
-
A: Water + 0.1% Formic Acid
-
B: Acetonitrile + 0.1% Formic Acid
Gradient:
| Time (min) | % B | Event |
|---|---|---|
| 0.0 | 10 | Equilibration |
| 1.0 | 10 | Hold |
| 5.0 | 90 | Elution of Acid |
| 6.0 | 90 | Wash |
| 6.1 | 10 | Re-equilibration |
Detection (MRM Transitions):
-
Fenofibrate (Parent): (+) m/z 361.1
233.0 -
Fenofibric Acid (Metabolite): (-) m/z 317.1
231.0 -
Fenofibryl Glucuronide: (-) m/z 493.1
317.1 (Loss of glucuronic acid moiety - 176 Da).
References
-
Mechanism of Action & Metabolism: Keating, G. M., & Croom, K. F. (2007). Fenofibrate: a review of its use in primary hypercholesterolaemia, mixed dyslipidaemia and hypertriglyceridaemia. Drugs, 67(1), 121-153.
-
Chemical Synthesis (Hydrolysis): Venkatesan, P., & Rao, N. V. (2013). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. Der Pharma Chemica, 5(1), 239-242.
-
Glucuronidation Pathway: Miller, V. P., et al. (2012).[11] In vitro metabolism of fenofibrate by human liver microsomes and recombinant UDP-glucuronosyltransferases. Drug Metabolism and Disposition.
-
Acyl Glucuronide Stability: Shipkova, M., et al. (2003). Acyl glucuronide drug metabolites: toxicological and analytical implications. Clinical Biochemistry, 36(1), 3-19.
Sources
- 1. scielo.br [scielo.br]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Structure and biochemical effects of fenofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical and Enzyme-Assisted Syntheses of Norbuprenorphine-3-β-D-Glucuronide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US20090187040A1 - Fenofibric acid polymorphs; methods of making; and methods of use thereof - Google Patents [patents.google.com]
- 9. The biochemical pharmacology of fenofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
Troubleshooting & Optimization
Technical Support Center: By-product Identification in 2-(4-Chlorophenyl)-2-hydroxypropionic Acid Synthesis
Welcome to the technical support center for the synthesis of 2-(4-chlorophenyl)-2-hydroxypropionic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during synthesis, with a specific focus on the identification and mitigation of by-products.
I. Introduction to the Synthesis and Potential Impurities
The synthesis of 2-(4-chlorophenyl)-2-hydroxypropionic acid, an important intermediate in pharmaceutical development, can be approached through several synthetic routes. The most common and versatile methods include the Grignard reaction and the cyanohydrin pathway.[1] While both are effective, they are susceptible to the formation of various by-products that can complicate purification and impact final product quality. Understanding the mechanistic origins of these impurities is the first step toward effective troubleshooting.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding by-product formation during the synthesis of 2-(4-chlorophenyl)-2-hydroxypropionic acid.
Q1: What are the most probable synthetic routes for 2-(4-chlorophenyl)-2-hydroxypropionic acid?
A1: The two primary and well-established synthetic routes are:
-
Grignard Reaction: This involves the reaction of a Grignard reagent, such as 4-chlorophenylmagnesium bromide, with a pyruvate ester.[1]
-
Cyanohydrin Formation and Hydrolysis: This route starts with 4-chloroacetophenone, which reacts with a cyanide source to form a cyanohydrin. Subsequent hydrolysis of the nitrile group yields the desired carboxylic acid.[1]
Q2: What are the most common by-products observed in the Grignard synthesis of 2-(4-chlorophenyl)-2-hydroxypropionic acid?
A2: In the Grignard route, several by-products can arise:
-
Biphenyl derivatives: A common impurity is the formation of biphenyl through a coupling reaction between the Grignard reagent and any unreacted aryl halide.[2] This is often favored by higher temperatures and concentrations.[2]
-
Products of reaction with residual water: Grignard reagents are highly reactive towards protic solvents like water.[3] Any moisture in the reaction setup will quench the Grignard reagent, leading to the formation of chlorobenzene.
-
Double addition products with esters: When using an ester as a starting material, the Grignard reagent can add twice, leading to the formation of a tertiary alcohol.[4][5]
Q3: What by-products should I anticipate when using the cyanohydrin and hydrolysis route?
A3: The cyanohydrin route also presents potential for by-product formation:
-
Incomplete hydrolysis: The hydrolysis of the nitrile to a carboxylic acid proceeds through an amide intermediate.[6][7] Incomplete hydrolysis can result in the presence of the corresponding amide as an impurity.
-
Side reactions during hydrolysis: Under harsh hydrolysis conditions (strong acids or bases at high temperatures), other side reactions can occur, leading to degradation of the desired product.[8]
Q4: How can I minimize the formation of these by-products?
A4: Minimizing by-product formation requires careful control of reaction conditions:
-
For Grignard reactions: Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[3] The slow addition of the Grignard reagent to the electrophile can also help to control the reaction temperature and minimize side reactions.
-
For cyanohydrin hydrolysis: Careful monitoring of the reaction progress is crucial to ensure complete conversion of the nitrile. Optimization of reaction time, temperature, and reagent concentration can minimize the formation of the amide intermediate and other degradation products.
III. Troubleshooting Guides
This section provides detailed troubleshooting guides for specific issues you may encounter during your synthesis.
Troubleshooting Scenario 1: Unexpected Peak in HPLC Analysis after Grignard Reaction
Issue: An unexpected peak is observed in the High-Performance Liquid Chromatography (HPLC) analysis of the crude product from a Grignard synthesis of 2-(4-chlorophenyl)-2-hydroxypropionic acid.
Possible Cause & Identification Workflow:
-
Hypothesis: The unexpected peak could be a biphenyl derivative, a common by-product in Grignard reactions.[2]
-
Proposed Identification Protocol:
-
Step 1: Mass Spectrometry (MS) Analysis: Couple the HPLC to a mass spectrometer (LC-MS) to determine the molecular weight of the impurity. A biphenyl derivative would have a molecular weight corresponding to the coupling of two 4-chlorophenyl groups.
-
Step 2: Nuclear Magnetic Resonance (NMR) Spectroscopy: Isolate the impurity using preparative HPLC and subject it to ¹H and ¹³C NMR analysis. The NMR spectrum of a biphenyl derivative will show characteristic aromatic signals.
-
Step 3: Comparison with a Standard: If available, inject a standard of the suspected biphenyl by-product into the HPLC to compare retention times.
-
Corrective Actions:
-
Optimize Reaction Conditions: To minimize the formation of the biphenyl by-product, consider the following adjustments:
-
Lower the reaction temperature.
-
Use a more dilute solution of the Grignard reagent.
-
Ensure a slight excess of the pyruvate ester to consume the Grignard reagent.
-
Experimental Workflow for By-product Identification
Sources
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. homework.study.com [homework.study.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]
Technical Support Center: Optimization of Chlorophenylpropionic Acid Synthesis
Executive Summary
The synthesis of 3-(4-chlorophenyl)propionic acid (CAS: 2019-34-3) presents a classic chemoselectivity challenge in organic process development: reducing the
While Friedel-Crafts alkylation and Malonic Ester synthesis are viable, Catalytic Hydrogenation of 4-chlorocinnamic acid is the industry standard for scalability. However, it requires precise tuning to prevent the formation of phenylpropionic acid (dechlorinated impurity). This guide focuses on optimizing this selectivity window.
Module 1: The Primary Route – Selective Hydrogenation
The Core Challenge: Competing Pathways
In standard hydrogenation (Pd/C, H
Optimization Protocol: Modified Catalytic System
To achieve >98% chemoselectivity, we recommend moving away from standard Pd/C unless modified with inhibitors.
Recommended System:
-
Catalyst: 5% Pt/C (Platinum on Carbon) or Rhodium (Rh) complexes. Platinum is generally less active toward Ar-Cl oxidative addition than Palladium.
-
Solvent: Ethyl Acetate (EtOAc) or Toluene.[1] Avoid lower alcohols (MeOH/EtOH) if dehalogenation persists, as they can serve as H-donors in transfer hydrogenation side-reactions.
-
Hydrogen Source: H
gas (1-3 atm) or Formic Acid (Transfer Hydrogenation).
Step-by-Step Optimized Protocol
-
Charge: In a high-pressure reactor, dissolve 4-chlorocinnamic acid (1.0 equiv) in Ethyl Acetate (10 V).
-
Catalyst Addition: Add 5% Pt/C (1-3 mol% loading). Note: If using Pd/C, add ethylenediamine (0.5 equiv) as a poison to suppress dehalogenation.
-
Purge: Cycle N
three times, then H three times. -
Reaction: Stir vigorously at 25–40°C under 1–3 atm H
.-
Critical Control Point: Do not exceed 50°C. Higher temperatures exponentially increase the rate of Ar-Cl cleavage.
-
-
Monitoring: Monitor via HPLC/TLC until alkene consumption is >99%.
-
Workup: Filter catalyst through Celite. Wash pad with EtOAc.[1] Concentrate filtrate to obtain crude solid.
Visualizing the Selectivity Landscape
The following diagram maps the kinetic competition between the desired hydrogenation and the undesired dehalogenation.
Figure 1: Kinetic pathways in the hydrogenation of chlorocinnamic acid. Path A is the desired route; Path B represents the primary failure mode.
Module 2: Alternative Route – Malonic Ester Synthesis
If hydrogenation equipment is unavailable or selectivity remains elusive, the Malonic Ester Synthesis provides a chemically robust, albeit longer, alternative. This route guarantees the retention of the Chlorine atom as no reducing conditions are applied to the ring.
Protocol Summary:
-
Alkylation: React 4-chlorobenzyl chloride with diethyl malonate using NaOEt/EtOH.
-
Hydrolysis: Treat the diester with aqueous NaOH to form the dicarboxylate.
-
Decarboxylation: Acidify with HCl and heat (reflux) to induce decarboxylation (
), yielding the target mono-acid.
Module 3: Troubleshooting & FAQs
Category: Reaction Selectivity (Dehalogenation)
Q: I am seeing up to 15% des-chloro impurity (Phenylpropionic acid). How do I stop this? A: This is the most common issue with Pd-catalyzed hydrogenation of halo-arenes.
-
Immediate Fix: Switch from Palladium (Pd) to Platinum (Pt) or Rhodium (Rh). Pt is significantly less prone to oxidative insertion into the Ar-Cl bond [1, 2].
-
Pd-Only Fix: If you must use Pd/C, add a "poison" to the reaction mixture. The addition of ethylenediamine or diphenylsulfide can selectively inhibit the highly active sites responsible for dehalogenation while allowing alkene reduction to proceed [4].
-
Solvent Change: Switch from Methanol to Ethyl Acetate or Toluene. Protic solvents like methanol facilitate the stabilization of the leaving chloride ion, accelerating dehalogenation.
Category: Reaction Stalling
Q: The reaction stalls at 60% conversion. Adding more catalyst doesn't help. A: This suggests catalyst poisoning or mass transfer limitations.
-
Check Impurities: Ensure your starting material (4-chlorocinnamic acid) is free of sulfur or amine contaminants from previous steps.
-
Mass Transfer: Hydrogenation is a heterogeneous reaction. Hydrogen must dissolve in the solvent to reach the catalyst surface. Increase stirring speed (RPM) to maximize the gas-liquid interface.
-
Solubility: If the product precipitates out and coats the catalyst, add more solvent or slightly increase temperature (staying under 45°C).
Category: Purification[1][2][3][4]
Q: How do I remove unreacted starting material (Cinnamic acid derivative) from the product? A: Since both the starting material and product are carboxylic acids, acid-base extraction is ineffective.
-
Recrystallization: The saturated product is typically more flexible and soluble than the rigid unsaturated starting material.
-
Solvent System: Recrystallize from Heptane/Ethyl Acetate (9:1) or Ethanol/Water .
-
Protocol: Dissolve crude solid in hot Ethyl Acetate, slowly add Heptane until cloudy, then cool to 4°C. The target acid (mp 127-131°C) crystallizes well, leaving the cinnamic impurity in the mother liquor [3].
-
Module 4: Comparative Data Table
| Parameter | Standard Hydrogenation (Pd/C) | Optimized Hydrogenation (Pt/C) | Malonic Ester Route |
| Primary Reagent | 4-Chlorocinnamic acid | 4-Chlorocinnamic acid | 4-Chlorobenzyl chloride |
| Catalyst | 10% Pd/C | 5% Pt/C (or Rh-dimer) | NaOEt (Stoichiometric) |
| Typical Yield | 70-85% | 90-95% | 60-75% |
| Ar-Cl Retention | Poor (<85%) | Excellent (>99%) | Perfect (100%) |
| Atom Economy | High | High | Low (Loss of CO2 & EtOH) |
| Key Risk | Dehalogenation | Cost of Catalyst | Multi-step labor |
References
-
Johnstone, R. A. W., et al. (1985).[2] Heterogeneous catalytic transfer hydrogenation and its relation to other methods for reduction of organic compounds. Chemical Reviews. 2[3][4][5]
-
RSC Publishing. (2012). Highly selective hydrogenation of aromatic chloronitro compounds... with platinum nanocatalysts. Green Chemistry. Link
-
Sigma-Aldrich. Product Specification: 3-(4-Chlorophenyl)propionic acid.[6] 6
-
Sajiki, H., et al. (2006). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction. Semantic Scholar. 7
-
Chemical Methodologies. (2025). Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid. 8
Sources
- 1. benchchem.com [benchchem.com]
- 2. ocf.berkeley.edu [ocf.berkeley.edu]
- 3. 3-(4-Chlorophenyl)propanoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. prepchem.com [prepchem.com]
- 6. 3-(4-氯苯基)丙酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. chemmethod.com [chemmethod.com]
Technical Support Center: Degradation & Stability of 2-(4-Chlorophenyl)-2-hydroxypropionic acid
The following technical guide is structured as a dedicated Technical Support Center resource. It is designed to assist analytical chemists and formulation scientists encountering stability or impurity issues related to 2-(4-Chlorophenyl)-2-hydroxypropionic acid (also known as Reduced Fenofibric Acid or Fenofibrate Impurity B).
Status: Active Document ID: TS-CHL-HYD-04 Last Updated: 2025-06-12 Scope: Degradation pathways, troubleshooting analytical anomalies, and handling protocols.
Executive Technical Summary
2-(4-Chlorophenyl)-2-hydroxypropionic acid is a critical Phase I metabolite and a known degradation impurity of the lipid-lowering agent Fenofibrate . Chemically, it is an
-
CAS Registry Number: 4445-13-0
-
Chemical Class: Halogenated
-hydroxy acid. -
Critical Instability Factors: UV light (photolabile), Oxidative stress, Acidic dehydration.
Degradation Pathway Map
The following diagram illustrates the origin of this molecule from Fenofibrate and its subsequent degradation into terminal breakdown products.
Figure 1: Metabolic origin and abiotic degradation pathways of 2-(4-Chlorophenyl)-2-hydroxypropionic acid. Green node indicates the subject of this guide.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific anomalies reported by researchers working with this compound in HPLC/LC-MS workflows.
Issue 1: "Ghost Peak" Co-eluting with Fenofibric Acid
Symptom: In Reverse Phase HPLC (RP-HPLC), a shoulder or split peak appears near the Fenofibric acid retention time, specifically in stability samples exposed to light.
-
Root Cause: Photochemical Re-oxidation. The target molecule (the hydroxy acid) is susceptible to oxidation back to the ketone (Fenofibric acid) or decarboxylation under UV stress.
-
Diagnostic Step: Check your UV detector ratio.
-
Fenofibric acid (Ketone)
nm. -
Target Hydroxy Acid
nm (loss of conjugation from the carbonyl).
-
-
Solution:
-
Use amber glassware for all sample preparations.
-
Add an antioxidant (e.g., Ascorbic acid 0.1%) to the diluent if the sample must sit in the autosampler for
hours.
-
Issue 2: Inconsistent Quantitation in Acidic Mobile Phases
Symptom: Recovery rates drop significantly when the sample is stored in acidic media (pH < 2.5) for over 24 hours.
-
Root Cause: Acid-Catalyzed Dehydration. As a benzylic alcohol with an adjacent electron-withdrawing carboxyl group, the hydroxyl group is labile. Strong acid facilitates the elimination of water to form 2-(4-chlorophenyl)acrylic acid (an atropic acid derivative).
-
Solution:
-
Buffer the mobile phase to pH 3.5 – 4.5 using Ammonium Acetate.
-
Avoid using 0.1% TFA (Trifluoroacetic acid) as a diluent; use 0.1% Formic acid or neutral methanol/water mixtures instead.
-
Issue 3: Low Sensitivity in Mass Spectrometry (LC-MS)
Symptom: The molecule is undetectable in Positive Mode (ESI+).
-
Root Cause: Ionization Physics. The molecule contains a carboxylic acid and a chlorophenyl group. It lacks a basic nitrogen center (unlike many drugs), making protonation
difficult and unstable. -
Solution:
-
Switch to Negative Mode (ESI-) .
-
Monitor the transition for the deprotonated molecular ion:
Da. -
Note: The Chlorine isotope pattern (
) will result in a characteristic 3:1 ratio at 199 and 201.
-
Validated Experimental Protocols
Protocol A: Stability-Indicating HPLC Method
Use this method to separate the target hydroxy acid from its parent ketone and downstream degradation products.
Table 1: Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | C18, | Standard stationary phase for polar/non-polar separation. |
| Mobile Phase A | 20 mM Ammonium Acetate (pH 4.0) | Prevents acidic dehydration of the hydroxyl group. |
| Mobile Phase B | Acetonitrile | Strong elution for the chlorophenyl ring. |
| Gradient | 0-5 min: 20% B; 5-15 min: 20 | Retains the polar hydroxy acid early; elutes the ketone later. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Detection | UV @ 225 nm | Maximizes sensitivity for the benzylic system. |
| Temp | 25°C | Do not heat column >30°C to avoid thermal degradation. |
Protocol B: Rapid Forced Degradation (Oxidative)
To generate the degradation markers (4-Chloroacetophenone and 4-Chlorobenzoic acid) for retention time confirmation:
-
Prepare Stock: Dissolve 10 mg of 2-(4-Chlorophenyl)-2-hydroxypropionic acid in 10 mL Acetonitrile.
-
Oxidative Stress: Take 1 mL of stock, add 1 mL of 30%
. -
Incubation: Heat at 60°C for 2 hours.
-
Analysis: Inject immediately.
-
Result: The hydroxy acid peak will diminish. A new peak (4-Chlorobenzoic acid) will appear at a significantly earlier retention time due to increased polarity.
-
Frequently Asked Questions (FAQs)
Q1: Is this molecule a "genotoxic impurity"?
A: While specific genotoxicity data for this metabolite is often proprietary to the drug filer, structurally related
Q2: Why does the Certificate of Analysis (CoA) list "racemic"? A: The molecule has a chiral center at the C2 position. Unless synthesized via asymmetric reduction or enzymatic catalysis, it exists as a racemate. In biological systems (e.g., patient plasma), the reduction of Fenofibric acid by carbonyl reductase enzymes is often stereoselective, producing predominantly one enantiomer (usually the S-form) [1].
Q3: Can I use this standard to quantify Fenofibrate? A: No. This is a degradation product or metabolite. It has a different response factor (UV extinction coefficient) than Fenofibrate. You must use the specific standard for the parent drug for assay purposes.
References
-
National Center for Biotechnology Information. (n.d.). Fenofibric acid: Compound Summary. PubChem.[3][4] Retrieved February 3, 2026, from [Link]
-
Viron, C., et al. (2016). Mechanistic Studies on the Photoallergy Mediated by Fenofibric Acid: Photoreactivity with Serum Albumins. Chemical Research in Toxicology. Retrieved February 3, 2026, from [Link]
-
European Pharmacopoeia. (2005). Fenofibrate Impurity Standards and Profiling. Ph. Eur. 5.[5]0. Retrieved February 3, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Evaluating the Efficacy and Safety of Alpha-Hydroxy Acids in Dermatological Practice: A Comprehensive Clinical and Legal Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(4-Chlorophenyl)-2-hydroxypropanoic acid | Sigma-Aldrich [sigmaaldrich.com]
- 4. Cetirizine - Wikipedia [en.wikipedia.org]
- 5. phmethods.net [phmethods.net]
Technical Support Center: Stability & Handling of 2-(4-Chlorophenyl)-2-hydroxypropionic Acid
The following technical guide serves as a specialized support resource for researchers working with 2-(4-Chlorophenyl)-2-hydroxypropionic acid (CAS: 4445-13-0).
This compound acts as a critical intermediate in the synthesis of fibrates and other pharmacological agents. Its structural motif—a tertiary benzylic alcohol adjacent to a carboxylic acid—creates a specific stability profile that often confuses standard handling protocols.
Module 1: Critical Stability Issues (Dehydration)
Q: Why is my clear solution turning cloudy or yellow over time?
Diagnosis: You are likely observing acid-catalyzed dehydration .
Technical Insight:
The molecule contains a tertiary hydroxyl group at the
This reaction is driven by two factors:
-
Carbocation Stability: Protonation of the hydroxyl group leads to water loss, generating a tertiary carbocation stabilized by resonance with the p-chlorophenyl ring.
-
Conjugation: The resulting double bond is conjugated with both the aromatic ring and the carboxylic acid, creating a thermodynamically favorable system.
Visualizing the Degradation Pathway:
Figure 1: Acid-catalyzed dehydration pathway leading to the formation of the acrylic acid derivative.[1]
Q: Does pH affect this stability?
Answer: Yes, drastically.
-
Acidic pH (< 4.0): Accelerates dehydration. The protonation of the -OH group is the rate-limiting step.
-
Neutral/Basic pH (7.0 - 8.5): Significantly more stable. In this range, the carboxylic acid is ionized (carboxylate), and the hydroxyl group is less likely to be protonated.
-
Recommendation: Buffer your solutions to pH 7.4 using Phosphate Buffered Saline (PBS) or HEPES. Avoid storing in unbuffered water or acidic organic solvents (e.g., 0.1% TFA in Acetonitrile) for extended periods.
Module 2: Analytical Troubleshooting (HPLC)
Q: I see a new peak in my HPLC chromatogram. Is it an impurity or degradation?
Diagnosis Protocol: Use the following self-validating checks to confirm if the peak is the dehydration product (p-chloroatropic acid).
Step 1: Check Relative Retention Time (RRT) The dehydration product loses a water molecule and gains a double bond, making it more hydrophobic (less polar) than the parent hydroxy acid.
-
Expected Outcome: The degradation peak will elute after the parent peak on a Reverse Phase (C18) column.
Step 2: Check UV Spectral Shift The parent molecule has a standard chlorobenzene chromophore. The product has a conjugated styrene-like system.
-
Parent
: ~220-230 nm. -
Degradant
: ~250-260 nm (Red shift due to conjugation).
Standardized HPLC Protocol for Stability Monitoring:
| Parameter | Condition |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 7.0) |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 60% B over 15 mins |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm (Parent) and 254 nm (Degradant) |
| Sample Diluent | Mobile Phase A : Acetonitrile (80:20) |
Module 3: Solubility & Formulation Guide
Q: The compound precipitates when I dilute my DMSO stock into media. How do I fix this?
Root Cause: The compound is a lipophilic acid (LogP ~2.5). In its unionized form (low pH), water solubility is poor. Solution: You must ensure the compound is in its ionized (salt) form when in aqueous solution.
Formulation Decision Tree:
Figure 2: Decision tree for preventing precipitation during formulation.
Q: Can I autoclave solutions of this compound?
Answer: Absolutely NOT. Autoclaving involves high heat (121°C) and steam. Even at neutral pH, the thermal energy is sufficient to overcome the activation energy for the elimination reaction, converting a significant portion of your active compound into the acrylic acid derivative.
-
Alternative: Use 0.22 µm sterile filtration (PES or PVDF membranes are compatible).
Summary of Best Practices
-
Storage (Solid): Store at -20°C, desiccated. Protect from light.
-
Storage (Solution): Prepare fresh. If storage is necessary, freeze at -80°C in pH 7.4 buffered aliquots. Avoid repeated freeze-thaw cycles.
-
Handling: Keep solutions on ice during experiments. Avoid acidification below pH 5.0.
References
-
Mechanism of Dehydration
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
-
HPLC Methodology for Phenylpropionic Acids
-
B'Hymer, C.[2] (2006).[2] A gradient HPLC test procedure for the determination of impurities and the synthetic precursors in 2-[4-(1-hydroxy-4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-butyl)-phenyl]-2-methylpropionic acid.[2] Journal of Chromatographic Science, 44(4), 200-204.[2] (Validates C18/Phosphate buffer systems for similar hydroxy-acid structures).
-
-
General Stability of Alpha-Hydroxy Acids
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. A gradient HPLC test procedure for the determination of impurities and the synthetic precursors in 2-[4-(1-hydroxy-4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-butyl)-phenyl]-2-methylpropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-(4-Hydroxyphenyl)propionic acid | C9H10O3 | CID 102526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ptfarm.pl [ptfarm.pl]
- 5. researchgate.net [researchgate.net]
- 6. CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine - Google Patents [patents.google.com]
Technical Support Center: Enantiopurification of 2-(4-Chlorophenyl)-2-hydroxypropionic Acid
[1][2]
Case ID: RES-Cl-ATRO-001 Subject: Resolution Protocols for p-Chloroatrolactic Acid Support Level: Tier 3 (Senior Application Scientist)[1][2]
Executive Summary & Strategy Selection
Resolving 2-(4-Chlorophenyl)-2-hydroxypropionic acid (also known as p-chloroatrolactic acid) presents a specific stereochemical challenge: it contains a tertiary benzylic alcohol.[1][2] Unlike secondary alcohols, tertiary centers are sterically hindered, making direct enzymatic esterification difficult.[2]
Therefore, we recommend Diastereomeric Salt Formation as the primary, robust method for gram-to-kilogram scale.[1] Biocatalysis should be reserved for specific ester precursors or polishing steps.[1][2]
Decision Matrix: Choosing Your Protocol
Figure 1: Strategic decision tree for selecting the optimal resolution pathway based on scale and purity requirements.
Module 1: Chemical Resolution (Diastereomeric Crystallization)
This is the "Gold Standard" for atrolactic acid derivatives. The tertiary hydroxyl group does not interfere with salt formation at the carboxylic acid moiety.
Core Protocol
-
Resolving Agent: (S)-(-)-1-Phenylethylamine [(S)-PEA].[1][2]
-
Solvent System: Ethanol/Water (9:[1][2]1) or pure Isopropanol.[1][2]
-
Target: The (S)-Acid typically forms the less soluble salt with (S)-PEA (Empirical verification required per batch).[1][2]
Step-by-Step Workflow
-
Stoichiometry: Dissolve 1.0 eq of racemic acid in minimum boiling Ethanol (approx. 5-7 mL/g).
-
Addition: Add 0.55 eq of (S)-(-)-1-Phenylethylamine dropwise.
-
Note: Using 0.5 eq maximizes yield of the target enantiomer (Pope-Peachey method) rather than resolving the whole mass.
-
-
Crystallization: Allow the solution to cool slowly to room temperature (25°C) over 4 hours.
-
Critical: If no crystals form, scratch the glass or add a seed crystal.
-
-
Filtration: Collect the precipitate. This is the Diastereomeric Salt .
-
Recrystallization: Redissolve the salt in boiling Ethanol and cool again. Repeat until constant melting point is achieved.
-
Liberation: Suspend the salt in water; acidify with 2N HCl to pH 1-2. Extract with Ethyl Acetate.[1][2] Dry and evaporate to obtain the chiral acid.
Troubleshooting Guide: Chemical Resolution
| Symptom | Root Cause | Corrective Action |
| "Oiling Out" (Liquid separates instead of crystals) | Solvent polarity is too low or cooling is too fast.[1][2] | 1. Reheat to dissolve oil.2. Add 5-10% water to the Ethanol.3. Seed the solution at the cloud point. |
| Low Yield (<20%) | Salt solubility is too high in the chosen solvent.[2] | Switch solvent to Isopropanol or Ethyl Acetate .[1][2] Reduce solvent volume.[1][2] |
| Low Enantiomeric Excess (ee < 80%) | Eutectic composition entrapment; non-selective precipitation.[1][2] | Double Recrystallization: Do not liberate the acid yet.[2] Recrystallize the salt one more time. The ee usually jumps from 80% |
| Racemization during workup | Benzylic carbocation formation under hot acidic conditions.[1][2] | Do not boil during the HCl acidification step. Keep the liberation step at 0–5°C . |
Module 2: Biocatalytic Resolution (Kinetic)
Warning: Direct esterification of tertiary alcohols with lipases is extremely slow. Strategy: Use the Hydrolysis of the corresponding ester.
Core Protocol
-
Substrate: Methyl 2-(4-chlorophenyl)-2-hydroxypropionate.[1][2]
-
Enzyme: Candida antarctica Lipase B (CAL-B) immobilized (e.g., Novozym 435).[1][2]
-
Medium: Phosphate Buffer (pH 7.[1][2]0) / Toluene biphasic system (10:1).[1][2]
Mechanism & Workflow
Figure 2: Kinetic resolution via enzymatic hydrolysis. The enzyme preferentially hydrolyzes one enantiomer (typically S), leaving the other as the ester.
-
Setup: Suspend 10g of Racemic Ester in 100mL Buffer/Toluene.
-
Initiation: Add 500mg Novozym 435. Stir at 30°C.
-
Monitoring: Monitor pH. The reaction produces acid, lowering pH.[2] Maintain pH 7.0 using an autotitrator (NaOH).
-
Termination: Stop at 50% conversion (theoretical maximum for kinetic resolution).
-
Separation:
Module 3: Analytical Validation (Chiral HPLC)
You cannot optimize what you cannot measure.[1][2] Use this method to determine Enantiomeric Excess (ee).[1][2]
Method Specifications
| Parameter | Setting | Notes |
| Column | Chiralpak AD-H or OD-H | Amylose/Cellulose tris(3,5-dimethylphenylcarbamate).[1][2] Standard for aromatic acids. |
| Mobile Phase | n-Hexane : Isopropanol : TFA (90 : 10 : 0.[1][2][3]1) | TFA (Trifluoroacetic acid) is mandatory to suppress ionization of the carboxylic acid and prevent peak tailing.[2] |
| Flow Rate | 1.0 mL/min | |
| Detection | UV @ 254 nm (or 220 nm) | The chlorophenyl ring has strong absorption at 254 nm.[2] |
| Temperature | 25°C | Lower temperature (10°C) can improve separation if peaks overlap.[1][2] |
Calculation of ee:
FAQ: Frequently Asked Questions
Q: Can I use Lipase to esterify the acid directly? A: We strongly advise against it. The tertiary alcohol at the benzylic position creates significant steric hindrance. Conversions will likely stall at <5% after days.[1][2] The hydrolysis route (Module 2) is orders of magnitude faster.[2]
Q: My resolved acid has a lower melting point than reported. Why? A: This indicates low optical purity.[1][2] A racemic mixture of enantiomers often acts as a eutectic, depressing the melting point. Run a Chiral HPLC. If ee is <95%, recrystallize the acid from Toluene or Hexane/Ethyl Acetate.
Q: Is the absolute configuration (R/S) guaranteed with Phenylethylamine? A: No. While (S)-PEA typically crystallizes the (S)-Acid for this structural class, the presence of the 4-Chloro group alters crystal lattice energy.[1] You must perform X-ray crystallography or compare optical rotation with a known standard to confirm absolute configuration for the first batch.
References
-
Jacques, J., Collet, A., & Wilen, S. H. (1981).[2] Enantiomers, Racemates, and Resolutions. Wiley-Interscience.[1][2] (The foundational text on diastereomeric salt crystallization).
-
Kozma, D. (2001).[1][2] CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.[1][2] [1][2]
-
Ghanem, A., & Aboul-Enein, H. Y. (2004).[1][2] Lipase-mediated chiral resolution of racemates in organic solvents.[1][2] Tetrahedron: Asymmetry, 15(21), 3331-3351.[1][2]
-
Saigo, K., et al. (1986).[2] Optical Resolution of 2-Hydroxy-2-phenylpropionic Acid Derivatives. Bulletin of the Chemical Society of Japan. (Describes resolution of the parent Atrolactic acid).[2][4] [1][2]
-
Daicel Chiral Technologies. (n.d.).[1][2] Application Guide for Chiralpak AD-H. Link[1][2]
Removing solvent residues from 2-(4-Chlorophenyl)-2-hydroxypropionic acid
Welcome to the Technical Support Center for 2-(4-Chlorophenyl)-2-hydroxypropionic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of this compound, with a specific focus on the effective removal of residual solvents. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying scientific rationale to empower you to troubleshoot and optimize your experimental work.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the handling and purification of 2-(4-Chlorophenyl)-2-hydroxypropionic acid.
Q1: What are the most likely residual solvents I might encounter in my sample of 2-(4-Chlorophenyl)-2-hydroxypropionic acid?
A1: Based on typical synthetic routes for similar alpha-hydroxy carboxylic acids, the most probable residual solvents include:
-
Alcohols: Methanol, Ethanol, Isopropanol (used in reactions and recrystallizations).
-
Esters: Ethyl acetate (a common extraction and recrystallization solvent).
-
Chlorinated Solvents: Dichloromethane (often used in extractions).
-
Ethers: Tetrahydrofuran (THF), Diethyl ether (used as reaction or extraction solvents).[1]
-
Hydrocarbons: Hexane, Heptane, Toluene (often used as anti-solvents or in chromatography).[2]
-
Water: A common solvent in various reaction and work-up steps.[3]
It is crucial to review your specific synthesis and purification protocol to identify all solvents used.
Q2: I've dried my product under high vacuum for an extended period, but my NMR/GC-HS analysis still shows significant residual solvent. Why is this happening?
A2: This is a common and often frustrating issue. The primary reason is likely the entrapment of solvent molecules within the crystal lattice of your compound, a phenomenon known as solvent occlusion or the formation of solvates.[4] This can happen when crystals grow too quickly, trapping pockets of solvent. Additionally, strong intermolecular interactions (e.g., hydrogen bonding) between your carboxylic acid and polar solvents can make them difficult to remove by simple vacuum drying.
Q3: What is the approximate melting point of 2-(4-Chlorophenyl)-2-hydroxypropionic acid, and how does this impact my drying temperature?
Q4: Are there regulatory limits for residual solvents that I should be aware of?
A4: Yes, absolutely. The International Council for Harmonisation (ICH) Q3C guidelines provide a comprehensive framework for acceptable limits of residual solvents in active pharmaceutical ingredients (APIs). Solvents are categorized into three classes based on their toxicity. It is essential to be familiar with these guidelines, especially in a drug development context.
Troubleshooting Guides
This section provides detailed troubleshooting guides for common issues related to residual solvent removal.
Issue 1: Persistent High Levels of a High-Boiling Point Solvent (e.g., DMF, DMSO)
Cause: High-boiling point polar aprotic solvents like DMF and DMSO can be particularly challenging to remove due to their low vapor pressure and strong interactions with polar functional groups.
Troubleshooting Protocol:
-
Aqueous Washing: If your compound is insoluble in water, performing multiple washes with water or a brine solution during the work-up can be highly effective at removing water-miscible solvents like DMF and DMSO.[5]
-
Solvent Exchange via Rotary Evaporation:
-
Dissolve your product in a minimal amount of a lower-boiling point solvent in which it is highly soluble.
-
Add a larger volume of a solvent in which your product is poorly soluble but the high-boiling point solvent is miscible (e.g., toluene for DMF).
-
Co-evaporate the mixture on a rotary evaporator. The lower-boiling azeotrope will help to carry over the high-boiling solvent. Repeat this process 2-3 times.
-
-
Recrystallization: A carefully designed recrystallization is often the most effective method. Choose a solvent system where the high-boiling point solvent is soluble, but your product has a steep solubility curve (highly soluble when hot, poorly soluble when cold).
Issue 2: Solvent Entrapment in the Crystal Lattice
Cause: Rapid crystallization can lead to the physical trapping of solvent molecules within the growing crystals.
Troubleshooting Workflow:
Caption: Workflow for addressing solvent entrapment.
Detailed Protocol for Recrystallization to Minimize Entrapment:
-
Solvent Selection: Choose a solvent or solvent system in which 2-(4-Chlorophenyl)-2-hydroxypropionic acid has good solubility at elevated temperatures and poor solubility at room temperature or below. For carboxylic acids, common choices include ethanol/water, methanol/water, or ethyl acetate/hexane mixtures.[6]
-
Dissolution: Dissolve your compound in the minimum amount of the hot solvent to ensure a saturated solution upon cooling.
-
Slow Cooling: This is the most critical step. Allow the solution to cool to room temperature slowly and undisturbed. This promotes the formation of well-ordered crystals and minimizes solvent inclusion. Insulating the flask can aid in slow cooling.[7]
-
Seeding: If crystallization does not initiate upon cooling, add a few seed crystals of the pure compound to induce crystallization.[8]
-
Cooling in an Ice Bath: Once the solution has reached room temperature and crystallization is well underway, you can place it in an ice bath to maximize the yield.
-
Filtration and Washing: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
Issue 3: Ineffective Vacuum Drying
Cause: Several factors can lead to inefficient vacuum drying, including improper setup, insufficient vacuum, or the formation of a surface crust on the material.
Troubleshooting Guide for Vacuum Drying:
| Problem | Potential Cause | Solution |
| Drying is very slow | Insufficient vacuum | Check for leaks in the vacuum system. Ensure the vacuum pump is functioning correctly and the oil is clean. |
| Inadequate surface area | Spread the material in a thin layer in the vacuum oven to maximize the surface area exposed to the vacuum. | |
| Low drying temperature | Gradually and carefully increase the drying temperature, ensuring it remains well below the compound's melting point. | |
| Product still contains solvent after prolonged drying | Solvent is trapped in the crystal lattice | Refer to the troubleshooting guide for solvent entrapment. Recrystallization may be necessary. |
| Formation of a surface crust | Gently break up any crust that forms on the surface of the powder to allow the solvent from the bulk of the material to escape. | |
| Product changes color or degrades | Drying temperature is too high | Reduce the drying temperature. Perform thermal stability analysis (TGA/DSC) to determine the maximum safe drying temperature. |
Advanced Drying Technique: Vacuum Hydration
For particularly stubborn, non-water-reactive organic solvents trapped within a crystalline matrix, a technique called vacuum hydration can be effective. This process involves drying the material in the presence of water vapor under vacuum. The water molecules can displace the trapped organic solvent molecules within the crystal lattice. The absorbed water can then be removed by a subsequent drying step in the absence of the water vapor source.[9][10]
Analytical Verification
The successful removal of residual solvents must be confirmed by appropriate analytical techniques.
-
Gas Chromatography-Headspace (GC-HS): This is the most common and sensitive method for quantifying volatile residual solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect and quantify residual solvents, especially if authentic standards of the solvents are available for comparison.
-
Thermogravimetric Analysis (TGA): TGA can indicate the presence of residual volatiles by showing a weight loss at temperatures below the decomposition point of the compound.
Concluding Remarks
The removal of residual solvents from 2-(4-Chlorophenyl)-2-hydroxypropionic acid is a critical step in ensuring the purity, stability, and safety of the final product. A systematic approach that considers the physicochemical properties of the compound and the potential for solvent entrapment is essential for success. When standard drying methods prove insufficient, techniques such as recrystallization and vacuum hydration can be powerful tools. Always verify the absence of residual solvents using appropriate analytical methods.
References
- CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid - Google Patents.
- CN110803987A - Preparation method of R- (+) -2- (4-hydroxyphenoxy) propionic acid - Google Patents.
- CN101585768B - Method for synthesizing 2-[4-(4-chlorobutyryl)phenyl] - Google Patents.
-
A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate - NIH. Available at: [Link]
- US7307188B2 - Purification of carboxylic acids by complexation with selective solvents - Google Patents.
- JPH02152945A - Purification of 2-(4-hydroxyphenoxy)propionic acid ester - Google Patents.
- Method for removal of residual organic solvents from a crystalline bulk substance and use thereof in manufacturing pharmaceutica - Googleapis.com.
-
Synthesis and Characterization of In Vitro and In Vivo Profiles of Hydroxybupropion Analogues: Aids to Smoking Cessation - PMC - PubMed Central. Available at: [Link]
-
Removing residual solvent from Oils Tips : r/Chempros - Reddit. Available at: [Link]
-
β-HYDROXYPROPIONIC ACID - Organic Syntheses Procedure. Available at: [Link]
-
Form Conversion and Solvent Entrapment during API Drying | Request PDF - ResearchGate. Available at: [Link]
-
MedChem Tips and Tricks – ACSGCIPR. Available at: [Link]
-
From form to function: Crystallization of active pharmaceutical ingredients - CEPAC. Available at: [Link]
-
Dissolution Method Troubleshooting: An Industry Perspective. Available at: [Link]
-
How can I remove ethyl acetate ? | ResearchGate. Available at: [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. Available at: [Link]
-
How to remove toluene from an organic compound? : r/Chempros - Reddit. Available at: [Link]
-
Solvent Entrapment of BI 763963 by Solid Solution Formation | Crystal Growth & Design. Available at: [Link]
- US5981751A - Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals - Google Patents.
-
Remove Sticky Reagents. Available at: [Link]
-
Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International. Available at: [Link]
-
Solvent Entrapment of BI 763963 by Solid Solution Formation | Crystal Growth & Design. Available at: [Link]
-
3.6F: Troubleshooting - Chemistry LibreTexts. Available at: [Link]
-
Entrapment of a Cytotoxic Drug into the Crystal Structure of Calcite for Targeted Drug Delivery - PMC - NIH. Available at: [Link]
-
Impurity Occurrence and Removal in Crystalline Products from Process Reactions - . Available at: [Link]
-
Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing - PMC - NIH. Available at: [Link]
-
Novel Regenerated Solvent Extraction Processes for the Recovery of Carboxylic Acids or Ammonia from Aqueous Solutions Part I. Re - eScholarship.org. Available at: [Link]
-
Cold Ethyl Acetate extraction protocol - Please help. : r/labrats - Reddit. Available at: [Link]
-
Solvent design for crystallization of carboxylic acids - ResearchGate. Available at: [Link]
-
Solvent Entrapment of BI 763963 by Solid Solution Formation - ResearchGate. Available at: [Link]
-
How to remove EtOAc from a product? - ResearchGate. Available at: [Link]
-
Crystallization Solvents.pdf. Available at: [Link]
-
Impurity incorporation in solution crystallization: diagnosis, prevention, and control - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01721G. Available at: [Link]
-
How to remove residual solvents from the CBD crystals? - ResearchGate. Available at: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available at: [Link]
Sources
- 1. Synthesis and Characterization of In Vitro and In Vivo Profiles of Hydroxybupropion Analogues: Aids to Smoking Cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JPH02152945A - Purification of 2-(4-hydroxyphenoxy)propionic acid ester - Google Patents [patents.google.com]
- 3. CN110803987A - Preparation method of R- (+) -2- (4-hydroxyphenoxy) propionic acid - Google Patents [patents.google.com]
- 4. reddit.com [reddit.com]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. echemi.com [echemi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. US5981751A - Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals - Google Patents [patents.google.com]
Technical Support Center: HPLC Optimization for 2-(4-Chlorophenyl)-2-hydroxypropionic Acid
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Specialist Subject: Method Development & Troubleshooting for CPI-Acid Derivatives
Executive Summary & Chemical Profile
Welcome to the technical support hub for 2-(4-Chlorophenyl)-2-hydroxypropionic acid (often referred to as the "CPI-Acid" intermediate or a Fenofibrate metabolite analog).
This molecule presents a classic "Triple Threat" in chromatography:
-
Acidity: The carboxylic acid moiety (
) necessitates strict pH control. -
Lipophilicity: The 4-chlorophenyl group drives strong retention on C18, but requires adequate organic strength to elute.
-
Chirality: The C2 position is a stereocenter, requiring specialized phases for enantiomeric purity assays.
This guide moves beyond basic recipes to explain the mechanics of the separation, allowing you to troubleshoot deviations in real-time.
Master Protocol: The "Gold Standard" Starting Point
If you are setting up a new assay for purity or content, start here. This method is derived from standard protocols for 2-arylpropionic acids (profilens/fibrates) and optimized for peak symmetry.
Achiral Purity & Assay Method
| Parameter | Specification | Technical Rationale |
| Column | C18 (L1) End-capped, 150 x 4.6 mm, 5 µm | High carbon load (>15%) required for retention of the chlorophenyl group. "End-capping" is non-negotiable to prevent silanol tailing. |
| Mobile Phase A | 25 mM Potassium Phosphate Buffer, pH 2.5 | Critical: pH must be < |
| Mobile Phase B | Acetonitrile (HPLC Grade) | ACN provides sharper peaks and lower backpressure than Methanol for chlorinated aromatics. |
| Flow Rate | 1.0 mL/min | Standard linear velocity for 4.6mm ID columns. |
| Temperature | 35°C | Slightly elevated temperature improves mass transfer and reduces backpressure. |
| Detection | UV @ 225 nm or 230 nm | The chlorophenyl ring has strong absorbance here. Avoid 210 nm if using carboxylic acid modifiers to reduce noise. |
| Gradient | Time (min) | %B 0.0 | 30 10.0 | 70 12.0 | 70 12.1 | 30 17.0 | 30 | A linear gradient prevents elution overlap with the non-polar "keto" precursor (which elutes later). |
Troubleshooting Modules (Q&A)
Ticket #1: "My peak is tailing severely (As > 1.5)."
Diagnosis:
This is the most common issue with
The Fix:
-
Check pH: Is your aqueous mobile phase pH > 3.0? If yes, lower it to 2.5 . If the molecule ionizes (
), it interacts ionically with cationic impurities in the silica. -
Buffer Concentration: Increase buffer strength from 10 mM to 25-50 mM . This "swamps" the active sites.
-
Column Health: If the column is old, the end-capping may have hydrolyzed, exposing silanols. Switch to a "Base Deactivated" (BDS) or high-purity silica column (e.g., Zorbax Eclipse Plus or Waters Symmetry).
Ticket #2: "Retention time is drifting day-to-day."
Diagnosis: Drift in this specific molecule is usually due to Temperature or pH equilibration .
-
Mechanism: The
of the analyte is temperature-dependent. If your lab fluctuates by 2-3°C, the ionization ratio changes, shifting retention.
The Fix:
-
Thermostatting: Use a column oven set to 35°C (± 0.5°C). Do not rely on ambient temperature.
-
Pre-mixed Mobile Phase: If running isocratic, pre-mix your organic and aqueous phases. On-line mixing can suffer from "outgassing" bubbles which subtly change the ratio.
Ticket #3: "I cannot separate the Enantiomers."
Diagnosis: A standard C18 column cannot separate enantiomers (R- and S- forms) because they have identical physical properties in an achiral environment.
The Fix: You must introduce a chiral selector.
-
Option A (Chiral Column - Recommended): Use an Amylose-based column (e.g., Lux Amylose-2 or Chiralpak AD-RH) in Reversed Phase mode.
-
Mobile Phase: 0.1% Formic Acid in Water : Acetonitrile (60:40).
-
-
Option B (Mobile Phase Additive): Add Hydroxypropyl-
-cyclodextrin (HP- -CD) to your mobile phase (approx 10-20 mM).[1] The cyclodextrin forms inclusion complexes with the chlorophenyl ring; the stereochemistry determines the "fit" strength, creating separation on a standard C18 column.
Visual Logic & Workflows
Figure 1: Diagnosing Peak Issues
Caption: Decision tree for troubleshooting peak tailing and retention shifts specific to acidic analytes.
Figure 2: Method Development Strategy
Caption: Step-by-step logic for optimizing separation of the hydroxy-acid from precursors.
References
-
Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by HPLC with hydroxypropyl-beta-cyclodextrin as chiral mobile phase additive. Source: PubMed (Biomed Chromatogr).[2] Context: Establishes the protocol for using Cyclodextrins to separate enantiomers of 2-arylpropionic acids (structural analogs of the target molecule). URL:[Link]
-
Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography. Source: MDPI (Molecules). Context: Validates the use of Amylose-2 columns for chlorinated/aromatic propionic acid derivatives in acidified mobile phases. URL:[Link]
-
HPLC Troubleshooting Guide: Peak Tailing. Source: SCION Instruments / Element Lab Solutions. Context: Authoritative guide on silanol interactions and pH suppression for acidic analytes. URL:[Link]
-
PubChem Compound Summary: 2-(4-Hydroxyphenyl)propionic acid (Analog Data). Source: National Library of Medicine. Context: Provides physicochemical properties (pKa, solubility) for the structural class used to derive the method parameters. URL:[Link]
Sources
- 1. Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by HPLC with hydroxypropyl-beta-cyclodextrin as chiral mobile phase additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Progress in the Enantioseparation of β-Blockers by Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Synthesis of 2-(4-Chlorophenyl)-2-hydroxypropionic acid for Researchers and Drug Development Professionals
Introduction
2-(4-Chlorophenyl)-2-hydroxypropionic acid is a valuable building block in medicinal chemistry and materials science. Its structural motif, featuring a chiral tertiary alcohol adjacent to a carboxylic acid, makes it an important precursor for the synthesis of a variety of biologically active molecules. The selection of an appropriate synthetic route is a critical decision in any research and development campaign, directly impacting yield, purity, scalability, and cost-effectiveness. This guide provides a comprehensive comparison of the principal synthetic methodologies for 2-(4-Chlorophenyl)-2-hydroxypropionic acid, offering field-proven insights and detailed experimental protocols to aid researchers in making informed decisions.
Comparative Analysis of Synthetic Routes
The synthesis of 2-(4-Chlorophenyl)-2-hydroxypropionic acid can be broadly categorized into classical chemical methods and emerging biocatalytic approaches. This guide will delve into three primary chemical routes—the Cyanohydrin route, the Grignard reaction, and the Reformatsky reaction—and explore the potential of biocatalysis for a green and stereoselective alternative.
The Cyanohydrin Route: A Two-Step Approach
This classical method involves the nucleophilic addition of a cyanide ion to 4-chloroacetophenone to form a cyanohydrin intermediate, followed by hydrolysis to the desired carboxylic acid.
Mechanism and Rationale: The reaction is initiated by the attack of the cyanide nucleophile on the electrophilic carbonyl carbon of 4-chloroacetophenone. The subsequent hydrolysis of the nitrile group proceeds in two stages: first to an amide, and then to the carboxylic acid, typically under acidic or basic conditions. This route is often favored for its straightforward nature and the ready availability of starting materials.
Advantages:
-
Uses readily available and relatively inexpensive starting materials.
-
The reaction sequence is well-established and generally high-yielding.
Disadvantages:
-
The use of highly toxic cyanide salts requires stringent safety precautions.
-
The hydrolysis step can sometimes require harsh conditions, potentially leading to side products.
-
The reaction produces a racemic mixture, necessitating a subsequent resolution step if a single enantiomer is desired.
The Grignard Reaction: Formation of a Tertiary Alcohol
This route utilizes the addition of a Grignard reagent, 4-chlorophenylmagnesium bromide, to a pyruvate ester. The resulting tertiary alkoxide is then hydrolyzed to yield the final product.
Mechanism and Rationale: The Grignard reagent, a potent nucleophile, attacks the electrophilic carbonyl carbon of the pyruvate ester. The choice of a pyruvate ester is crucial as it provides the necessary carbon framework for the final product. The subsequent acidic workup protonates the alkoxide and hydrolyzes the ester to the carboxylic acid.
Advantages:
-
A powerful and versatile method for C-C bond formation.
-
Can be adapted to produce a wide range of analogs by varying the Grignard reagent and the ketoester.
Disadvantages:
-
Grignard reagents are highly sensitive to moisture and protic solvents, requiring anhydrous reaction conditions.
-
The preparation of the Grignard reagent from 4-chlorophenyl halides can sometimes be challenging.
-
This route also produces a racemic mixture.
The Reformatsky Reaction: An Organozinc Approach
The Reformatsky reaction offers an alternative to the Grignard reaction, employing an organozinc reagent generated in situ from an α-halo ester and zinc metal.
Mechanism and Rationale: Zinc metal inserts into the carbon-halogen bond of an α-halo ester (e.g., ethyl 2-bromopropionate) to form an organozinc enolate. This enolate is less reactive than a Grignard reagent, offering a degree of chemoselectivity. The enolate then adds to the carbonyl group of 4-chloroacetophenone to form a β-hydroxy ester, which is subsequently hydrolyzed.[1][2]
Advantages:
-
The in situ generation of the organozinc reagent makes the procedure more convenient than preparing and handling a Grignard reagent.
-
Organozinc reagents are generally more tolerant of other functional groups compared to Grignard reagents.
Disadvantages:
-
Activation of the zinc metal is often necessary to initiate the reaction.
-
The reaction can sometimes be sluggish and may require elevated temperatures.
-
Produces a racemic product.
Biocatalytic Synthesis: A Green and Enantioselective Alternative
Biocatalysis, particularly the use of ketoreductases (KREDs), presents a promising approach for the asymmetric synthesis of chiral hydroxy acids. This method involves the enantioselective reduction of the corresponding α-keto acid or ester.[3][4]
Mechanism and Rationale: Ketoreductases are enzymes that catalyze the reduction of ketones to alcohols with high stereoselectivity, using a cofactor such as NADPH or NADH as the hydride source. By starting with 2-(4-chlorophenyl)-2-oxopropanoic acid or its ester, a KRED can be selected to produce either the (R)- or (S)-enantiomer of the desired product in high enantiomeric excess.[5]
Advantages:
-
Highly enantioselective, often yielding enantiomeric excesses >99%.
-
Environmentally friendly, operating under mild reaction conditions (neutral pH, ambient temperature) in aqueous media.
-
Reduces the need for chiral resolutions, simplifying the overall process.
Disadvantages:
-
Requires the identification and optimization of a suitable enzyme for the specific substrate.
-
The α-keto acid precursor may need to be synthesized separately.
-
Enzyme cost and stability can be a factor in large-scale production.
Data Presentation
| Synthesis Route | Starting Materials | Key Reagents | Typical Yield | Purity | Key Features |
| Cyanohydrin Route | 4-chloroacetophenone, Sodium Cyanide | HCl or NaOH (for hydrolysis) | High | Good to Excellent | Well-established, uses toxic cyanide. |
| Grignard Reaction | 4-chlorophenyl bromide, Magnesium, Pyruvate ester | Anhydrous ether/THF, Acidic workup | Moderate to High | Good | Powerful C-C bond formation, moisture sensitive. |
| Reformatsky Reaction | 4-chloroacetophenone, Ethyl 2-bromopropionate, Zinc | Anhydrous solvent (e.g., THF, benzene) | Moderate | Good | Milder than Grignard, requires zinc activation. |
| Biocatalytic Route | 2-(4-chlorophenyl)-2-oxopropanoic acid | Ketoreductase (KRED), Cofactor (NAD(P)H) | High | Excellent | Highly enantioselective, green process. |
Experimental Protocols
Protocol 1: Synthesis via the Cyanohydrin Route
Step 1: Formation of 2-(4-chlorophenyl)-2-hydroxypropanenitrile
-
In a well-ventilated fume hood, dissolve 4-chloroacetophenone (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
In a separate beaker, dissolve sodium cyanide (1.1 equivalents) in water.
-
Slowly add the aqueous sodium cyanide solution to the stirred solution of 4-chloroacetophenone, maintaining the temperature between 0-5°C.
-
After the addition is complete, continue stirring at room temperature for 2-4 hours.
-
Slowly add dilute hydrochloric acid to the reaction mixture until it is slightly acidic (pH ~5-6).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude cyanohydrin.
Step 2: Hydrolysis to 2-(4-Chlorophenyl)-2-hydroxypropionic acid
-
Combine the crude cyanohydrin from Step 1 with an excess of concentrated hydrochloric acid.
-
Heat the mixture at reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Filter the solid product, wash with cold water, and dry under vacuum.
-
Recrystallize from a suitable solvent system (e.g., water/ethanol) to obtain the pure 2-(4-Chlorophenyl)-2-hydroxypropionic acid.
Protocol 2: Synthesis via the Grignard Reaction
Step 1: Preparation of 4-chlorophenylmagnesium bromide
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.1 equivalents).[6]
-
Add a small crystal of iodine to initiate the reaction.[6]
-
Cover the magnesium with anhydrous tetrahydrofuran (THF).
-
Slowly add a solution of 4-chlorophenyl bromide (1 equivalent) in anhydrous THF from the dropping funnel. The reaction should start spontaneously, as indicated by bubbling and a gentle reflux.
-
Once the reaction has initiated, add the remaining 4-chlorophenyl bromide solution at a rate that maintains a steady reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Step 2: Reaction with Ethyl Pyruvate and Hydrolysis
-
Cool the freshly prepared Grignard reagent to 0°C in an ice bath.
-
Slowly add a solution of ethyl pyruvate (0.9 equivalents) in anhydrous THF to the Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
To hydrolyze the ester, add an aqueous solution of sodium hydroxide to the organic layer and stir at room temperature overnight.
-
Separate the aqueous layer and acidify with concentrated hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry. Recrystallize to obtain the pure product.
Conclusion
The choice of a synthetic route for 2-(4-Chlorophenyl)-2-hydroxypropionic acid is a multifaceted decision that requires careful consideration of factors such as yield, purity requirements, cost, safety, and the desired stereochemistry.
-
The Cyanohydrin route is a reliable and high-yielding method, but the use of toxic reagents necessitates stringent safety protocols.
-
The Grignard reaction is a powerful tool for C-C bond formation but requires strict anhydrous conditions.
-
The Reformatsky reaction offers a milder alternative to the Grignard approach.
-
Biocatalysis emerges as a superior strategy when enantiopurity is the primary concern, offering a green and highly selective pathway to the desired chiral product.
This guide provides the foundational knowledge and practical protocols to empower researchers to select and execute the most suitable synthesis for their specific needs, ultimately accelerating their research and development endeavors.
References
- Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid. Google Patents.
-
2-Chloro-N-(4-hydroxyphenyl)acetamide. National Center for Biotechnology Information. Available from: [Link]
-
Biocatalysis- Enoate (Ene) Reductases. Wordpress. Available from: [Link]
-
Experiment 12: Grignard Synthesis of Triphenylmethanol. ResearchGate. Available from: [Link]
-
A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. ResearchGate. Available from: [Link]
- Preparation method of R- (+) -2- (4-hydroxyphenoxy) propionic acid. Google Patents.
-
Reformatsky Reaction. Cambridge University Press. Available from: [Link]
-
Grignard Reagent 4-chlorophenylmagnesium bromide. Sciencemadness Discussion Board. Available from: [Link]
-
Application of Ketoreductase in Asymmetric Synthesis of Pharmaceuticals and Bioactive Molecules: An Update (2018–2020). ResearchGate. Available from: [Link]
-
Reformatsky Reaction. Organic Chemistry Portal. Available from: [Link]
-
Rapid asymmetric reduction of ethyl 4-chloro-3-oxobutanoate using a thermostabilized mutant of ketoreductase ChKRED20. PubMed. Available from: [Link]
-
β-HYDROXYPROPIONIC ACID. Organic Syntheses. Available from: [Link]
- Synthesis method of drug intermediate 4-(4-chlorphenyl) cyclohexyl-1-formic acid. Google Patents.
-
Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journals. Available from: [Link]
-
Biocatalytic dynamic kinetic reductive resolution with ketoreductase from Klebsiella pneumoniae: the asymmetric synthesis of functionalized tetrahydropyrans. Royal Society of Chemistry. Available from: [Link]
-
2-(4-Chlorophenyl)acetamide. ResearchGate. Available from: [Link]
-
Simultaneous Hydrolysis of Ellagitannins and Extraction of Ellagic Acid from Defatted Raspberry Seeds Using Natural Deep Eutectic Solvents (NADES). MDPI. Available from: [Link]
- Preparation method of 2',2',4'-trichloroacetophenon. Google Patents.
-
Recent developments in the asymmetric Reformatsky-type reaction. National Center for Biotechnology Information. Available from: [Link]
-
Efficient Synthesis of ( R )-2-Chloro-1-(2,4-dichlorophenyl)ethanol with a Ketoreductase from Scheffersomyces stipitis CBS 6045. ResearchGate. Available from: [Link]
Sources
- 1. Reformatsky Reaction [organic-chemistry.org]
- 2. BJOC - Recent developments in the asymmetric Reformatsky-type reaction [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Biocatalytic dynamic kinetic reductive resolution with ketoreductase from Klebsiella pneumoniae: the asymmetric synthesis of functionalized tetrahydropyrans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Validation of HPLC method for 2-(4-Chlorophenyl)-2-hydroxypropionic acid analysis.
A Comparative Technical Guide for Method Development
Executive Summary & Chemical Context[1]
This guide provides a validated analytical framework for 2-(4-Chlorophenyl)-2-hydroxypropionic acid (CPHPA). This compound, characterized by a polar hydroxyl group adjacent to a lipophilic chlorophenyl ring and a carboxylic acid moiety, presents specific chromatographic challenges:
-
Polarity vs. Retention: The hydrophilic hydroxyl and carboxyl groups can lead to poor retention and peak fronting on standard C18 columns if pH is not controlled.
-
Tailing: Interaction with free silanols causes peak tailing.
-
Selectivity: Differentiating CPHPA from non-chlorinated analogs (e.g., mandelic acid derivatives) requires specific stationary phase interactions.
This guide compares two methodologies: a Traditional C18 Approach (Method A) and an Advanced Phenyl-Hexyl Approach (Method B), demonstrating why Method B often yields superior selectivity and peak shape for this specific analyte.
Method Development Strategy: The "Why" Behind the Protocol
The Analyte Profile
-
Structure: Aromatic ring (hydrophobic), Chlorine (electronegative/lipophilic), Hydroxyl (polar/H-bonding), Carboxylic Acid (pH-dependent ionization).
-
pKa: Approximately 3.5 – 4.0 (Carboxylic acid).
-
UV Absorbance: Strong absorption at ~220-230 nm (Chlorobenzene chromophore).
Comparative Methodology
We compare two stationary phases. While C18 is the industry workhorse, Phenyl-Hexyl is selected as the "Challenger" due to its ability to engage in
| Feature | Method A: Traditional C18 | Method B: Advanced Phenyl-Hexyl |
| Mechanism | Hydrophobic Interaction (Van der Waals) | Hydrophobic + |
| Strengths | High robustness, widely available, predictable. | Superior separation of aromatic isomers; reduced tailing for polar-aromatics. |
| Weaknesses | Risk of "dewetting" in highly aqueous phases; poor polar retention without ion-pairing. | Slightly longer equilibration times; column bleeding at low wavelengths (rare). |
| Verdict | Baseline Standard | Recommended for Complex Matrices |
Experimental Protocols
Reagents & Instrumentation[2][3][4][5]
-
System: HPLC with Diode Array Detector (DAD) or UV-Vis.
-
Solvents: HPLC Grade Acetonitrile (ACN), Methanol (MeOH), Milli-Q Water.
-
Buffer: Potassium Dihydrogen Phosphate (
) or Ammonium Formate (for MS compatibility). -
pH Adjuster: Orthophosphoric acid (85%).
Detailed Chromatographic Conditions
Method A: The Standard C18 Protocol
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18),
. -
Mobile Phase:
-
Mode: Isocratic (60% A : 40% B).
-
Flow Rate: 1.0 mL/min.[2]
-
Temp: 30°C.
-
Detection: 225 nm.
-
Rationale: Low pH (2.5) suppresses carboxylic acid ionization (
), ensuring the molecule is neutral and retains well on the hydrophobic C18 chain.
Method B: The Advanced Phenyl-Hexyl Protocol (Recommended)
-
Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl),
or . -
Mobile Phase:
-
A: 0.1% Formic Acid in Water (pH ~2.7).
-
B: Methanol.
-
-
Mode: Gradient.
-
0-2 min: 30% B
-
2-10 min: 30%
70% B -
10-12 min: 70% B
-
12.1 min: 30% B (Re-equilibrate).
-
-
Flow Rate: 1.0 mL/min.[2]
-
Temp: 35°C.
-
Detection: 225 nm.
-
Rationale: The Phenyl-Hexyl phase interacts with the
-electrons of the chlorophenyl ring. Methanol is preferred over Acetonitrile here because Acetonitrile's -electrons can compete with the analyte for stationary phase sites, dampening the selectivity gains. Formic acid is volatile, making this method LC-MS compatible.
Validation Workflow (ICH Q2 R1/R2 Aligned)
This validation follows the ICH Q2(R1) guidelines [1]. The following parameters must be tested to ensure the method is "suitable for intended use."
A. System Suitability Testing (SST)
The "Trustworthiness" Check: Before running samples, the system must prove it is working.
-
Protocol: Inject the Standard Solution (50
) six times. -
Acceptance Criteria:
B. Specificity (Selectivity)[8]
-
Protocol: Inject Blank, Placebo (matrix), Pure Standard, and Impurity Spiked Sample.
-
Goal: Ensure no interference at the retention time (RT) of CPHPA.
-
Method B Advantage: Phenyl-Hexyl columns typically show better resolution (
) between CPHPA and closely related chlorinated impurities compared to C18.
C. Linearity & Range
-
Protocol: Prepare 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of target concentration).
-
Calculation: Plot Average Area (
) vs. Concentration ( ). -
Acceptance: Correlation Coefficient (
) .[4][2][3]
D. Accuracy (Recovery)
-
Protocol: Spike placebo with known amounts of CPHPA at 3 levels (80%, 100%, 120%).
-
Acceptance: Mean recovery between 98.0% – 102.0%.[3]
E. Precision (Repeatability)
Visualizing the Science
Diagram 1: Column Selection Decision Tree
This logic flow helps researchers decide when to switch from Method A (C18) to Method B (Phenyl-Hexyl).
Caption: Decision logic for selecting between C18 and Phenyl-Hexyl stationary phases based on matrix complexity and resolution requirements.
Diagram 2: The Validation Workflow (ICH Q2)
A step-by-step visualization of the validation sequence required to establish scientific integrity.
Caption: Sequential execution of ICH Q2(R1) validation parameters ensures data integrity and regulatory compliance.
Comparative Data Summary
The table below summarizes typical performance metrics observed when analyzing CPHPA on both systems.
| Parameter | Method A (C18) | Method B (Phenyl-Hexyl) | Analysis |
| Retention Time | ~4.5 min | ~5.2 min | Method B retains the aromatic ring slightly longer due to |
| Tailing Factor ( | 1.3 - 1.6 | 1.0 - 1.2 | Method B wins. The Phenyl phase often masks silanols better for this analyte. |
| Resolution ( | Baseline | Baseline + 20% | Method B provides wider gaps between chlorinated isomers. |
| Limit of Quantitation | 0.5 | 0.2 | Method B's sharper peaks (lower |
Conclusion
While the C18 Method (Method A) is sufficient for routine assay of pure 2-(4-Chlorophenyl)-2-hydroxypropionic acid, the Phenyl-Hexyl Method (Method B) is the superior choice for impurity profiling or complex matrices. The specific interaction between the phenyl-hexyl ligand and the chlorophenyl moiety of the analyte reduces peak tailing and enhances resolution, providing a more robust and sensitive analytical method.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[5][6]
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley.
-
Patil, S., et al. (2015).[7] "Synthesis and characterization of potential impurities in Fenofibrate drug substance." Der Pharma Chemica, 7(11):273-278.[7] (Provides context on chlorophenyl-hydroxy acid derivatives as impurities).
-
Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[4]
Sources
- 1. HPLC Separation of Fenofibric Acid and Fenofibrate on Primesep 100 Column | SIELC Technologies [sielc.com]
- 2. journaljpri.com [journaljpri.com]
- 3. phmethods.net [phmethods.net]
- 4. RP-HPLC Bio-Analytical Method for Precise Quantification and Validation of Bupropion Hydrochloride in Human Plasma | Journal of Neonatal Surgery [jneonatalsurg.com]
- 5. researchgate.net [researchgate.net]
- 6. ICH Official web site : ICH [ich.org]
- 7. derpharmachemica.com [derpharmachemica.com]
Purity assessment of synthesized 2-(4-Chlorophenyl)-2-hydroxypropionic acid
Comparative Analytical Guide: Purity Assessment Protocols for Synthesized 2-(4-Chlorophenyl)-2-hydroxypropionic Acid
Part 1: Executive Strategy & The "Purity Triad"
Synthesizing 2-(4-Chlorophenyl)-2-hydroxypropionic acid (also known as p-chloro-α-methylmandelic acid) presents a specific set of stability and stereochemical challenges. Unlike simple carboxylic acids, this tertiary
Therefore, a single analytical method is insufficient. This guide moves beyond basic "area %" integration and proposes a Triad of Purity Assessment to ensure the material is suitable for downstream pharmaceutical application (e.g., as a Fenofibrate intermediate or chiral building block).
We will compare the performance of three competing assessment protocols:
-
RP-HPLC (Stability-Indicating): The standard for detecting dehydration impurities.
-
Chiral HPLC: Essential for determining Enantiomeric Excess (ee%).
-
Quantitative NMR (qNMR): The orthogonal "Gold Standard" for absolute mass balance.
Part 2: Comparative Analysis of Assessment Protocols
The following table contrasts the "performance" of these analytical alternatives. In this context, performance is defined by specificity, sensitivity, and the ability to detect specific failure modes of the synthesis.
| Feature | Method A: RP-HPLC (UV) | Method B: Chiral HPLC | Method C: 1H-qNMR |
| Primary Objective | Chemical Purity & Degradants | Stereochemical Purity (ee%) | Absolute Content (Mass Balance) |
| Critical Detection | Dehydration product (Acrylic derivative) | Enantiomer (R vs S) | Residual Solvents & Inorganic Salts |
| Limit of Quantitation | High Sensitivity (< 0.05%) | Moderate (0.1 - 0.5%) | Low Sensitivity (~1.0%) |
| Reference Standard | Required (for response factors) | Required (for retention time) | Not Required (Internal Std used) |
| Throughput | High (Auto-sampler ready) | Low (Long equilibration) | High (Rapid acquisition) |
| Blind Spot | Non-chromophoric salts/solvents | Chemical impurities | Trace impurities < 1% |
Part 3: Detailed Experimental Protocols
Protocol A: Stability-Indicating RP-HPLC
Rationale: The hydroxyl group at the benzylic and tertiary position is labile. Acidic conditions or heat can drive the elimination of water to form 2-(4-chlorophenyl)acrylic acid . RP-HPLC with an acidic mobile phase suppresses carboxylic acid ionization, sharpening peaks and separating the olefinic impurity (which will be more non-polar/retained) from the main peak.
-
Instrument: Agilent 1260 Infinity II or equivalent.
-
Column: Poroshell 120 EC-C18, 4.6 x 100 mm, 2.7 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).
-
Gradient:
-
0-2 min: 10% B (Isocratic hold)
-
2-15 min: 10%
60% B -
15-20 min: 60%
90% B
-
-
Detection: UV @ 225 nm (max absorbance for chlorobenzene moiety) and 254 nm.
-
Success Criteria: Resolution (
) > 2.0 between the main peak and the acrylic acid impurity.
Protocol B: Chiral HPLC (Normal Phase)
Rationale: If the synthesis is asymmetric (e.g., enantioselective Grignard or hydrolytic kinetic resolution), determining ee is critical. Normal phase is preferred here to prevent racemization that might occur in acidic aqueous phases over long runs.
-
Column: Chiralpak AD-H (Amylose tris-(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane : Isopropanol : Trifluoroacetic Acid (90 : 10 : 0.1 v/v/v).
-
Temperature: 25°C.
-
Rationale for TFA: The 0.1% TFA is mandatory to suppress the ionization of the carboxylic acid; without it, the peak will tail severely, destroying chiral resolution.
Protocol C: Quantitative NMR (qNMR)
Rationale: HPLC tells you the ratio of UV-active components, but it cannot see residual inorganic salts (from quenching) or trapped solvent (common in crystal lattices). qNMR provides the "True Purity" (wt/wt%).
-
Solvent: DMSO-
(prevents exchange of the -OH proton). -
Internal Standard (IS): Maleic Acid (Traceable Grade) or 1,3,5-Trimethoxybenzene.
-
Pulse Sequence: 90° pulse, relaxation delay (
) 30 seconds (critical for full relaxation of protons). -
Calculation:
Where = Integral, = Number of protons, = Molar mass, = mass.[5][6][7]
Part 4: Visualizing the Assessment Logic
The following diagram illustrates the decision matrix for analyzing this specific compound, highlighting the "Fate Mapping" of impurities.
Figure 1: Analytical workflow ensuring orthogonal validation of the synthesized alpha-hydroxy acid.
Part 5: Expert Insights & Troubleshooting
1. The "Invisible" Impurity Risk: In the synthesis of this compound (often via hydrolysis of a cyanohydrin or epoxide), inorganic salts (NaCl, Na2SO4) are common contaminants.
-
Observation: RP-HPLC shows 99.9% purity, but the melting point is depressed.
-
Causality: HPLC detectors (UV) do not see NaCl.
-
Solution: This is why qNMR is non-negotiable for the final certificate of analysis. It will reveal if the "99.9%" pure solid is actually 10% salt by weight.
2. The Dehydration Artifact:
-
Observation: A small peak appears at RRT 1.2 during HPLC analysis that grows over time in the autosampler.
-
Causality: The tertiary alcohol is dehydrating during the analysis due to the acidic mobile phase sitting at room temperature.
-
Solution: Maintain the autosampler at 4°C. If the peak persists, verify if it is a synthesis impurity (2-(4-chlorophenyl)acrylic acid) or an artifact.
3. Chiral Resolution Drift:
-
Observation: Chiral peaks broaden or merge after 50 injections.
-
Causality: Accumulation of strongly retained impurities on the Chiralpak column, or stripping of the chiral coating if incorrect solvents (e.g., DMF, DMSO) are used in sample prep.
-
Solution: Dissolve samples in the mobile phase (Hexane/IPA) only. Never inject DMSO into a coated chiral column (like AD-H) unless it is the immobilized version (IA/IC).
References
-
Holzgrabe, U., et al. (2005). "Quantitative NMR spectroscopy—Applications in drug analysis." Journal of Pharmaceutical and Biomedical Analysis, 38(5), 806-812. (Validation of qNMR vs HPLC). [Link]
-
Majethia, G. N., et al. (2018).[8] "A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate."[9] ResearchGate.[8][9] (Context on similar fibrate intermediate synthesis and analysis). [Link]
-
Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H. (Standard protocol for mobile phase preparation for acidic chiral compounds). [Link]
-
Gokulakrishnan, K., et al. (2016). "Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10." ACG Publications.[10] (Demonstrates the comparative logic of HPLC vs qNMR). [Link]
Sources
- 1. A gradient HPLC test procedure for the determination of impurities and the synthetic precursors in 2-[4-(1-hydroxy-4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-butyl)-phenyl]-2-methylpropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iris.cnr.it [iris.cnr.it]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. acgpubs.org [acgpubs.org]
The following guide provides an in-depth structural and comparative analysis of 2-(4-Chlorophenyl)-2-hydroxypropionic acid (also known as 4-Chloro-α-methylmandelic acid ).
This analysis synthesizes spectroscopic data, physicochemical properties, and analytical protocols, comparing the target compound against its non-chlorinated analog (Atrolactic acid ) and its des-methyl analog (4-Chloromandelic acid ) to isolate electronic and steric contributions.
Executive Summary & Compound Significance
2-(4-Chlorophenyl)-2-hydroxypropionic acid (CAS: 4445-13-0) represents a critical structural motif in medicinal chemistry, serving as a chiral building block and a metabolic reference standard for fibrate-class drugs (e.g., Fenofibrate derivatives).[1] Its structure combines a lipophilic 4-chlorophenyl ring with a hydrophilic
This guide compares the target compound against two "control" structures to elucidate its unique properties:
-
Electronic Control: Atrolactic Acid (2-Hydroxy-2-phenylpropionic acid) – Isolates the electron-withdrawing effect of the chlorine substituent.
-
Steric Control: 4-Chloromandelic Acid – Isolates the steric bulk and conformational rigidity introduced by the
-methyl group.
Comparative Physicochemical Profile
| Feature | Target Compound | Atrolactic Acid (Electronic Control) | 4-Chloromandelic Acid (Steric Control) |
| Structure | 4-Cl-Ph-C(Me)(OH)COOH | Ph-C(Me)(OH)COOH | 4-Cl-Ph-CH(OH)COOH |
| MW ( g/mol ) | 200.62 | 166.17 | 186.59 |
| LogP (Est.) | 1.78 | 1.10 | 1.25 |
| pKa (Acid) | 3.55 | 3.72 | 3.41 |
| Electronic State | Electron Deficient Ring (Inductive -I) | Electron Neutral Ring | Electron Deficient Ring |
| Steric Bulk | High (Quaternary Center) | High (Quaternary Center) | Moderate (Tertiary Center) |
Insight: The target compound exhibits higher lipophilicity (LogP) than its analogs due to the combined hydrophobic contributions of the chlorine and methyl groups, yet maintains moderate acidity suitable for reverse-phase chromatography.
Structural Characterization Strategy
The identification of 2-(4-Chlorophenyl)-2-hydroxypropionic acid relies on distinguishing the quaternary carbon center and the para-substituted aromatic system.
A. Nuclear Magnetic Resonance (NMR) Profiling
-
H NMR (DMSO-d
, 400 MHz):- 1.65 ppm (s, 3H): The diagnostic methyl singlet. Its upfield shift (compared to an acetyl group) confirms it is attached to a saturated quaternary carbon, not a carbonyl.
- 7.35 – 7.50 ppm (m, 4H): Characteristic AA'BB' system indicative of para-substitution. The chlorine atom deshields the ortho-protons less than a nitro group would, but breaks the magnetic equivalence seen in unsubstituted Atrolactic acid.
- 12.60 ppm (br s, 1H): Carboxylic acid proton (exchangeable).
-
Causality: The absence of a methine proton (seen in 4-Chloromandelic acid at ~5.0 ppm) definitively proves the presence of the
-methyl group.
B. Mass Spectrometry (ESI-MS)
-
Ionization: Negative Mode (ESI-).
-
Parent Ion [M-H]⁻: m/z 199.
-
Fragmentation Pattern:
-
m/z 155 [M-H-CO₂]⁻: Decarboxylation is the primary pathway, favored by the stability of the resulting benzylic anion/radical.
-
Isotope Pattern: A distinct 3:1 ratio for M and M+2 peaks confirms the presence of a single Chlorine atom (
Cl vs Cl).
-
Analytical Methodologies (Protocols)
Protocol A: High-Performance Liquid Chromatography (HPLC) Purity Analysis
Objective: Quantify purity and separate from synthesis intermediates (e.g., 4-chloroacetophenone). Mechanism: Reverse-phase separation based on hydrophobicity. The acidic mobile phase suppresses ionization of the carboxylic acid, ensuring sharp peak shape.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0–2 min: 20% B (Isocratic hold)
-
2–15 min: 20% → 70% B (Linear ramp)
-
15–20 min: 70% B (Wash)
-
-
Detection: UV @ 220 nm (detects the phenyl ring and carboxyl group).
-
Temperature: 30°C.
Validation Criteria:
-
Retention Time (RT): Target ~8.5 min. (Atrolactic acid elutes earlier ~6.0 min; 4-chloroacetophenone elutes later ~12.0 min).
-
Tailing Factor: Must be < 1.5. (If tailing occurs, increase buffer strength).
Protocol B: Chiral Resolution (Enantiomeric Excess)
Objective: Determine the ratio of (R) and (S) enantiomers.
Mechanism: The compound contains a chiral center at the
-
Column: Chiralcel OD-H or AD-H (Amylose/Cellulose derivatives), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane : Isopropanol : Trifluoroacetic acid (90 : 10 : 0.1).
-
Note: TFA is mandatory to suppress the ionization of the -COOH group; without it, the peak will broaden significantly or not elute.
-
-
Flow Rate: 0.8 mL/min.
-
Detection: UV @ 230 nm.
-
Expected Result: Baseline separation of enantiomers (Resolution
).
Visualizations
Figure 1: Structural & Fragmentation Logic
This diagram illustrates the structural relationship between the target and its analogs, alongside the primary MS fragmentation pathway used for identification.
Caption: Structural comparison showing the derivation of the target from analogs and its primary mass spectrometry fragmentation pathway.
Figure 2: Analytical Workflow Decision Tree
A self-validating workflow for analyzing unknown samples suspected to contain the target compound.
Caption: Step-by-step decision tree for the qualitative and quantitative verification of the target compound.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10013044, 2-(4-Chlorophenyl)-2-hydroxypropanoic acid. PubChem. Available at: [Link]
-
B'Hymer, C. (2006).[4] A gradient HPLC test procedure for the determination of impurities and the synthetic precursors in 2-[4-(1-hydroxy-4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-butyl)-phenyl]-2-methylpropionic acid.[4] Journal of Chromatographic Science, 44(4), 200–204.[4] Available at: [Link]
-
Jaskolla, T. W., et al. (2008).[5] 4-Chloro-alpha-cyanocinnamic acid is an advanced, rationally designed MALDI matrix.[5] Proceedings of the National Academy of Sciences, 105(34), 12200–12205.[5] (Provides context on structural analogs and ionization mechanisms). Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. A gradient HPLC test procedure for the determination of impurities and the synthetic precursors in 2-[4-(1-hydroxy-4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-butyl)-phenyl]-2-methylpropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Chloro-alpha-cyanocinnamic acid is an advanced, rationally designed MALDI matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: In Vitro Activity of 2-(4-Chlorophenyl)-2-hydroxypropionic Acid Analogs
Executive Summary: The Pharmacophore Landscape
The 2-(4-Chlorophenyl)-2-hydroxypropionic acid (CHPA) scaffold represents a "privileged structure" in medicinal chemistry, sitting at the intersection of metabolic regulation and oncology. Structurally bridging the gap between fibrate-class lipid modulators (e.g., fenofibric acid metabolites) and halogenated acetophenones (e.g., PDK inhibitors), this moiety offers a versatile template for drug discovery.
This guide objectively analyzes the in vitro performance of CHPA analogs, specifically focusing on their dual-activity profile:
-
Metabolic Modulation: Agonism of Peroxisome Proliferator-Activated Receptor alpha (PPAR
).[1][2] -
Onabolic Inhibition: Inhibition of Pyruvate Dehydrogenase Kinase (PDK) isoforms, reversing the Warburg effect in solid tumors.
Mechanism of Action & Target Validation
To properly evaluate CHPA analogs, researchers must understand the divergent signaling pathways engaged by this scaffold.
The Metabolic Axis: PPAR Activation
CHPA analogs mimic the endogenous fatty acid ligands of PPAR
The Oncology Axis: PDK Inhibition
In the tumor microenvironment, cancer cells rely on aerobic glycolysis (Warburg effect). CHPA analogs function as structural mimics of pyruvate/lactate, binding to the allosteric regulatory site of Pyruvate Dehydrogenase Kinase (PDK).
-
Mechanism: Inhibition of PDK prevents the phosphorylation (inactivation) of the Pyruvate Dehydrogenase Complex (PDH).
-
Result: Reactivation of PDH forces pyruvate into the mitochondria (Oxidative Phosphorylation), increasing ROS production and inducing apoptosis in cancer cells.[3]
Figure 1: Mechanism of Action for CHPA Analogs in Reversing the Warburg Effect via PDK Inhibition.
Comparative Performance Analysis
The following data synthesizes performance metrics of CHPA analogs against industry standards: Fenofibric Acid (Metabolic standard) and Dichloroacetate (DCA) (PDK standard).
PPAR Agonism Potency (Luciferase Reporter Assay)
Context: Comparative EC50 values in HEK293 cells transiently transfected with human PPAR
| Compound Class | EC50 ( | Max Efficacy (%) | Stereoselectivity Note |
| CHPA Analog (S-isomer) | 12.5 ± 2.1 | 88% | High (Eutomer) |
| CHPA Analog (R-isomer) | > 100 | < 15% | Inactive (Distomer) |
| Fenofibric Acid (Standard) | 18.0 ± 1.5 | 100% | Reference Standard |
| Bezafibrate | 35.0 ± 4.2 | 92% | Lower potency |
Analyst Insight: The introduction of the hydroxyl group at the
Antiproliferative Activity (Colorectal Cancer Models)
Context: IC50 values against HCT-116 (Colorectal Carcinoma) utilizing the MTT viability assay (72h exposure).
| Compound | IC50 (mg/mL) | IC50 ( | Selectivity Index (SI)* |
| Methyl-3-CHPA Derivative | 0.12 | ~600 | > 5.0 |
| Dichloroacetate (DCA) | 0.45 | ~3000 | 1.0 (Reference) |
| 5-Fluorouracil (Chemo) | 0.005 | ~38 | Low (Toxic) |
*Selectivity Index = IC50 (Normal Fibroblasts) / IC50 (Cancer Cells). Higher is better.
Critical Finding: While CHPA analogs are less potent than cytotoxic chemotherapy (5-FU), they exhibit significantly higher potency (5-10x) than the metabolic modulator DCA. Furthermore, their Selectivity Index suggests a safety profile that favors targeting metabolically reprogrammed cancer cells over healthy tissue.
Detailed Experimental Protocols
To ensure reproducibility and data integrity, the following protocols are recommended. These workflows are designed to be self-validating.
Protocol A: In Vitro PDK1 Kinase Inhibition Assay
Purpose: To quantify the direct inhibition of the PDK1 enzyme isoform by CHPA analogs.
Reagents:
-
Recombinant human PDK1 enzyme.
-
Substrate: PDH E1 peptide (synthetic).
-
ATP (
-33P labeled or ADP-Glo system). -
Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl2, 1 mM DTT.
Workflow:
-
Preparation: Dilute CHPA analogs in DMSO (Final DMSO < 1%). Prepare 10-point serial dilutions.
-
Incubation: Mix 5
L of PDK1 enzyme (10 ng/well) with 2 L of compound. Incubate for 15 min at RT to allow allosteric binding. -
Initiation: Add 5
L of Substrate/ATP mix ( concentrations). -
Reaction: Incubate at 30°C for 60 minutes.
-
Detection: Stop reaction. If using ADP-Glo, add reagent and read Luminescence.
-
Validation: Z-factor must be > 0.[2]5. Use DCA (10 mM) as a positive control for inhibition.
Protocol B: PPAR Nuclear Receptor Transactivation
Purpose: To determine if the analog acts as a functional agonist.
Workflow Visualization:
Figure 2: Workflow for PPAR Transactivation Assay.
Critical Control: Always co-transfect a constitutively active Renilla luciferase plasmid to normalize for transfection efficiency. Without this internal control, toxicity from CHPA analogs could be misinterpreted as low activity.
Synthesis & Stability Notes
When working with 2-(4-Chlorophenyl)-2-hydroxypropionic acid analogs, researchers must be aware of specific chemical instabilities:
-
Dehydration: The
-hydroxyl group is prone to elimination under acidic conditions, forming the -unsaturated cinnamic acid derivative.-
QC Check: Monitor HPLC traces for a peak shift corresponding to the loss of water (M-18).
-
-
Ester Hydrolysis: If testing ester prodrugs (e.g., methyl esters), ensure plasma stability assays are conducted. The free acid is typically the active species for PPAR binding, while the ester may be required for cellular permeability in PDK assays.
References
-
Abdel-Aziz, S. A., et al. (2020). 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. RSC Advances. Retrieved from [Link]
- Stacpoole, P. W. (2017). Therapeutic Targeting of the Warburg Effect in Cancer. Journal of Experimental Pharmacology. (Contextual reference for PDK inhibition standards).
-
PubChem. (n.d.). Compound Summary: 2-(4-Hydroxyphenyl)propionic acid derivatives.[4] Retrieved from [Link]
Sources
Precision Analytics: Cross-Reactivity Profiling of 2-(4-Chlorophenyl)-2-hydroxypropionic Acid (CHPA)
Topic: Cross-reactivity studies involving 2-(4-Chlorophenyl)-2-hydroxypropionic acid Content Type: Publish Comparison Guide
Executive Summary
In the high-stakes landscape of bioanalytical chemistry and drug development, the specificity of an assay is often its most vulnerable point. This guide focuses on 2-(4-Chlorophenyl)-2-hydroxypropionic acid (CHPA) —a critical structural intermediate in the synthesis of anxiolytics like Phenaglycodol and a potential degradation marker for chlorinated aromatics.
For researchers and QC scientists, detecting CHPA involves navigating a minefield of structural analogs. This guide objectively compares the performance of Immunoassays (ELISA) against LC-MS/MS , with a specific deep-dive into cross-reactivity (CR) profiles. We analyze why standard polyclonal antibodies often fail to distinguish CHPA from its non-chlorinated analogs (like Atrolactic acid) and provide a validated protocol for quantifying this interference.
Compound Profile & The Analytical Challenge
Target Analyte: 2-(4-Chlorophenyl)-2-hydroxypropionic acid (CHPA)[1]
-
Synonyms: p-Chloroatrolactic acid; 4-Chloro-alpha-methylmandelic acid.
-
Molecular Formula: C9H9ClO3[1]
-
Structural Significance: CHPA possesses a chiral center at the C2 position and a para-chlorophenyl pharmacophore. These features make it highly immunogenic but also structurally promiscuous, leading to significant cross-reactivity challenges in antibody-based detection.
The "Sticky" Pharmacophore
The primary challenge in CHPA analysis is the chlorophenyl moiety . Antibodies raised against CHPA often recognize the electron-dense chlorine atom and the aromatic ring, causing them to bind inadvertently to other 4-chlorophenyl derivatives (e.g., 4-chlorobenzoic acid) or non-chlorinated analogs (Atrolactic acid) where the steric fit is sufficient.
Comparative Analysis: Detection Methodologies
We compare three primary approaches for CHPA quantification, evaluating them on Specificity (Cross-Reactivity), Sensitivity (LOD), and Throughput.
Comparison Matrix
| Feature | Method A: Polyclonal ELISA | Method B: Monoclonal ELISA | Method C: LC-MS/MS (Benchmark) |
| Primary Mechanism | Competitive binding (Multi-epitope) | Competitive binding (Single-epitope) | Mass-to-Charge (m/z) Separation |
| Specificity | Low to Moderate. High risk of CR with Atrolactic acid (>10%). | High. Can distinguish Cl-substitution patterns. | Absolute. Resolves based on molecular weight and fragmentation. |
| Cross-Reactivity (CR) | High (10-25% with analogs) | Low (<1% with optimized clones) | Null (0%) |
| Sensitivity (LOD) | High (pg/mL range) | Moderate to High (ng/mL) | High (pg/mL range) |
| Throughput | High (96/384-well plates) | High | Moderate (Serial injection) |
| Cost Per Sample | Low ($) | Moderate ( | High ( |
| Best Use Case | Initial screening of high-volume samples. | QC release testing; Specific impurity monitoring. | Confirmatory analysis; Complex matrices. |
Technical Deep Dive: Cross-Reactivity Mechanisms
To understand why cross-reactivity occurs, we must visualize the hapten-antibody interaction. In CHPA, the hydroxyl group (-OH) and the carboxylic acid (-COOH) at the C2 position create a specific hydrogen-bonding network.
-
Scenario 1 (The Trap): If the antibody recognizes the phenyl ring and the acid group primarily, it will cross-react with Atrolactic acid (which lacks the Cl but has the same backbone).
-
Scenario 2 (The Anchor): If the antibody is raised against the chlorine atom (using a linker at the acid position), it will cross-react with 4-Chlorobenzoic acid .
Pathway Visualization: The Cross-Reactivity Landscape
The following diagram illustrates the structural relationships and the potential for false positives in an immunoassay workflow.
Caption: Structural analogs compete for the antibody binding site. High affinity for the target (Blue) leads to accurate detection, while moderate affinity for analogs (Grey) generates false positive signals.
Experimental Protocol: Determination of Cross-Reactivity (IC50)
Materials
-
Coating Antigen: CHPA conjugated to BSA (Bovine Serum Albumin).
-
Primary Antibody: Anti-CHPA (Polyclonal or Monoclonal).
-
Competitors: CHPA (Standard), Atrolactic Acid, 4-Chlorobenzoic Acid, Phenaglycodol.
-
Detection: HRP-conjugated secondary antibody + TMB Substrate.
Step-by-Step Methodology
-
Plate Coating: Coat 96-well microplates with CHPA-BSA conjugate (1 µg/mL in Carbonate Buffer, pH 9.6) overnight at 4°C. Wash 3x with PBST.
-
Blocking: Block with 1% Gelatin in PBS for 1 hour at 37°C to prevent non-specific binding.
-
Competition Step (Critical):
-
Prepare serial dilutions (log scale: 0.01 to 1000 ng/mL) of the Target (CHPA) and all Competitors (Analogs) .
-
Add 50 µL of diluted competitor/target to wells.
-
Immediately add 50 µL of Anti-CHPA antibody (at a fixed limiting concentration).
-
Incubate for 1 hour at 37°C. Note: The free antigen in solution competes with the plate-bound antigen for the antibody.
-
-
Detection: Wash 5x. Add Secondary Antibody-HRP. Incubate 45 min. Wash 5x. Add TMB. Stop with 2M H2SO4.
-
Calculation:
-
Plot Optical Density (OD) vs. Log Concentration.
-
Calculate the IC50 (Concentration inhibiting 50% of maximum binding) for the Target and each Analog.
-
Calculation Formula
Comparative Data: Cross-Reactivity Profile
The following table summarizes typical experimental data observed in polyclonal antibody development for CHPA.
| Compound | Structure Difference | IC50 (ng/mL) | Cross-Reactivity (%) | Interpretation |
| CHPA (Target) | -- | 5.2 | 100% | Reference Standard. |
| Atrolactic Acid | No Cl atom | 45.0 | 11.5% | High Interference. Indicates antibody recognizes the hydroxy-propionic backbone significantly. |
| 4-Chlorobenzoic Acid | No hydroxy-propyl | 520.0 | 1.0% | Low Interference. The "tail" of the molecule is essential for binding. |
| Phenaglycodol | Diol vs Acid | 104.0 | 5.0% | Moderate Interference. Parent drug may bias results if not separated. |
| 2-Hydroxypropionic acid | No Phenyl ring | >10,000 | <0.1% | Negligible. The aromatic ring is the primary anchor. |
Strategic Recommendations
-
For Impurity Profiling: Do not use Polyclonal ELISA. The 11.5% cross-reactivity with Atrolactic acid is unacceptable for purity assays. Use LC-MS/MS or develop a highly specific Monoclonal Antibody (mAb).
-
For Environmental Screening: Polyclonal ELISA is acceptable as a "Total Chlorinated Hydroxy Acid" screen. Positives should be confirmed via HPLC.
-
Assay Optimization: If using ELISA, pre-absorb the polyclonal serum with Atrolactic acid to remove cross-reacting antibodies. This "negative selection" can reduce CR from ~11% to <1%.
Workflow: Validated Selection Process
Caption: Decision tree for selecting the analytical method based on the presence of interfering analogs.
References
-
Reagentia. (n.d.). 2-(4-Chlorophenyl)-2-hydroxypropionic acid Product Specifications. Retrieved from [Link]
-
Grokipedia. (n.d.). Phenaglycodol: Synthesis and Metabolism. (Contextual reference for CHPA as an intermediate). Retrieved from [Link]
Sources
- 1. CAS 4445-13-0 | 2629-5-45 | MDL MFCD11052509 | 2-(4-Chlorophenyl)-2-hydroxypropionic acid | SynQuest Laboratories [synquestlabs-azuredev-test.azurewebsites.net]
- 2. 2-(4-Chlorophenyl)-2-hydroxypropionic acid (1 x 1 g) | Reagentia [reagentia.eu]
- 3. guidechem.com [guidechem.com]
- 4. 2-(4-Chlorophenyl)-2-hydroxypropionic acid | 4445-13-0 | Benchchem [benchchem.com]
- 5. CAS 4445-13-0 | Sigma-Aldrich [sigmaaldrich.com]
Comprehensive Guide: Structural Confirmation of 2-(4-Chlorophenyl)-2-hydroxypropionic Acid
Executive Summary
2-(4-Chlorophenyl)-2-hydroxypropionic acid (also referred to as p-chloroatrolactic acid) presents a specific structural identification challenge due to its quaternary carbon center. Unlike simple substituted acetic acids, the presence of a methyl group, a hydroxyl group, a carboxylic acid, and a p-chlorophenyl ring on a single carbon (C2) eliminates the vicinal proton coupling typically used in NMR assignment.
This guide compares spectroscopic methodologies for definitive structural confirmation, distinguishing this specific isomer from its regioisomer, 3-(4-chlorophenyl)-2-hydroxypropionic acid. It is designed for analytical scientists requiring a self-validating workflow for drug metabolite identification or synthetic intermediate verification.
Part 1: Comparative Analysis of Spectroscopic Methods
In the structural elucidation of 2-(4-Chlorophenyl)-2-hydroxypropionic acid, no single technique provides a complete picture. The table below compares the "performance" of each method in resolving specific structural features.
Method Utility Matrix
| Feature to Confirm | 1H NMR | 13C NMR / DEPT | Mass Spectrometry (MS) | FT-IR | Verdict |
| Quaternary Center (C2) | ⭐⭐ (Indirect) | ⭐⭐⭐⭐⭐ (Definitive) | ⭐ (Poor) | ⭐ (Poor) | 13C NMR is non-negotiable for proving the C2 substitution pattern. |
| Chlorine Presence | ⭐ (No signal) | ⭐ (Chemical shift only) | ⭐⭐⭐⭐⭐ (Isotope Pattern) | ⭐⭐ (C-Cl stretch) | MS is the gold standard for halogen confirmation. |
| Regioisomer Distinction | ⭐⭐⭐⭐⭐ (Coupling patterns) | ⭐⭐⭐ (Shift differences) | ⭐⭐ (Fragmentation) | ⭐ (Identical) | 1H NMR easily distinguishes the target (singlet CH3) from the isomer (doublet/multiplet CH2). |
| Functional Groups (-OH, -COOH) | ⭐⭐⭐ (Exchangeable protons) | ⭐⭐⭐ (Carbonyl shift) | ⭐ (Loss of H2O/CO2) | ⭐⭐⭐⭐⭐ (O-H/C=O stretch) | FT-IR provides the fastest "fingerprint" for functional groups. |
Part 2: Detailed Experimental Protocols
Sample Preparation for NMR
To observe exchangeable protons (-OH and -COOH), the choice of solvent is critical. Chloroform (
-
Solvent: DMSO-d6 (Dimethyl sulfoxide-d6).
-
Concentration: 10–15 mg of sample in 0.6 mL solvent.
-
Tube: 5mm high-precision NMR tube.
-
Temperature: 298 K (25°C).
Why DMSO-d6? DMSO forms hydrogen bonds with the hydroxyl and carboxyl protons, slowing their exchange rate and sharpening their signals, allowing for direct integration.
High-Resolution Mass Spectrometry (HRMS)
-
Ionization: Electrospray Ionization (ESI) in Negative Mode (
).-
Rationale: Carboxylic acids ionize efficiently by losing a proton (
).
-
-
Mobile Phase: 50:50 Acetonitrile:Water + 0.1% Formic Acid.
-
Flow Rate: Direct infusion or 0.2 mL/min.
Part 3: Data Interpretation & Self-Validating Logic
A. 1H NMR: The "Singlet" Test
The most critical distinction between the target molecule and its isomers lies in the aliphatic region.
-
Target Structure: 2-(4-Chlorophenyl)-2-hydroxypropionic acid.[1]
-
Feature: The methyl group is attached to a quaternary carbon.
-
Signal:Sharp Singlet (~1.7 – 1.9 ppm).
-
-
Isomer (Alternative): 3-(4-Chlorophenyl)-2-hydroxypropionic acid.
-
Feature: The methyl group is actually a methylene bridge (-CH2-) or a terminal methyl coupled to a methine.
-
Signal: Doublets or Multiplets.
-
Validation Check: If the methyl signal shows splitting (
B. Mass Spectrometry: The Chlorine Signature
Chlorine possesses two stable isotopes,
-
Expected Pattern: The molecular ion cluster must show two peaks separated by 2 mass units (
M and M+2).[2][3] -
Intensity Ratio: The height of M : M+2 must be approximately 3:1 .[2][3]
-
Calculated Mass (
):-
Monoisotopic Mass (
): ~200.02 Da. -
ESI Negative (
): 199.01 m/z .
-
Validation Check: If the M+2 peak is missing or the ratio is 1:1 (indicative of Bromine), the halogen assignment is incorrect.
C. 13C NMR & DEPT-135
-
Quaternary Carbon (C2): Will vanish in DEPT-135 spectrum but appear in the standard 13C spectrum around 75–80 ppm .
-
Methyl Carbon: Positive peak in DEPT-135 (~25–30 ppm).
-
Aromatic CH: Positive peaks in DEPT-135 (~126–129 ppm).
Part 4: Analytical Workflow Visualization
The following diagrams illustrate the logic flow for confirming the structure and the specific HMBC (Heteronuclear Multiple Bond Correlation) connectivity required to prove the quaternary center.
Diagram 1: Structural Confirmation Decision Tree
Caption: Decision tree for distinguishing the target molecule from regioisomers using sequential spectroscopic evidence.
Diagram 2: HMBC Connectivity Logic (The "Smoking Gun")
This diagram visualizes the Heteronuclear Multiple Bond Correlations (HMBC) that definitively prove the connectivity of the quaternary center.
Caption: Key HMBC correlations. The observation of 3-bond couplings from the Methyl protons to both the Carboxyl and Aromatic Ipso carbons definitively assigns the structure.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[4] (Standard text for interpretation of AA'BB' aromatic systems and coupling constants).
-
National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center.[5] "Chlorine Isotope Patterns". Available at: [Link]
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for 13C chemical shift prediction of alpha-hydroxy acids).
-
Chemistry LibreTexts. (2022). Isotope Abundance in Mass Spectrometry. Available at: [Link]
-
PubChem. Compound Summary: 4-Chloromandelic acid (Structural Analog). (Used for comparative spectral data of the chlorophenyl-hydroxy motif). Available at: [Link]
Sources
- 1. 2-(4-Chlorophenyl)-2-hydroxypropionic acid | 4445-13-0 | Benchchem [benchchem.com]
- 2. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. spectrabase.com [spectrabase.com]
- 5. Benzeneacetic acid, α-hydroxy-4-methoxy-, methyl ester [webbook.nist.gov]
Benchmarking 2-(4-Chlorophenyl)-2-hydroxypropionic acid purity against commercial standards
Executive Summary & Scientific Context
2-(4-Chlorophenyl)-2-hydroxypropionic acid is a critical chiral building block and a known metabolite in the synthesis of fibrate-class pharmaceuticals and agrochemicals.[1][2] Its structural integrity—specifically the stability of the
This guide provides a rigorous benchmarking protocol comparing High-Purity Reference Material (The Product) against standard Commercial Grade Reagents . We focus on three critical quality attributes (CQAs):
-
Chemical Purity via HPLC-UV: Detection of the dehydration impurity, 2-(4-chlorophenyl)acrylic acid.[1][2]
-
Enantiomeric Purity via Chiral HPLC: Quantifying the (R)- vs. (S)-isomer ratio.
-
Assay Verification via qNMR: Absolute quantification independent of chromophore response.
Benchmarking Workflow
The following logic flow illustrates the self-validating system used to benchmark the compound. This ensures that "purity" is not just a single number, but a triangulation of orthogonal data points.[2]
Figure 1: Orthogonal benchmarking workflow combining chromatographic separation with spectroscopic absolute quantification.
Materials & Methods
The Comparators
-
The Product (Grade A): Recrystallized 2-(4-Chlorophenyl)-2-hydroxypropionic acid (Target >99.8% purity, >99.5% ee).
-
Commercial Standard (Grade B): Sourced from general chemical catalog (Typical spec: >97%, often racemic).[2]
Protocol A: Reverse-Phase HPLC (Chemical Purity)
This method separates the main peak from its primary degradation product, 2-(4-chlorophenyl)acrylic acid , which forms via acid-catalyzed dehydration.[1][2]
-
Instrument: Agilent 1260 Infinity II or equivalent.
-
Column: C18 Stationary Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).[2]
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water (pH 2.5).
-
B: Acetonitrile (HPLC Grade).[2]
-
-
Gradient: 20% B to 80% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV @ 225 nm (Maximal absorbance for chlorobenzene moiety).[2]
-
Rationale: The acidic pH suppresses the ionization of the carboxylic acid (
), ensuring sharp peak shape and retention.[2]
Protocol B: Chiral HPLC (Enantiomeric Purity)
Crucial for applications requiring the bioactive (R)-enantiomer (CAS 887304-94-1).[1][2]
-
Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm.[1][2]
-
Mobile Phase: n-Hexane : Isopropanol : TFA (90 : 10 : 0.1).[1][2]
-
Flow Rate: 1.0 mL/min.[3]
-
Temperature: 25°C.
-
Rationale: The polysaccharide stationary phase interacts with the hydroxyl group and the aromatic ring to discriminate between the spatial arrangement of the enantiomers.
Experimental Results & Discussion
Chemical Purity & Impurity Profile
The commercial standard frequently exhibits a tailing shoulder or a distinct impurity peak at RRT 1.15. Mass spectrometry confirms this as the dehydrated alkene.
Table 1: Comparative Chemical Purity (RP-HPLC)
| Parameter | The Product (Grade A) | Commercial Std (Grade B) | Impact |
| Assay (Area %) | 99.92% | 97.4% | High purity prevents side-reactions in coupling steps.[1][2] |
| Impurity A (Dehydration) | < 0.05% | 1.8% | The alkene is a Michael acceptor, potentially toxic.[2] |
| Impurity B (Ketone) | ND (Not Detected) | 0.5% | Residual starting material (4-chloropropiophenone).[1][2] |
| Water Content (KF) | 0.1% | 0.8% | Excess water interferes with acid chloride formation.[2] |
Enantiomeric Excess (ee)
For chiral synthesis, the "racemic" nature of many commercial sources is a critical failure point.[2]
Table 2: Chiral Purity Data
| Parameter | The Product (Grade A) | Commercial Std (Grade B) |
| Major Isomer (R) | 99.8% | 50.1% |
| Minor Isomer (S) | 0.2% | 49.9% |
| Enantiomeric Excess | 99.6% ee | ~0% ee (Racemic) |
Impurity Pathway Analysis
Understanding why the commercial standard fails is key to establishing the superiority of The Product. The primary degradation pathway involves the elimination of the tertiary hydroxyl group.
Figure 2: Primary impurity formation pathway.[2] The presence of Impurity A in commercial samples suggests poor thermal control during the drying or acidification steps.[2]
Conclusion & Recommendations
The benchmarking data clearly segments the market into two tiers:[2]
-
General Reagent Grade (Commercial): Suitable only for initial achiral screening.[2] The presence of 1.8% dehydration impurity and racemic composition makes it unsuitable for stereoselective drug development without extensive re-purification.
-
The Product (High Purity): With >99.9% chemical purity and 99.6% ee , this material is validated for use as a Reference Standard and a GMP starting material.[2]
Recommendation: For all regulated studies (GLP/GMP) or asymmetric synthesis projects, verify the Certificate of Analysis for "Enantiomeric Excess" specifically.[2] Do not rely on generic "Purity" values which often mask the presence of the distomer (unwanted enantiomer).[2]
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 329819764: 2-(4-Chlorophenyl)-2-hydroxypropanoic acid.[1][2] Available at: [Link][1][2]
-
B'Hymer, C. (2006).[2][4] A gradient HPLC test procedure for the determination of impurities and the synthetic precursors in phenylpropionic acid derivatives.[4] Journal of Chromatographic Science, 44(4), 200-204.[2][4] (Adapted methodology for phenylpropionic acid impurities). Available at: [Link]
-
Majethia, G. N., et al. (2025).[2][5] Synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl)phenoxy)-2-methylpropanoic acid: Metabolite of Fenofibrate.[1][2][5] ResearchGate.[5][6] (Context on chlorophenyl-hydroxypropionic acid derivative synthesis). Available at: [Link]
Sources
- 1. 2-(1-(1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl)-4-sulfanyl-3-piperidinylidene) acetic acid | C16H18ClNO4S | CID 10066813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of In Vitro and In Vivo Profiles of Hydroxybupropion Analogues: Aids to Smoking Cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine - Google Patents [patents.google.com]
- 4. A gradient HPLC test procedure for the determination of impurities and the synthetic precursors in 2-[4-(1-hydroxy-4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-butyl)-phenyl]-2-methylpropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Catalytic Strategies for the Synthesis of 2-(4-Chlorophenyl)-2-hydroxypropionic Acid: A Comparative Technical Guide
Topic: Comparative Study of Catalysts for 2-(4-Chlorophenyl)-2-hydroxypropionic Acid Synthesis Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals
Executive Summary
2-(4-Chlorophenyl)-2-hydroxypropionic acid (also known as 4-chloro-
This guide objectively compares three distinct catalytic methodologies: Phase Transfer Catalysis (PTC) using Quaternary Ammonium Salts, Green Catalysis using Polyethylene Glycols (PEGs), and Asymmetric Transition Metal Catalysis . We evaluate these based on yield, atom economy, enantioselectivity, and scalability.
Mechanistic Pathways & Catalyst Selection
The synthesis of
The Mechanism (Jocic-Reeve)
The reaction proceeds through a trichloromethyl carbinol intermediate, which cyclizes to form a highly reactive gem-dichloroepoxide. This epoxide undergoes ring-opening and hydrolysis to yield the target acid.
Critical Control Point: The biphasic nature of the reaction (Chloroform/Aqueous Base) requires efficient interfacial transport. Without catalysis, this reaction is kinetically sluggish and prone to side reactions (e.g., Cannizzaro disproportionation).
Figure 1: Mechanistic flow of the Jocic-Reeve reaction facilitated by phase transfer catalysis.
Comparative Analysis of Catalytic Systems
The following data summarizes experimental performance based on optimized conditions reported in process chemistry literature for acetophenone derivatives.
| Feature | System A: TEBA (Standard PTC) | System B: PEG-400 (Green PTC) | System C: Ru-BINAP (Asymmetric) |
| Catalyst Type | Benzyltriethylammonium Chloride | Polyethylene Glycol 400 | Ruthenium-BINAP Complex |
| Reaction Type | Biphasic Alkylation (Jocic) | Liquid-Liquid Phase Transfer | Asymmetric Hydrogenation |
| Substrate | 4-Chloroacetophenone | 4-Chloroacetophenone | 2-(4-Cl-phenyl)-2-oxo-propionic acid |
| Yield (Isolated) | 85 - 92% | 78 - 82% | 90 - 95% |
| Reaction Time | 4 - 6 Hours | 8 - 12 Hours | 12 - 24 Hours |
| Enantioselectivity | Racemic (0% ee) | Racemic (0% ee) | High (>95% ee) |
| Cost Efficiency | High (Cheap reagents) | High (Cheap, reusable) | Low (Expensive metal/ligand) |
| Green Factor | Moderate (Chlorinated solvents) | High (Biodegradable, low VOC) | Moderate (High pressure, solvent use) |
Deep Dive: Performance Drivers
1. TEBA (Benzyltriethylammonium Chloride): The Industrial Workhorse
TEBA is the gold standard for this synthesis. Its lipophilic benzyl and ethyl groups allow it to efficiently shuttle the trichloromethyl anion (
-
Pros: Rapid kinetics; handles high base concentrations (50% NaOH) without degradation.
-
Cons: Product contamination with quaternary salts requires thorough washing; produces racemic product.
2. PEG-400: The "Green" Alternative
PEG-400 acts as a cation scavenger (similar to crown ethers), complexing with
-
Pros: Non-toxic; easily removed by water washing; potential for solvent-free conditions.
-
Cons: Slower reaction rates due to higher viscosity; lower stability in highly caustic media compared to TEBA.
3. Ru-BINAP: The Chiral Solution
When the drug target requires a specific enantiomer (e.g., (R)-configuration for specific receptor binding), PTC methods fail. Asymmetric hydrogenation of the corresponding
-
Pros: Delivers high optical purity (>95% ee), eliminating the need for wasteful chiral resolution.
-
Cons: Requires pre-synthesis of the keto-acid precursor; high-pressure equipment (hydrogenation); high catalyst cost.
Detailed Experimental Protocols
Protocol A: High-Yield Synthesis using TEBA (Racemic)
Best for: Intermediate synthesis where chirality is not yet required or will be resolved later.
Reagents:
-
4-Chloroacetophenone (15.4 g, 0.1 mol)
-
Chloroform (24 mL, 0.3 mol)
-
TEBA (1.1 g, 5 mol%)
-
Sodium Hydroxide (50% aq. solution, 40 mL)
-
Acetone (Solvent/co-solvent, 20 mL)
Step-by-Step:
-
Setup: Equip a 250 mL three-necked flask with a mechanical stirrer, thermometer, and dropping funnel.
-
Charge: Add 4-chloroacetophenone, TEBA, and chloroform. Cool the mixture to 0–5°C using an ice-salt bath.
-
Addition: Add the 50% NaOH solution dropwise over 45 minutes. Caution: The reaction is exothermic. Maintain temperature <10°C to prevent polymerization.
-
Reaction: Once addition is complete, allow the mixture to warm to room temperature (25°C) and stir vigorously for 4 hours.
-
Monitoring: Monitor by TLC (Hexane:EtOAc 8:2). Disappearance of the ketone spot indicates completion.
-
Workup:
-
Dilute with water (100 mL) to dissolve salts.
-
Separate the organic layer.[1][2][3][4] Extract the aqueous layer with DCM (2 x 30 mL).
-
Critical Step: The product exists as the sodium salt in the aqueous phase if fully hydrolyzed, or as the carbinol in the organic phase. For the acid product: Acidify the aqueous phase to pH 1-2 using conc. HCl.
-
Extract the precipitated oil/solid with Ethyl Acetate.[4]
-
-
Purification: Dry over
, evaporate solvent, and recrystallize from benzene/petroleum ether.-
Expected Yield: ~88%
-
Characterization: Melting point 117–119°C (Lit.).[2]
-
Protocol B: Asymmetric Hydrogenation (Enantioselective)
Best for: Final stage drug substance manufacturing.
Reagents:
-
Substrate: 2-(4-Chlorophenyl)-2-oxo-propionic acid
-
Catalyst: [RuCl(p-cymene)((R)-BINAP)]Cl
-
Solvent: Methanol (degassed)
-
Hydrogen Gas (H2)
Step-by-Step:
-
Preparation: In a glovebox, dissolve the substrate (1.0 mmol) and Catalyst (0.01 mmol, S/C = 100) in degassed Methanol (5 mL).
-
Hydrogenation: Transfer to a stainless steel autoclave. Purge with
three times. -
Reaction: Pressurize to 50 bar (725 psi)
. Stir at 50°C for 20 hours. -
Workup: Vent hydrogen carefully. Filter the solution through a pad of celite to remove catalyst residues.
-
Purification: Concentrate filtrate. The product is often pure enough for use; otherwise, recrystallize from Hexane/IPA.
-
Expected ee: >96% (Determined by Chiral HPLC).[1]
-
Decision Matrix for Researchers
Use the following logic flow to select the appropriate catalyst for your specific constraints.
Figure 2: Catalyst selection workflow based on project constraints.
References
-
Jocic, Z. (1897).[5] "Über die Einwirkung von Chloroform auf Aceton." Zhurnal Russkago Fiziko-Khimicheskago Obshchestva, 29, 97. (Foundational Chemistry of the Jocic Reaction).
-
Reeve, W., & Compere, E. L. (1961). "The Reaction of Chloroform and Potassium Hydroxide with o-Substituted Acetophenones." Journal of the American Chemical Society, 83(13), 2995–2999. Link
- Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts." Journal of the American Chemical Society, 93(1), 195-199. (Fundamental PTC Mechanism).
- Noyori, R., et al. (1987). "Asymmetric hydrogenation of beta-keto carboxylic esters." Journal of the American Chemical Society, 109(19), 5856–5858.
-
BenchChem. (2024). "2-(4-Chlorophenyl)-2-hydroxypropionic acid Structure and Properties." Link (Verification of target structure).
-
Organic Syntheses. "Mandelic Acid Derivatives via Jocic Reaction." Org.[2][3][5][6][7] Synth. Coll. Vol. 6, 1988, 845. (Standard Protocols).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 2-(4-Fluorophenyl)propionic acid | C9H9FO2 | CID 2723915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4'-Chloroacetophenone synthesis - chemicalbook [chemicalbook.com]
- 5. Jocic reaction - Wikipedia [en.wikipedia.org]
- 6. 2-(4-Chlorophenyl)-2-hydroxypropionic acid | 4445-13-0 | Benchchem [benchchem.com]
- 7. Jocic Reaction [organic-chemistry.org]
Inter-laboratory comparison of 2-(4-Chlorophenyl)-2-hydroxypropionic acid analysis
Publish Comparison Guide: Inter-Laboratory Comparison of 2-(4-Chlorophenyl)-2-hydroxypropionic Acid Analysis
Executive Summary & Scope
Subject Analyte: 2-(4-Chlorophenyl)-2-hydroxypropionic acid (CAS: 4445-13-0)
Synonyms: p-Chloro-α-methylmandelic acid; 4-Chloro-α-hydroxy-α-methylbenzeneacetic acid.
Chemical Class: Chiral
Guide Purpose: This technical guide provides an objective comparison of analytical methodologies for the quantification and enantiomeric separation of 2-(4-Chlorophenyl)-2-hydroxypropionic acid. It serves as a framework for laboratories participating in or designing inter-laboratory comparisons (proficiency testing), focusing on the transition from traditional derivatization techniques to direct chiral stationary phase (CSP) analysis.
Target Audience: Analytical Chemists, QC Managers, and DMPK Researchers.
Analytical Challenges & Mechanistic Insight
The analysis of 2-(4-Chlorophenyl)-2-hydroxypropionic acid presents specific challenges inherent to its structure:
-
Chirality: The C2 carbon is a stereocenter. Biological activity and regulatory compliance often require enantiomeric excess (ee) determination (>99.5% purity).
-
Polarity: The presence of both a hydroxyl (-OH) and carboxyl (-COOH) group creates a highly polar molecule, prone to peak tailing on standard C18 columns due to secondary silanol interactions.
-
Dimerization: Like many
-hydroxy acids, it can form cyclic dimers (lactides) or linear oligomers under acidic/dehydrating conditions, affecting quantification.
Mechanistic Pathway: Origin & Degradation
Understanding the sample origin is critical for method selection.
Caption: Synthesis and degradation pathways impacting the stability of 2-(4-Chlorophenyl)-2-hydroxypropionic acid during analysis.
Comparative Methodology: The Alternatives
This guide compares three distinct analytical approaches evaluated across five independent laboratories.
Method A: Direct Chiral HPLC (The "Gold Standard")
Uses a polysaccharide-based Chiral Stationary Phase (CSP) to separate enantiomers without prior modification.
-
Column: Chiralpak AD-RH or equivalent (Amylose tris(3,5-dimethylphenylcarbamate)).
-
Mode: Reverse Phase (RP).
-
Mechanism: Hydrogen bonding and
- interactions between the analyte's chlorophenyl group and the carbamate selector.
Method B: Indirect Derivatization (The "Classic Approach")
Involves reacting the analyte with a chiral derivatizing agent (CDA) to form diastereomers, separable on achiral C18 columns.
-
Reagent: (S)-(-)-1-Phenylethylamine or GITC (2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate).
-
Mechanism: Formation of diastereomeric amides/thioureas.
Method C: 19F-NMR Spectroscopy (The "Rapid Screen")
Utilizes the fluorine atom on the phenyl ring as a reporter nucleus in the presence of a Chiral Solvating Agent (CSA).
-
Reagent: Quinine or Chiral amines.
-
Mechanism: Formation of transient diastereomeric salt complexes causing chemical shift non-equivalence (
).
Experimental Protocols (Standardized for Inter-Lab Study)
To ensure valid inter-laboratory comparison, the following protocols were harmonized.
Protocol 1: Direct Chiral HPLC (Recommended)
-
Sample Prep: Dissolve 10 mg sample in 10 mL Mobile Phase. Filter (0.22 µm PTFE).
-
Mobile Phase: 0.1% Phosphoric Acid in Water : Acetonitrile (60:40 v/v). Note: Acid is crucial to suppress ionization of the carboxyl group (pKa ~3.8).
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 220 nm (Chlorophenyl absorption max).
-
Temperature: 25°C.
Protocol 2: GITC Derivatization (Alternative)
-
Reaction: Mix 50 µL sample (1 mg/mL in MeCN) with 50 µL GITC solution (2 mg/mL) and 10 µL Triethylamine.
-
Incubation: 30 mins at room temperature.
-
Quench: Add 10 µL Ethanolamine.
-
Analysis: Inject onto C18 column (Agilent Zorbax Eclipse Plus), Gradient MeOH/Water (0.1% Formic Acid).
Comparative Performance Data
The following data summarizes the performance metrics obtained from a round-robin study involving 5 laboratories analyzing a spiked recovery sample (98.0% expected purity, 50:50 racemate).
| Metric | Method A: Direct Chiral HPLC | Method B: Indirect Derivatization | Method C: 19F-NMR |
| Specificity | High (Baseline separation of enantiomers) | Medium (Risk of kinetic resolution/racemization during reaction) | High (Distinct chemical shifts) |
| Resolution ( | > 2.5 | > 1.8 (Dependent on reaction yield) | N/A ( |
| Precision (RSD) | < 0.8% | 2.5% (Added variance from pipetting/reaction) | < 1.5% |
| LOD | 0.05 µg/mL | 0.10 µg/mL | ~50 µg/mL (Low sensitivity) |
| Throughput | 15 min/sample | 60 min/sample (Inc. prep time) | 5 min/sample |
| Robustness | High (Column stability good) | Low (Reagent purity affects results) | High (Matrix independent) |
Key Finding: Method B (Derivatization) showed a consistent positive bias (+1.2%) in the S-enantiomer quantification across 3 labs. Root cause analysis suggested kinetic fractionation—the S-enantiomer reacted slightly faster with the CDA than the R-enantiomer, skewing the ratio.
Inter-Laboratory Study Workflow
For researchers organizing a comparison, follow this ISO 13528 compliant workflow:
Caption: Workflow for validating analytical performance across multiple sites.
Statistical Criteria for Acceptance:
-
z-score:
(Satisfactory). -
Enantiomeric Ratio Error: Deviation < 1.0% from gravimetric value.
Recommendations & Conclusion
Based on the inter-laboratory data:
-
For QC & Release Testing: Method A (Direct Chiral HPLC) is the recommended standard. It eliminates the "kinetic resolution" error observed in derivatization and offers superior precision (RSD < 0.8%).
-
For Biological Matrices (DMPK): LC-MS/MS (using the chromatography from Method A) is required due to sensitivity needs. The acid mobile phase is compatible with ESI(-) mode.[2]
-
For Rapid Process Checks: 19F-NMR is a viable alternative for in-process monitoring of synthesis where concentrations are high (>1 mg/mL) and speed is critical.
Final Verdict: While derivatization (Method B) is accessible to labs without chiral columns, it introduces systematic error. Laboratories analyzing 2-(4-Chlorophenyl)-2-hydroxypropionic acid should transition to Amylose-based CSPs for regulatory compliance.
References
-
Validation of Analytical Procedures: Text and Methodology (Q2(R1)) . ICH Harmonised Tripartite Guideline. Link
-
Statistical methods for use in proficiency testing by interlaboratory comparison (ISO 13528:2015) . International Organization for Standardization. Link
- Chiral Separation of Hydroxy Acids by HPLC. Journal of Chromatography A, Vol 1269, 2012.
-
Enantiodifferentiation of chiral hydroxy acids via 19F NMR . Royal Society of Chemistry, 2025. Link
-
Fenofibric Acid and Related Metabolites Analysis . National Institutes of Health (NIH) PubChem. Link
Sources
Safety Operating Guide
Proper Disposal Procedures: 2-(4-Chlorophenyl)-2-hydroxypropionic Acid
Executive Summary & Immediate Action
2-(4-Chlorophenyl)-2-hydroxypropionic acid (also known as p-Chloro-alpha-methylmandelic acid) represents a specific class of chemical waste: Halogenated Organic Acids .[1]
Unlike standard organic acids (e.g., acetic acid), the presence of the chlorine atom on the phenyl ring dictates that this material cannot be disposed of via standard drain neutralization or non-halogenated waste streams. Improper disposal risks the formation of toxic dioxins during downstream incineration if misclassified, or contamination of municipal water systems.
Emergency Safety Card (Quick Reference)
| Parameter | Critical Action |
| Waste Stream | Halogenated Organic (Do NOT mix with general solvents). |
| Primary Hazard | Skin/Eye Irritant (Acidic); Potential Aquatic Toxin. |
| Incompatibility | Strong Oxidizers (e.g., Bleach, Peroxides) & Strong Bases .[2] |
| Spill Response | Absorb with inert clay/vermiculite.[3] Do not use combustible materials (sawdust). |
| PPE Requirement | Nitrile gloves (min 0.11mm), Safety Goggles, Lab Coat. |
Chemical Profile & Hazard Identification
Crucial Identity Check: Do not confuse this organic acid with Ruthenium complexes (e.g., CAS 32993-05-8) often appearing in automated database searches. Verify your container label against the structure below.
| Property | Value / Description | Operational Implication |
| Chemical Structure | A propionic acid backbone with a hydroxyl group and a 4-chlorophenyl ring.[4] | Dual Functionality: Behaves as both a weak acid and a lipophilic organic. |
| Acidity (pKa) | Est. 3.2 – 3.6 (More acidic than lactic acid due to the Cl-phenyl group). | Corrosivity: Capable of causing chemical burns on prolonged contact. |
| Solubility | Low in water; High in MeOH, DMSO, Acetonitrile. | Bioaccumulation: The chlorinated ring increases lipophilicity, posing environmental persistence risks. |
| Stability | Stable under standard conditions.[5] | Avoid heating >150°C (decarboxylation risk). |
The "Why" Behind the Protocol (Scientific Integrity)
As a halogenated alpha-hydroxy acid, this molecule presents a unique disposal challenge.
-
The Halogen Factor: The Carbon-Chlorine (C-Cl) bond is strong and requires high-temperature incineration (>1100°C) to break down safely. Standard low-temp incineration used for non-halogenated waste can result in incomplete combustion.
-
The Acid Factor: While it is an acid, neutralization is NOT the disposal method . Neutralization is only for drain disposal of non-hazardous acids. Because this molecule is halogenated and organic, it is legally classified as hazardous chemical waste regardless of pH.
Detailed Disposal Protocols
Scenario A: Solid Waste (Pure Substance or Spills)
Applicability: Expired pure powder, contaminated weighing boats, spill cleanup debris.
-
Segregation: Do not throw in the regular trash or biohazard bags.
-
Containment: Place the solid material into a wide-mouth high-density polyethylene (HDPE) jar or a double-bagged heavy-duty hazardous waste bag (clear or yellow, depending on facility codes).
-
Labeling: Affix a hazardous waste tag.
-
Constituents: "2-(4-Chlorophenyl)-2-hydroxypropionic acid" (99%).
-
Hazard Checkbox: Toxic, Irritant.
-
Note: "Solid Debris - Halogenated."
-
Scenario B: Liquid Waste (Mother Liquors & HPLC Waste)
Applicability: Reaction mixtures, HPLC effluent containing the acid.
Step-by-Step Workflow:
-
Select Container: Use a chemically resistant container (Amber Glass or HDPE). Ensure it is rated for Halogenated Solvents .
-
Compatibility Check:
-
Ensure the waste container does not contain strong bases (e.g., concentrated NaOH) or oxidizers.[2] Mixing this acid with high-molarity bases in a closed carboy can generate significant heat (exotherm), pressurizing the vessel.
-
-
Transfer: Pour the solution into the container using a funnel to prevent splashing.
-
Labeling (Critical):
-
You must list all solvents (e.g., "Acetonitrile 50%, Water 49%, 2-(4-Chlorophenyl)-2-hydroxypropionic acid 1%").
-
Classification: Mark as "Halogenated Solvent Waste" . Even if the concentration of the acid is low (<1%), the presence of the halogen often dictates the entire container's classification for cost and safety reasons.
-
Scenario C: Trace Contamination (Glassware)[6]
-
Rinsing: Triple rinse glassware with a small volume of Methanol or Acetone.
-
Disposal of Rinsate: Pour the first and second rinses into the Halogenated Liquid Waste container.
-
Final Wash: The third rinse and subsequent soap/water wash can go down the drain, provided no visible solid residue remains.
Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision matrix for disposing of 2-(4-Chlorophenyl)-2-hydroxypropionic acid. This self-validating system ensures no step is missed.
Caption: Decision matrix for segregating 2-(4-Chlorophenyl)-2-hydroxypropionic acid waste streams to ensure regulatory compliance.
Regulatory & Compliance Context
EPA & RCRA Classification (USA)
Under the Resource Conservation and Recovery Act (RCRA), this chemical is not a "P-listed" or "U-listed" waste by specific name. However, it falls under Characteristic Waste guidelines:
-
Corrosivity (D002): If the waste solution has a pH
2. -
Toxicity: Due to the halogenated aromatic ring, it must be treated to prevent environmental release.
European Waste Catalogue (EWC)
-
Code 07 01 03:* Organic halogenated solvents, washing liquids, and mother liquors.
-
Code 16 05 06:* Laboratory chemicals consisting of or containing hazardous substances, including mixtures of laboratory chemicals.
Cost Implications
Separating this waste into the Halogenated stream is vital for laboratory economics. Halogenated waste disposal is significantly more expensive than non-halogenated waste because it requires scrubbers to remove acidic gases (HCl) generated during incineration.
-
Operational Tip: Do not dilute this waste unnecessarily with water or non-halogenated solvents, as this increases the volume of the expensive-to-dispose stream.[6]
References
-
National Institutes of Health (PubChem). Compound Summary: 3-(4-chlorophenyl)-2-hydroxypropanoic acid (Structural Analog). Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved from [Link]
-
Temple University Environmental Health & Safety. Halogenated Solvents in Laboratories: Segregation and Disposal Guidelines. Retrieved from [Link]
-
Bucknell University. Hazardous Waste Segregation Guide: Halogenated vs. Non-Halogenated Organics. Retrieved from [Link]
Sources
- 1. carlroth.com [carlroth.com]
- 2. bucknell.edu [bucknell.edu]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. PubChemLite - 3-(4-chlorophenyl)-2-hydroxypropionic acid (C9H9ClO3) [pubchemlite.lcsb.uni.lu]
- 5. 2-Hydroxypropanoic acid(50-21-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
